molecular formula C7H17NS B3053743 1-Propanethiol, 3-(diethylamino)- CAS No. 55790-39-1

1-Propanethiol, 3-(diethylamino)-

カタログ番号: B3053743
CAS番号: 55790-39-1
分子量: 147.28 g/mol
InChIキー: XQFQYOHHVAEHPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Propanethiol, 3-(diethylamino)- is a useful research compound. Its molecular formula is C7H17NS and its molecular weight is 147.28 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Propanethiol, 3-(diethylamino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99105. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Propanethiol, 3-(diethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanethiol, 3-(diethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(diethylamino)propane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NS/c1-3-8(4-2)6-5-7-9/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFQYOHHVAEHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204360
Record name 1-Propanethiol, 3-(diethylamino)-
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Molecular Weight

147.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55790-39-1
Record name 3-(Diethylamino)-1-propanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55790-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Propanethiol, 3-(diethylamino)-
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Record name 3-Diethylaminopropanethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99105
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Record name 1-Propanethiol, 3-(diethylamino)-
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Record name 3-diethylaminopropane-1-thiol
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

The Role of Aminothiols in Cellular Redox Homeostasis: A Technical Guide to Mechanisms, Measurement, and Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dynamic Logic of Redox Biology

In preclinical drug development and molecular diagnostics, we often mistakenly treat oxidative stress as a binary state—either present or absent. In reality, cellular redox homeostasis is a highly dynamic, finely tuned rheostat governed primarily by aminothiols [1][2]. These low-molecular-weight, sulfur-containing compounds—most notably glutathione (GSH), cysteine (Cys), homocysteine (Hcy), and cysteinylglycine (CysGly)—serve as the primary arbiters of electron flow, protecting cellular architecture from reactive oxygen species (ROS) while facilitating critical redox signaling[1][3].

As a Senior Application Scientist, I have spent years optimizing assays and evaluating therapeutic targets within this space. This whitepaper synthesizes the biochemical causality of aminothiol networks, provides field-proven, self-validating protocols for their quantification, and explores their emerging role in targeted therapeutics.

Mechanistic Framework: Aminothiols as Redox Switches

The structural and regulatory utility of aminothiols stems from the sulfur atom of the cysteine residue, which can reversibly change its redox state[4]. This unique chemistry allows aminothiols to act as both sacrificial antioxidants and sensitive molecular switches.

The Glutathione System: The Intracellular Buffer

GSH (γ-L-Glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in mammalian cells, maintained at millimolar concentrations[3][4]. It functions as an obligate cofactor for glutathione peroxidases (GPx) and glutaredoxins (Grx), neutralizing peroxides and reducing oxidized protein thiols[2]. During this process, GSH is oxidized to glutathione disulfide (GSSG), which is subsequently recycled back to GSH by glutathione reductase (GR) at the expense of NADPH[4][5].

The Cysteine and Homocysteine Network

While GSH dominates the intracellular space, the Cysteine/Cystine (Cys/CySS) couple is the primary regulator of extracellular and plasma redox status[6][7]. Cysteine is the rate-limiting precursor for de novo GSH synthesis[2]. Homocysteine, a byproduct of methionine metabolism, feeds into this system via the transsulfuration pathway[1][6]. However, when elevated, homocysteine undergoes auto-oxidation, generating ROS and shifting from a protective intermediate to a pro-oxidant driver of vascular pathology[1].

G ROS Reactive Oxygen Species (ROS) GSSG Oxidized Glutathione (GSSG) ROS->GSSG GSH Reduced Glutathione (GSH) GSH->GSSG Oxidation by ROS GSSG->GSH Reduction GPX Glutathione Peroxidase (GPx) GPX->GSH GR Glutathione Reductase (GR) GR->GSSG NADPH NADPH NADPH->GR NADP NADP+ NADPH->NADP Electron Donor CYS Cysteine (Cys) CYS->GSH Synthesis (GCL/GS) HCY Homocysteine (Hcy) HCY->CYS Transsulfuration

Aminothiol Transsulfuration and the Glutathione Redox Cycle.

Quantitative Data & Biomarker Significance

In clinical and experimental models, the absolute concentration of aminothiols is less informative than the ratio of their reduced-to-oxidized forms. The GSH/GSSG ratio and Cys/CySS ratio are highly sensitive indicators of oxidative stress burden[6][7].

For example, in patients undergoing Coronary Artery Bypass Grafting (CABG) or suffering from acute stroke, the systemic depletion of GSH and the subsequent collapse of the GSH/GSSG ratio strongly correlate with ischemia-reperfusion injury, neurocognitive deficits, and increased mortality[6][7].

Table 1: Quantitative Shifts in Aminothiol Redox Couples
Redox CouplePhysiological BaselinePathological Shift (Oxidative Stress)Clinical Context & Implications
Intracellular GSH/GSSG ~100:1 to >400:1Drops to < 30:1Stroke, Ischemia-Reperfusion[7][8]. Indicates failure of intracellular antioxidant capacity.
Extracellular Cys/CySS High CySH/CySS ratioSignificant oxidation to CySSCABG, Cardiovascular Disease[6][7]. Correlates with endothelial dysfunction.
Plasma Homocysteine < 15 µmol/L> 15 µmol/L (Hyperhomocysteinemia)Atherosclerosis, Thrombosis[1]. Acts as a pro-oxidant, driving inflammation.

Experimental Protocols: Quantifying Redox Homeostasis

A common pitfall I observe in laboratories is the artifactual oxidation of GSH during sample preparation, which artificially inflates GSSG levels and ruins the integrity of the data[8]. To ensure trustworthiness, the measurement of GSH and GSSG must be a self-validating system .

The following protocol utilizes an enzymatic recycling method coupled with strict thiol scavenging, ensuring that the in vivo redox state is perfectly preserved[8][9][10].

Protocol: Accurate Measurement of the GSH/GSSG Ratio

Step 1: Immediate Sample Quenching and Deproteinization

  • Action: Rapidly lyse cells or homogenize tissue in ice-cold 5% metaphosphoric acid (MPA) or 5% sulfosalicylic acid (SSA)[5].

  • Causality: Acidification instantly precipitates proteins, halting the activity of enzymes like GR and GPx that would otherwise alter the redox state ex vivo. The low pH also stabilizes the free thiols.

Step 2: Thiol Scavenging (Critical for GSSG Integrity)

  • Action: Split the deproteinized sample into two aliquots. To the aliquot designated for GSSG measurement, immediately add a thiol-scavenging agent such as 2-vinylpyridine (2-VP) or N-ethylmaleimide (NEM)[8][9].

  • Causality: GSH is present at concentrations up to 100 times higher than GSSG. If not masked, GSH will auto-oxidize in the neutral pH of the assay buffer. 2-VP rapidly alkylates the free sulfhydryl group of GSH, removing it from the reaction and allowing the exclusive measurement of true, endogenous GSSG[9].

Step 3: Enzymatic Recycling Assay

  • Action: Neutralize the samples to pH 7.5. Add DTNB (Ellman's reagent), Glutathione Reductase (GR), and NADPH to both aliquots[5][10]. Monitor absorbance kinetically at 412 nm for 3 minutes.

  • Causality: GR reduces GSSG to GSH using NADPH. The GSH reacts with DTNB to form the yellow chromophore TNB (measured at 412 nm) and GS-TNB. GR then reduces GS-TNB back to GSH. This recycling loop amplifies the signal, allowing for highly sensitive, kinetic quantification of total glutathione[5][10].

Step 4: Self-Validation and Calculation

  • Validation: Spike a known concentration of GSH into a 2-VP treated blank. If the assay detects a signal, your alkylation step failed. The system validates itself when the spiked GSH is completely masked.

  • Calculation:

    • Total Glutathione = Measured from the untreated aliquot.

    • Endogenous GSSG = Measured from the 2-VP treated aliquot.

    • Reduced GSH = Total Glutathione - 2(Endogenous GSSG).

    • Final Ratio = Reduced GSH / Endogenous GSSG[10].

Workflow Sample Biological Sample Lysis Acid Deproteinization (MPA/SSA) Sample->Lysis Halts metabolism Split Split Aliquots Lysis->Split GSH_Prep Untreated Aliquot (Total GSH) Split->GSH_Prep GSSG_Prep Alkylation with 2-VP/NEM (GSSG Only) Split->GSSG_Prep Scavenges free GSH Assay DTNB + GR + NADPH Recycling GSH_Prep->Assay GSSG_Prep->Assay Read Kinetic Readout (412 nm) Assay->Read Signal amplification

Self-Validating Workflow for Accurate GSH/GSSG Quantification.

Therapeutic Implications & Drug Development

Understanding aminothiol dynamics opens distinct avenues for pharmacological intervention. Drug development efforts are currently focused on three mechanistic pillars:

  • Direct Precursor Supplementation: Therapies like N-acetylcysteine (NAC) bypass the rate-limiting step of cysteine availability, directly replenishing intracellular GSH pools. Clinical trials have demonstrated that NAC can significantly reduce oxidative damage and reperfusion injury markers during cardiac surgeries like CABG[1][6].

  • Mitohormetic Modulators: Compounds like Ebselen (a selenium-containing organic molecule) exhibit a fascinating mechanism of action. Ebselen initially consumes GSH, causing a temporary drop in the GSH/GSSG ratio. This acute disruption of redox balance acts as a hormetic trigger, activating the NRF2 pathway and ultimately leading to a robust, sustained upregulation of cellular antioxidant defenses[11].

  • Transporter Targeting: In the central nervous system, the Excitatory Amino Acid Carrier 1 (EAAC1) is responsible for neuronal cysteine uptake. Dysfunction of EAAC1 leads to severe GSH depletion and is implicated in aging-related neurodegenerative diseases. Upregulating EAAC1 presents a highly targeted strategy to restore redox homeostasis specifically in vulnerable neuronal populations[3].

Conclusion

Aminothiols are not merely passive bystanders in cellular metabolism; they are the active infrastructure of redox homeostasis. For researchers and drug developers, moving beyond basic ROS scavenging to specifically target and accurately measure the GSH/GSSG and Cys/CySS nodes will be critical for the next generation of therapies targeting cardiovascular, metabolic, and neurodegenerative diseases.

References[1] Redox Imbalance in Coronary Artery Bypass Grafting: The Clinical Significance of Aminothiols - PMC. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11550201/[6] The Role of Aminothiols as Biomarkers of Oxidative Stress and Clinical Outcomes in Coronary Artery Bypass Grafting (CABG): A Narrative Review - PMC. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11540866/[4] Glutathione homeostasis and redox-regulation by sulfhydryl groups - Ovid. ovid.com.https://ovidsp.ovid.com/ovidweb.cgi?T=JS&PAGE=reference&D=yrovftn&NEWS=N&AN=00006622-200586030-00010[2] Alterations in Glutathione Redox Homeostasis in Metabolic Dysfunction-Associated Fatty Liver Disease: A Systematic Review - MDPI. mdpi.com.https://www.mdpi.com/1422-0067/25/23/12836[3] Glutathione in Cellular Redox Homeostasis: Association with the Excitatory Amino Acid Carrier 1 (EAAC1) - PMC. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4346927/[8] Assessment of glutathione/glutathione disulphide ratio and S-glutathionylated proteins in human blood - Usiena air. unisi.it.https://usiena-air.unisi.it/handle/11365/1012920[9] Is There Excess Oxidative Stress and Damage in Eyes of Patients with Retinitis Pigmentosa? - PMC. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4172505/[7] Redox State of Glutathione and Cysteine in Plasma Following Acute Stroke - MDPI. mdpi.com.https://www.mdpi.com/1422-0067/27/2/866[10] Oxidation Stress as a Mechanism of Aging in Human Erythrocytes: Protective Effect of Quercetin - MDPI. mdpi.com.https://www.mdpi.com/1422-0067/23/14/7772[5] Fluid Shear Stress Attenuates Hydrogen Peroxide–Induced c-Jun NH 2 -Terminal Kinase Activation via a Glutathione Reductase–Mediated Mechanism. ahajournals.org.https://www.ahajournals.org/doi/10.1161/01.RES.0000035048.97155.08[11] Ebselen protects XPC deficient cells through a potentially mitohormetic mechanism - bioRxiv. biorxiv.org.https://www.biorxiv.org/content/10.1101/2025.04.23.650058v1.full

Sources

1-Propanethiol, 3-(diethylamino)-: Comprehensive Safety, Handling, and Mitigation Guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Propanethiol, 3-(diethylamino)- (CAS: 55790-39-1), commonly referred to as 3-(diethylamino)propane-1-thiol, is a highly versatile, bifunctional aliphatic compound utilized extensively in pharmaceutical development, targeted drug delivery synthesis, and materials science[1]. Featuring both a terminal nucleophilic thiol (-SH) and a basic tertiary amine (-N(CH2CH3)2), this molecule presents unique synthetic advantages but demands rigorous safety protocols. This technical guide provides drug development professionals with a field-proven, causality-driven framework for managing the extreme olfactory hazards, oxidative instability, and toxicological risks associated with this compound.

Physicochemical Profiling & Hazard Causality

Understanding the physicochemical properties of 3-(diethylamino)propane-1-thiol is critical for predicting its behavior in a laboratory setting and designing effective safety protocols.

PropertyValueHazard Implication
CAS Number 55790-39-1[1]Unique identifier for safety data tracking.
Molecular Formula C7H17NS[1]Indicates the presence of sulfur and nitrogen, dictating dual reactivity.
Boiling Point 185.6 °C (at 760 mmHg)[2]Low volatility at room temperature, but retains sufficient vapor pressure to cause severe odor issues.
Density 0.89 g/cm³[2]Less dense than water; floats on aqueous solutions if not miscible, impacting spill containment strategies.
Flash Point 66.1 °C[2]Classified as a combustible liquid; poses a fire hazard near open flames or heat sources.
Functional Groups Thiol, Tertiary AmineProne to air-oxidation (thiol) and exothermic salt formation (amine).

Causality of Hazards: The molecule's dual functionality dictates its inherent instability. The tertiary amine acts as an internal base, which can auto-catalyze the oxidation of the thiol group into a disulfide when exposed to atmospheric oxygen. Furthermore, its flash point of 66.1 °C requires it to be handled strictly away from ignition sources and strong oxidizers[2].

ReactivityPathway Compound 3-(Diethylamino) propane-1-thiol Air Oxygen (O2) Exposure Compound->Air Oxidation Acid Acidic Environment (H+) Compound->Acid Protonation Disulfide Disulfide Formation (Loss of Reactivity) Air->Disulfide Salt Ammonium Salt (Water Soluble) Acid->Salt

Fig 1: Dual-reactivity pathways of 3-(diethylamino)propane-1-thiol.

Toxicology and Exposure Control

Like most low-molecular-weight thiols, 3-(diethylamino)propane-1-thiol possesses a pungent, skunk-like odor with an exceptionally low olfactory detection threshold (often in the parts-per-billion range).

The Causality of Olfactory Fatigue: While the odor threshold is far below the toxicological threshold for respiratory distress, continuous exposure rapidly induces olfactory fatigue[3]. This physiological adaptation desensitizes the researcher's olfactory receptors, creating a false sense of security where dangerous vapor concentrations may accumulate undetected. Therefore, odor must never be used as a primary indicator of safe exposure limits, and rigorous engineering controls are mandatory[4].

Standard Operating Procedure (SOP): Safe Handling & Storage

To preserve the chemical integrity of the thiol and protect laboratory personnel, all handling must utilize a self-validating inert atmosphere system.

Step-by-Step Methodology:

  • Preparation & PPE: Don a flame-resistant lab coat, splash-proof safety goggles, and double-layered nitrile gloves. Causality: Double-gloving is required because organosulfur compounds can rapidly permeate single-layer nitrile, leading to skin absorption and persistent malodor.

  • Engineering Controls: Conduct all operations inside a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm)[3].

  • Inert Transfer (Self-Validating System):

    • Purge the receiving reaction vessel with high-purity Argon or Nitrogen.

    • Attach a mineral oil bubbler to the exhaust line of the reaction vessel.

    • Self-Validation: A continuous, steady bubbling rate visually confirms positive inert gas pressure, guaranteeing that no atmospheric oxygen is back-drafting into the system to catalyze disulfide formation.

    • Transfer the liquid using a gas-tight syringe or cannula system.

  • Storage Protocol: Flush the primary container with inert gas before sealing. Wrap the cap tightly with Parafilm and store it in a secondary ventilated enclosure or desiccator at 2–8 °C, strictly segregated from strong acids and oxidizing agents.

Emergency Response & Spill Mitigation

Standard physical cleanup methods (e.g., wiping with a solvent) are fundamentally flawed for thiol spills. Solvents merely increase the surface area for evaporation, exacerbating the inhalation hazard. The spill must be chemically neutralized[5].

Step-by-Step Mitigation Protocol (Self-Validating System):

  • Evacuation: Immediately lower the fume hood sash. If the spill occurs on the open bench, evacuate the immediate area and maximize room ventilation.

  • Containment: Surround and cover the spill with an inert, high-surface-area absorbent (e.g., activated carbon or dry sand). Causality: Activated carbon physically traps the volatile vapors while the neutralization solution is prepared[6].

  • Chemical Neutralization: Slowly pour a freshly prepared 1:1 mixture of household bleach (5.25% sodium hypochlorite) and water directly over the absorbent[5]. Causality: The hypochlorite anion acts as a strong oxidant, nucleophilically attacking the sulfur atom and breaking the S-H bond to form a non-volatile, odorless sulfonate.

  • Self-Validation Check: Allow the slurry to react for 15–30 minutes. Self-Validation: The complete cessation of the characteristic skunk odor serves as an immediate, qualitative confirmation that the active thiol has been fully oxidized. If the odor persists, the oxidation is incomplete, and additional bleach must be applied[5].

  • Disposal: Scoop the neutralized, odorless slurry into a wide-mouth hazardous waste container, label as "Chemically Neutralized Thiol Waste," and dispose of per institutional Environmental Health and Safety (EHS) regulations.

SpillWorkflow Spill Spill Detected (Fume Hood / Bench) Contain Containment (Inert Absorbent) Spill->Contain Oxidize Chemical Neutralization (Bleach / H2O2) Contain->Oxidize Validate Odor Elimination Check (Self-Validation) Oxidize->Validate Dispose Hazardous Waste Disposal Validate->Dispose

Fig 2: Step-by-step spill mitigation and neutralization workflow.

References
  • CAS Common Chemistry. "3-(Diethylamino)-1-propanethiol." American Chemical Society. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL:[Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 3-(diethylamino)propane-1-thiol in Biological Buffers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(diethylamino)propane-1-thiol is a bifunctional molecule of significant interest in pharmaceutical and biomedical research. Its structure, featuring a reactive thiol group and a tertiary amine, makes it a valuable building block for the synthesis of various biologically active compounds. The thiol moiety can participate in nucleophilic reactions, form disulfide bonds, and chelate metals, while the diethylamino group influences the compound's basicity and solubility. Understanding the behavior of this aminothiol in biologically relevant aqueous environments is paramount for its effective application in drug design, development, and in vitro assays.

This technical guide provides a comprehensive overview of the critical factors governing the solubility and stability of 3-(diethylamino)propane-1-thiol in common biological buffers. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven methodologies, designed to empower researchers to anticipate challenges and implement robust experimental protocols.

Physicochemical Characteristics of 3-(diethylamino)propane-1-thiol

A foundational understanding of the molecule's intrinsic properties is essential for predicting its behavior in different buffer systems.

PropertyValue/DescriptionSource
Molecular Formula C7H17NS[1]
Molecular Weight 147.28 g/mol [1]
Appearance Liquid[2]
Key Functional Groups Thiol (-SH), Tertiary Amine (-N(CH2CH3)2)
Predicted pKa (Thiol) ~9-11Inferred from similar thiols
Predicted pKa (Tertiary Amine) ~10-11Inferred from similar tertiary amines

The presence of both a weakly acidic thiol group and a basic tertiary amine group means that the net charge and, consequently, the solubility of 3-(diethylamino)propane-1-thiol are highly dependent on the pH of the solution.

Caption: Chemical structure of 3-(diethylamino)propane-1-thiol.

Solubility in Biological Buffers

The solubility of 3-(diethylamino)propane-1-thiol in aqueous solutions is governed by the equilibrium between its neutral and ionized forms. The pH of the buffer plays a critical role in this equilibrium.

G A Low pH (e.g., pH < 8) Thiol: -SH (Neutral) Amine: -N+H(Et)2 (Cationic) Overall: Cationic, High Water Solubility B Physiological pH (e.g., pH 7.4) Thiol: Mostly -SH (Neutral) Amine: -N+H(Et)2 (Cationic) Overall: Predominantly Cationic, Good Water Solubility A->B Increase pH C High pH (e.g., pH > 11) Thiol: -S- (Anionic) Amine: -N(Et)2 (Neutral) Overall: Anionic, Soluble B->C Increase pH

Caption: pH-dependent ionization and its effect on solubility.

Expert Insights:

  • Acidic to Neutral Buffers (e.g., Phosphate-Buffered Saline - PBS, pH 7.4): In this range, the tertiary amine will be protonated, forming a cationic diethylammonium group. This positive charge significantly enhances the molecule's interaction with water, leading to good solubility. The thiol group will remain largely in its neutral, protonated state.

  • Alkaline Buffers (e.g., Carbonate-Bicarbonate, pH > 9): As the pH increases beyond the pKa of the thiol group, it will deprotonate to form a thiolate anion (-S⁻). The tertiary amine will be deprotonated and neutral. The resulting anionic species is also generally soluble in water.

While the ionized forms are soluble, the inherent hydrophobicity of the propyl chain and two ethyl groups can limit the maximum achievable concentration. It is always advisable to empirically determine the solubility for your specific application and buffer system.

Protocol for Determining Solubility

This protocol provides a framework for assessing the solubility of 3-(diethylamino)propane-1-thiol in a buffer of interest.

Materials:

  • 3-(diethylamino)propane-1-thiol

  • Biological buffer of choice (e.g., PBS, TRIS, HEPES)

  • Vortex mixer

  • Centrifuge

  • Calibrated pH meter

  • Analytical balance

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of 3-(diethylamino)propane-1-thiol to a known volume of the biological buffer at a controlled temperature (e.g., room temperature or 37°C).

    • Vortex the mixture vigorously for 2-5 minutes.

    • Equilibrate the mixture on a rotator or shaker for at least 24 hours to ensure equilibrium is reached.

  • Separate Undissolved Compound:

    • Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved compound.

  • Quantify the Soluble Fraction:

    • Carefully collect the supernatant, ensuring no particulate matter is transferred.

    • Quantify the concentration of the dissolved compound. This can be achieved through various methods, such as derivatization of the thiol with Ellman's reagent and subsequent spectrophotometric analysis, or more accurately using a calibrated HPLC method.[3]

  • Express Solubility:

    • Report the solubility in units such as mg/mL or molarity (mol/L) for the specified buffer and temperature.

Stability in Biological Buffers

The primary stability concern for 3-(diethylamino)propane-1-thiol, like most thiols, is its susceptibility to oxidation.[4] The thiol group can be readily oxidized, especially in the presence of dissolved oxygen, metal ions, and at alkaline pH, to form a disulfide-linked dimer.

G cluster_conditions Oxidative Conditions Thiol 2 x 3-(diethylamino)propane-1-thiol (R-SH) Disulfide Disulfide Dimer (R-S-S-R) Thiol->Disulfide Oxidation O2 Dissolved O2 Metals Metal Ions (e.g., Cu2+, Fe3+) pH Alkaline pH

Caption: The primary degradation pathway of 3-(diethylamino)propane-1-thiol.

Causality Behind Degradation:

  • pH: The deprotonated thiolate anion (-S⁻), which is more prevalent at alkaline pH, is significantly more susceptible to oxidation than the protonated thiol (-SH). Therefore, the rate of oxidative degradation increases with pH.

  • Dissolved Oxygen: Atmospheric oxygen is the most common oxidant. Solutions prepared with non-degassed buffers are prone to faster degradation.

  • Metal Ions: Trace amounts of transition metal ions (e.g., copper, iron) can catalyze the oxidation of thiols.[5] It is crucial to use high-purity water and reagents, and consider the use of a chelating agent like EDTA in stock solutions.

Protocol for Assessing Stability

This protocol outlines a method to evaluate the stability of 3-(diethylamino)propane-1-thiol in a biological buffer over time. High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique due to its ability to separate and quantify the parent compound from its degradation products.[6]

Materials:

  • Prepared stock solution of 3-(diethylamino)propane-1-thiol in the desired buffer.

  • HPLC system with a suitable detector (e.g., UV or mass spectrometer).

  • Reversed-phase C18 HPLC column.

  • Incubators or water baths set to desired temperatures.

  • Autosampler vials.

Procedure:

  • Prepare Test Samples:

    • Dilute the stock solution to the final desired concentration in the biological buffer.

    • Aliquot the solution into multiple vials for different time points and storage conditions (e.g., 4°C, room temperature, 37°C).

  • Time-Zero (T0) Analysis:

    • Immediately analyze one of the freshly prepared samples by HPLC to establish the initial concentration and purity.

  • Incubation and Sampling:

    • Store the vials under the defined conditions.

    • At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), remove a vial from each condition for analysis.

  • HPLC Analysis:

    • Inject the samples into the HPLC system.

    • A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of an acid like formic or trifluoroacetic acid to ensure good peak shape.[5]

    • Monitor the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products like the disulfide dimer.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the T0 sample.

    • Plot the percentage of remaining compound versus time to determine the degradation kinetics.

Best Practices for Handling and Storage

To ensure the integrity and reproducibility of experiments, the following handling and storage procedures are recommended:

  • Storage of Neat Compound: Store neat 3-(diethylamino)propane-1-thiol under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) to minimize oxidation.[7]

  • Preparation of Stock Solutions:

    • Use deoxygenated buffers. This can be achieved by sparging the buffer with an inert gas for 15-30 minutes before use.

    • Prepare stock solutions at a high concentration in an appropriate solvent or a low pH buffer where the compound is more stable.

    • Consider adding a small amount of a chelating agent like EDTA (e.g., 0.5 mM) to the stock solution to sequester catalytic metal ions.

  • Working Solutions:

    • Prepare working solutions fresh for each experiment by diluting the stock solution into the final biological buffer immediately before use.

    • Avoid prolonged storage of dilute solutions, especially at neutral or alkaline pH and at room temperature or higher.

Conclusion

The utility of 3-(diethylamino)propane-1-thiol in research and development is intrinsically linked to its solubility and stability in experimental systems. Its amphiprotic nature dictates a strong pH-dependence on solubility, which is generally favorable in most biological buffers due to the protonation of its tertiary amine. The principal liability of this compound is the oxidative instability of the thiol group, a process accelerated by increased pH, dissolved oxygen, and trace metal ions.

By understanding these core chemical principles and implementing the robust protocols and best practices outlined in this guide, researchers can confidently manage the handling of 3-(diethylamino)propane-1-thiol, ensuring the accuracy, reproducibility, and integrity of their scientific investigations. The provided methodologies for determining solubility and stability serve as a self-validating framework, empowering scientists to characterize this and other aminothiols within their specific experimental contexts.

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The Multifaceted Biological Activities of Aminothiols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Chemistry of Aminothiols

Aminothiols are a compelling class of organic compounds characterized by the presence of both an amine (-NH2) and a thiol (-SH) functional group. This unique structural combination confers a rich and diverse range of biological activities, making them pivotal players in numerous physiological and pathophysiological processes.[1] Their significance spans from fundamental cellular functions, such as maintaining redox homeostasis, to a wide array of therapeutic applications, including antioxidant defense, radioprotection, and enzyme inhibition.[1][2] The nucleophilic nature of the thiol group is central to many of their biological effects, allowing them to participate in a variety of biochemical reactions. This technical guide provides a comprehensive exploration of the core biological activities of aminothiols, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. This document is designed to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of thiol-based therapeutics.

Core Biological Activities of Aminothiols

The biological activities of aminothiols are diverse, with significant implications for human health and disease. Their ability to act as antioxidants, radioprotective agents, and enzyme inhibitors has been extensively studied and forms the basis for many of their therapeutic applications.

Antioxidant Properties: Guardians Against Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathogenesis of numerous diseases. Aminothiols are potent antioxidants that can directly scavenge free radicals and bolster endogenous antioxidant defense systems.[1]

Mechanisms of Antioxidant Action:

The antioxidant prowess of aminothiols is primarily attributed to the reactivity of the thiol group. Key mechanisms include:

  • Direct Radical Scavenging: The thiol group can readily donate a hydrogen atom to neutralize highly reactive free radicals, thereby preventing them from damaging vital cellular components like DNA, proteins, and lipids.[1]

  • Glutathione Precursors: Certain aminothiols, most notably N-acetylcysteine (NAC), serve as precursors for the synthesis of L-cysteine. Cysteine is a critical and rate-limiting amino acid for the production of glutathione (GSH), the most abundant and important endogenous antioxidant in the body.[1][3]

  • Reduction of Disulfide Bonds: Aminothiols can reduce disulfide bonds within proteins, restoring their native structure and function which may have been compromised by oxidative damage.

Structure-Activity Relationship in Antioxidant Activity:

The antioxidant capacity of aminothiols is intrinsically linked to their chemical structure. Key structural features that influence their efficacy include:

  • The Thiol Group: The presence of the thiol group is fundamental to their antioxidant activity.

  • Amino Acid Composition: In antioxidant peptides, the presence of certain amino acids, such as proline, leucine, alanine, tyrosine, and glycine, has been shown to positively influence antioxidant activity. Conversely, methionine, cysteine, tryptophan, asparagine, and threonine can sometimes have a negative impact.[4][5]

  • Hydrophobicity: The hydrophobicity of the molecule can influence its ability to interact with and protect lipid membranes from peroxidation.

  • Electron-Donating Properties: The ability of the molecule to donate electrons is a key determinant of its radical scavenging potential.[6]

Quantitative Assessment of Antioxidant Capacity:

The antioxidant capacity of aminothiols can be quantified using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most widely used methods.[1]

AminothiolAssayIC50 / TEAC ValueReference
N-Acetylcysteine (NAC)DPPHIC50: ~1.5 - 5 mM[7]
Glutathione (GSH)DPPHIC50: ~1 - 4 mM[7]
CysteineDPPHIC50: Varies significantly based on conditions[8]
CaptoprilDPPHIC50: ~0.1 - 0.5 mM[9]
Trolox (Standard)DPPHIC50: ~0.02 - 0.05 mM[10]
N-Acetylcysteine (NAC)ABTSTEAC: ~1.0 - 1.5[8]
Glutathione (GSH)ABTSTEAC: ~1.2 - 1.8[8]
CysteineABTSTEAC: Varies significantly based on conditions[8]
Trolox (Standard)ABTSTEAC: 1.0[8]

Note: IC50 and TEAC values can vary depending on the specific experimental conditions, including solvent, pH, and reaction time.

Radioprotective Effects: Shielding Against Ionizing Radiation

Ionizing radiation poses a significant threat to biological systems, primarily through the generation of highly damaging free radicals. Aminothiols have been extensively investigated for their ability to protect against the harmful effects of radiation.[1]

Mechanisms of Radioprotection:

The radioprotective effects of aminothiols are multifaceted and include:

  • Free Radical Scavenging: The thiol group can effectively neutralize radiation-induced free radicals before they can inflict damage on critical cellular macromolecules.[1][11][12]

  • Hydrogen Atom Donation: Aminothiols can repair damaged molecules by donating a hydrogen atom, a process crucial for the chemical repair of DNA radicals.

  • Induction of Hypoxia: Some aminothiols, like amifostine, can induce a state of transient hypoxia (low oxygen) in normal tissues, which makes them less sensitive to the damaging effects of radiation.[13]

  • Modulation of DNA Repair Pathways: Aminothiols can influence DNA repair mechanisms, promoting the efficient repair of radiation-induced DNA lesions.[14]

Structure-Activity Relationship in Radioprotection:

The effectiveness of aminothiol radioprotectors is highly dependent on their molecular structure:

  • Carbon Chain Length: Studies on homologous series of mercaptoethylamine have shown that the length of the carbon chain separating the amino and thiol groups influences radioprotective efficacy. While early studies in mammalian systems suggested an optimal chain length, research in E. coli indicates a more gradual change in efficacy with increasing chain length.[15]

  • Number and Position of Functional Groups: The number of amine and thiol groups, as well as their relative positions, are critical. For instance, some of the most effective radioprotectors have been found to be smaller molecules with 4-6 carbons, 1-2 amine groups, and a single thiol group.[16]

  • Thiol "Display": The orientation of the thiol group is also important. Aminothiols with a terminal thiol that projects away from the DNA backbone may be more effective at scavenging ROS in the surrounding environment.[16]

Amifostine: A Clinically Used Radioprotector:

Amifostine (WR-2721) is a well-known aminothiol prodrug used clinically to protect normal tissues from the toxic effects of radiation and chemotherapy.[17] It is dephosphorylated in vivo by alkaline phosphatase to its active thiol metabolite, WR-1065.[12][14][17] The higher concentration of alkaline phosphatase in normal tissues compared to tumor tissues contributes to its selective protective effect.[12][17]

Mechanism of Action of Amifostine Amifostine Amifostine (WR-2721) (Prodrug) AlkalinePhosphatase Alkaline Phosphatase (Higher in normal tissues) Amifostine->AlkalinePhosphatase Dephosphorylation WR1065 WR-1065 (Active Thiol Metabolite) AlkalinePhosphatase->WR1065 TumorTissue Limited Tumor Uptake AlkalinePhosphatase->TumorTissue Lower concentration NormalTissue Normal Tissue Protection WR1065->NormalTissue RadicalScavenging Free Radical Scavenging (ROS Neutralization) WR1065->RadicalScavenging DNARepair DNA Repair and Protection WR1065->DNARepair Hypoxia Induction of Hypoxia WR1065->Hypoxia

Caption: Mechanism of Action of Amifostine.

Enzyme Inhibition: Modulating Biological Pathways

Beyond their antioxidant and radioprotective roles, certain aminothiols act as potent inhibitors of specific enzymes, a property that is harnessed for various therapeutic purposes.[18] Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[19]

Mechanisms of Enzyme Inhibition:

Aminothiols can inhibit enzymes through several mechanisms, including:

  • Binding to the Active Site: The thiol group can interact with key residues or metal ions within the enzyme's active site, blocking substrate binding and catalysis.

  • Chelation of Metal Cofactors: Many enzymes require metal ions for their activity. The chelating properties of some aminothiols allow them to bind to and remove these essential metal cofactors, thereby inactivating the enzyme.

  • Formation of Covalent Adducts: In some cases, the thiol group can form a covalent bond with the enzyme, leading to irreversible inhibition.

Examples of Aminothiol Enzyme Inhibitors:

  • Penicillamine: This aminothiol is a well-known chelating agent used in the treatment of Wilson's disease. It also acts as a mechanism-based inhibitor of enzymes like serine palmitoyltransferase by forming an adduct with the pyridoxal-5'-phosphate (PLP) cofactor.[7][20] Furthermore, it inhibits carboxypeptidase A by promoting the release of the active-site zinc ion.[21]

  • Captopril: A landmark drug for the treatment of hypertension, captopril is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][13] Its thiol group plays a crucial role in binding to the zinc ion in the active site of ACE, thereby blocking its activity.[1]

  • N-Acetylcysteine (NAC) and Glutathione (GSH): These aminothiols have been shown to inhibit the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in tissue remodeling and are implicated in diseases like cancer and atherosclerosis.[7][22]

Methodologies for Evaluating Biological Activity

A variety of well-established in vitro and in vivo assays are employed to characterize the biological activities of aminothiols.

In Vitro Antioxidant Capacity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The color change is measured spectrophotometrically at 517 nm.[1][23]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM DPPH solution in methanol.[24]

    • Prepare a series of standard antioxidant solutions (e.g., Trolox or ascorbic acid) in methanol.

    • Prepare test sample solutions at various concentrations in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample or standard solution to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[22][23]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_calc Data Analysis P1 Prepare 0.1 mM DPPH in methanol A2 Add 100 µL DPPH solution to each well P1->A2 P2 Prepare standard antioxidant solutions A1 Add 100 µL sample/standard to 96-well plate P2->A1 P3 Prepare test sample solutions P3->A1 A1->A2 A3 Incubate in dark (30 min, RT) A2->A3 A4 Measure absorbance at 517 nm A3->A4 C1 Calculate % inhibition A4->C1 C2 Determine IC50 value C1->C2

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is measured spectrophotometrically at 734 nm.[25]

Experimental Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[26]

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each sample or standard solution to separate wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a set time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.

cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_calc Data Analysis P1 Prepare ABTS and potassium persulfate solutions P2 Mix and incubate to generate ABTS•+ P1->P2 P3 Dilute ABTS•+ to working concentration P2->P3 A2 Add 190 µL diluted ABTS•+ solution P3->A2 P4 Prepare standard and sample solutions A1 Add 10 µL sample/standard to 96-well plate P4->A1 A1->A2 A3 Incubate (e.g., 6 min, RT) A2->A3 A4 Measure absorbance at 734 nm A3->A4 C1 Calculate % inhibition A4->C1 C2 Determine TEAC value C1->C2

Caption: Workflow for the ABTS Antioxidant Assay.

In Vivo Radioprotection Assays

Mouse Survival Assay:

This is a common in vivo method to assess the overall radioprotective efficacy of a compound.[27]

Experimental Protocol:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer the test aminothiol (e.g., via intraperitoneal injection) at a predetermined dose and time before irradiation. A control group should receive the vehicle only.[27][28]

  • Irradiation: Expose the mice to a lethal or sub-lethal dose of whole-body irradiation.[28]

  • Monitoring: Monitor the mice daily for a set period (e.g., 30 days) for survival, body weight changes, and clinical signs of radiation sickness.

  • Data Analysis: Calculate the percentage of survival in each group and determine the Dose Reduction Factor (DRF), which is the ratio of the radiation dose that is lethal to 50% of the animals in the presence of the radioprotector to that in its absence.

Signaling Pathways Modulated by Aminothiols

Aminothiols exert many of their biological effects by modulating key intracellular signaling pathways, particularly those involved in the cellular response to oxidative stress.

The Keap1-Nrf2 Pathway: A Master Regulator of Antioxidant Defense

The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of a wide array of antioxidant and detoxification genes.[24][26][29][30] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[24][30]

Activation by Aminothiols:

Aminothiols, such as N-acetylcysteine, can activate the Nrf2 pathway. The thiol group of these compounds can interact with reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[9][31] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.[23][30] These genes encode for a variety of protective proteins, including antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione synthesis.[23]

Activation of the Keap1-Nrf2 Pathway by Aminothiols cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 Aminothiol Aminothiol (-SH) Aminothiol->Keap1_Nrf2 Modification of Keap1 Cysteine Residues ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Gene Antioxidant & Detoxification Genes ARE->Gene Transcription Transcription Gene->Transcription

Caption: Activation of the Keap1-Nrf2 Pathway by Aminothiols.

Conclusion and Future Directions

Aminothiols represent a remarkably versatile class of compounds with a broad spectrum of biological activities that are of significant interest to the scientific and medical communities. Their ability to counteract oxidative stress, protect against radiation damage, and modulate enzyme activity underscores their immense therapeutic potential. This technical guide has provided a comprehensive overview of these key activities, with a focus on their underlying mechanisms, structure-activity relationships, and the methodologies used for their evaluation.

The future of aminothiol research and development holds great promise. The ongoing exploration of novel aminothiol structures and formulations is likely to yield new therapeutic agents with improved efficacy and safety profiles.[21][31][32] A deeper understanding of their interactions with cellular signaling pathways will undoubtedly open up new avenues for the treatment of a wide range of diseases. Furthermore, the development of more sophisticated and predictive in vitro and in vivo models will be crucial for accelerating the translation of promising aminothiol candidates from the laboratory to the clinic. The continued investigation of this fascinating class of molecules is poised to make significant contributions to human health and medicine.

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An In-depth Technical Guide to the Discovery and History of Functionalized Propanethiols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Functionalized propanethiols, a versatile class of organosulfur compounds, are foundational to numerous applications across drug development, materials science, and chemical synthesis. Their unique bifunctional nature, combining the reactivity of a thiol group with a customizable functional terminus on a three-carbon backbone, has enabled significant scientific advancements. This guide provides a comprehensive historical and technical overview of these critical molecules. We will explore the origins of organosulfur chemistry, trace the discovery of key functionalized propanethiols, and detail the evolution of synthetic methodologies. By examining the causality behind experimental choices and presenting detailed protocols, this whitepaper offers researchers, scientists, and drug development professionals a thorough understanding of the history and enduring importance of functionalized propanethiols.

The Dawn of Organosulfur Chemistry: A Historical Perspective

The journey into functionalized propanethiols begins with the broader history of organosulfur chemistry. Early investigations in the 19th century were often characterized by the potent and unpleasant odors of simple thiols, then known as mercaptans. Despite their challenging nature, these compounds were pivotal in shaping the foundational theories of chemical structure and reactivity.

Early Discoveries and the Recognition of the Thiol Group

The 19th century marked the initial discovery and characterization of various classes of organic sulfur compounds.[1] Scientists of this era established that organic thiols (R-SH) are the sulfur analogs of alcohols, a realization that was crucial for the development of type theory in organic chemistry.[1][2] The synthesis of simple thioethers in 1840 by reacting chloroalkanes with potassium sulfide further solidified the analogy between oxygen and sulfur compounds.[1] These early explorations, though not focused on propanethiols specifically, laid the essential groundwork for understanding the behavior of the thiol functional group.[1][2]

The Emergence of Propanethiols

While the exact date of the first synthesis of a simple propane-1-thiol is not prominently documented, its preparation follows the general methods developed for other alkyl thiols. These early methods often involved the reaction of a propyl halide with a sulfur nucleophile like sodium hydrosulfide.[3] A significant milestone in the history of a related dithiol, 1,3-propanedithiol, was its first synthesis by Autenrieth and Geyer in the early 20th century.[4] Their work opened the door to exploring the utility of this important dithiol in organic synthesis.[4]

Key Functionalized Propanethiols and Their Foundational Syntheses

The true versatility of propanethiols emerged with the introduction of additional functional groups. This section details the discovery and seminal synthetic routes for two exemplary functionalized propanethiols that have had a profound impact on various scientific fields.

3-Mercaptopropionic Acid (3-MPA)

3-Mercaptopropionic acid (3-MPA) is a bifunctional molecule featuring both a thiol and a carboxylic acid group, making it immensely valuable in a range of applications.[5] Its history dates back to 1884, when it was first synthesized by Lovén. The most common and enduring method for its preparation is the addition of hydrogen sulfide to acrylic acid.[5][6] This reaction exemplifies a nucleophilic addition to an α,β-unsaturated carbonyl compound, a cornerstone of organic synthesis.

In-depth Protocol: Classic Synthesis of 3-Mercaptopropionic Acid

This protocol is based on the well-established addition of hydrogen sulfide to acrylic acid.

Objective: To synthesize 3-mercaptopropionic acid.

Materials:

  • Acrylic acid

  • Hydrogen sulfide (gas or a suitable source like sodium hydrosulfide)

  • Basic catalyst (e.g., tertiary amine or basic ion-exchange resin)[7]

  • Anhydrous solvent (e.g., toluene)

  • Hydrochloric acid (for acidification)

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reactions under inert atmosphere, extraction, and distillation.

Procedure:

  • In a reaction vessel equipped with a stirrer, gas inlet, and condenser, dissolve acrylic acid in the anhydrous solvent.

  • Introduce the basic catalyst to the solution.

  • Bubble hydrogen sulfide gas through the solution at a controlled rate, or add the hydrogen sulfide source portion-wise. The reaction is exothermic and may require cooling to maintain a desired temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC) until the acrylic acid is consumed.

  • Upon completion, carefully neutralize the excess hydrogen sulfide (if necessary) and remove the catalyst by filtration.

  • Acidify the reaction mixture with hydrochloric acid to protonate the carboxylate.

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude 3-mercaptopropionic acid.

  • Purify the product by vacuum distillation.

Causality of Experimental Choices:

  • Basic Catalyst: The use of a base is crucial to deprotonate the hydrogen sulfide, generating the more nucleophilic hydrosulfide anion (HS-), which readily attacks the β-carbon of the acrylic acid in a Michael-type addition.

  • Anhydrous Conditions: Water can compete as a nucleophile and can also interfere with the catalyst, hence the use of an anhydrous solvent.

  • Acidification: This step is necessary to convert the sodium salt of the carboxylic acid (formed under basic conditions) back to the neutral carboxylic acid, allowing for its extraction into an organic solvent.

1,3-Propanedithiol

1,3-Propanedithiol is a cornerstone reagent in organic synthesis, particularly for the protection of carbonyl groups and in umpolung (polarity reversal) strategies.[4][8] A widely adopted and practical laboratory-scale synthesis involves the reaction of 1,3-dibromopropane with thiourea, followed by hydrolysis of the intermediate isothiouronium salt.[4]

Synthetic Workflow: 1,3-Propanedithiol from 1,3-Dibromopropane

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Workup & Purification 1,3-Dibromopropane 1,3-Dibromopropane Isothiouronium_Salt Bis(isothiouronium) Salt 1,3-Dibromopropane->Isothiouronium_Salt 2 eq. Thiourea, Ethanol, Reflux Thiourea Thiourea Thiourea->Isothiouronium_Salt Hydrolysis NaOH (aq), Reflux Isothiouronium_Salt->Hydrolysis 1,3-Propanedithiol 1,3-Propanedithiol Hydrolysis->1,3-Propanedithiol Workup Acidification (HCl), Extraction (Ether) 1,3-Propanedithiol->Workup Crude_Product Crude 1,3-Propanedithiol Workup->Crude_Product Purification Distillation Final_Product Final_Product Purification->Final_Product Pure 1,3-Propanedithiol Crude_Product->Purification

Caption: Synthesis of 1,3-Propanedithiol via the thiourea route.

Evolution of Synthetic Methodologies: The Rise of "Click" Chemistry

The mid-20th century and beyond witnessed the development of highly efficient and versatile reactions for forming carbon-sulfur bonds, significantly expanding the toolkit for creating functionalized propanethiols. Two such reactions, the thiol-ene reaction and the thia-Michael addition, have gained prominence due to their "click" chemistry characteristics: high yields, stereoselectivity, and rapid reaction rates under mild conditions.[9]

The Thiol-Ene Reaction

First reported in 1905, the thiol-ene reaction involves the addition of a thiol to an alkene to form a thioether.[9] It can proceed via either a free-radical or a Michael-addition mechanism. The free-radical pathway, often initiated by UV light or a radical initiator, results in an anti-Markovnikov addition of the thiol across the double bond.[9] This reaction has become a powerful tool in polymer synthesis and surface modification.[10][11] Recent advancements have seen its use in creating biocompatible hydrogels for applications like sustained drug delivery.[10][12][13]

The Thia-Michael Addition

The thia-Michael addition is a conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound.[14][15] This reaction is highly efficient for forming C-S bonds and is a key strategy for synthesizing a wide array of organosulfur compounds.[15] The reaction can be catalyzed by bases or nucleophiles, which activate the thiol for addition to the Michael acceptor.[16][17] Its applications are vast, ranging from the synthesis of small molecules to the modification of polymers and biomolecules.

Logical Relationship: Thiol-Ene vs. Thia-Michael Addition

G Thiol_Ene Thiol-Ene Reaction Alkene + Thiol Free-Radical (Anti-Markovnikov) Michael Addition Product Thioether Product Thiol_Ene->Product Thia_Michael Thia-Michael Addition α,β-Unsaturated Carbonyl + Thiol Base/Nucleophile Catalyzed Conjugate 1,4-Addition Thia_Michael->Product Applications {Applications | Polymer Synthesis | Surface Modification | Bioconjugation | Drug Delivery} Product->Applications

Caption: Comparison of Thiol-Ene and Thia-Michael Addition reactions.

Modern Applications in Drug Development and Materials Science

The unique properties of functionalized propanethiols have made them indispensable in modern research and technology, particularly in drug development and materials science.

Self-Assembled Monolayers (SAMs)

A landmark discovery in the 1980s by Nuzzo and Allara showed that alkanethiols spontaneously form highly ordered, crystalline-like monolayers on gold surfaces.[18][19] This process, known as self-assembly, is driven by the strong affinity of sulfur for gold (forming a semi-covalent bond) and the van der Waals interactions between the alkyl chains.[18] Propanethiols and their functionalized derivatives are frequently used to create these self-assembled monolayers (SAMs).[20][21] By choosing a propanethiol with a specific terminal functional group (e.g., -COOH, -NH2, -OH), scientists can precisely control the surface chemistry of a material. This has profound implications for biosensors, biocompatible coatings, and microelectronics.[19]

Bioconjugation and Drug Delivery

The thiol group is an excellent nucleophile, making it ideal for bioconjugation reactions—the process of linking molecules to biomolecules like proteins or peptides.[22] Functionalized propanethiols can act as linkers, attaching drugs or imaging agents to antibodies or other targeting moieties. The thiol-ene and thia-Michael reactions are particularly useful for these applications due to their high specificity and mild reaction conditions, which are compatible with sensitive biological molecules.[22] Furthermore, functionalized propanethiols are used in the synthesis of hydrogels for controlled drug release, where the drug is chemically bonded to the hydrogel matrix and released as the matrix degrades.[10][13]

Quantitative Data Summary
PropertyValueCompoundSource
Molecular FormulaC3H6O2S3-Mercaptopropionic Acid[5]
Molar Mass106.14 g/mol 3-Mercaptopropionic Acid[5]
Boiling Point111 °C at 15 mmHg3-Mercaptopropionic Acid[5]
pKa4.343-Mercaptopropionic Acid[5]
Molecular FormulaC3H8S21,3-Propanedithiol[8]
Molar Mass108.22 g/mol 1,3-Propanedithiol[8]
Boiling Point169 °C1,3-Propanedithiol[8]
Density1.078 g/cm³1,3-Propanedithiol[8]

Future Outlook

The history of functionalized propanethiols is one of continuous innovation. Looking ahead, we can anticipate further advancements in several key areas. The development of novel, more sustainable synthetic methods will likely reduce the reliance on hazardous reagents.[23] In drug development, the precision offered by thiol-based bioconjugation will be further exploited for creating next-generation antibody-drug conjugates and targeted therapies. In materials science, the ability to tailor surface properties using functionalized propanethiol SAMs will continue to drive innovations in nanotechnology, diagnostics, and electronics. The inherent versatility of these molecules ensures that they will remain at the forefront of chemical research for the foreseeable future.

Conclusion

From their origins in the odoriferous beginnings of organosulfur chemistry to their current status as sophisticated tools in nanotechnology and medicine, functionalized propanethiols have had a remarkable journey. Their discovery and the subsequent development of elegant synthetic methodologies have provided scientists with a powerful and versatile molecular platform. The ability to combine the robust reactivity of the thiol group with a wide array of other functionalities on a simple three-carbon chain has been a key driver of innovation. For researchers, scientists, and drug development professionals, a deep understanding of the history and chemistry of these compounds is not just an academic exercise, but a gateway to creating novel solutions to complex scientific challenges.

References

  • Block, E., & Partovi, A. (2009). History of nineteenth-century organosulfur chemistry. Taylor & Francis. [Link]

  • Kim, M., et al. (2023). Development of Thiol–Ene Reaction-Based HA Hydrogel with Sustained Release of EGF for Enhanced Skin Wound Healing. Biomacromolecules. [Link]

  • Kim, M., et al. (2023). Development of Thiol–Ene Reaction-Based HA Hydrogel with Sustained Release of EGF for Enhanced Skin Wound Healing. ResearchGate. [Link]

  • Block, E. (2009). History of nineteenth-century organosulfur chemistry. Taylor & Francis Online. [Link]

  • Block, E. (2009). History of nineteenth-century organosulfur chemistry. ResearchGate. [Link]

  • Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID (3-MPA). Ataman Kimya. [Link]

  • Hopper, T. (n.d.). A Brief History of Thiols: An Assembly of Self-assembly. TechConnect Briefs. [Link]

  • Wikipedia. (n.d.). Thiol-ene reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Thiol. Wikipedia. [Link]

  • Wikipedia. (n.d.). Organosulfur chemistry. Wikipedia. [Link]

  • ChemRxiv. (2025). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]

  • PubMed. (2023). Development of Thiol-Ene Reaction-Based HA Hydrogel with Sustained Release of EGF for Enhanced Skin Wound Healing. PubMed. [Link]

  • Du Prez, F., et al. (n.d.). Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance. Materials Horizons (RSC Publishing). [Link]

  • ChemSRC. (n.d.). 3-MERCAPTOPROPIONIC ACID. ChemSRC. [Link]

  • Organic Syntheses. (n.d.). 2-thiophenethiol. Organic Syntheses. [Link]

  • Wikipedia. (n.d.). 3-Mercaptopropionic acid. Wikipedia. [Link]

  • Wikipedia. (n.d.). Propanethiol. Wikipedia. [Link]

  • PMC - NIH. (n.d.). Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Possible mechanism for the thio-Michael addition catalyzed by... ResearchGate. [Link]

  • PubMed. (2006). Assembly dynamics and detailed structure of 1-propanethiol monolayers on Au(111) surfaces observed real time by in situ STM. PubMed. [Link]

  • The Aquila Digital Community. (n.d.). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. [Link]

  • Prochimia. (n.d.). Self-Assembled Monolayers: Advantages of Pure Alkanethiols. Prochimia. [Link]

  • PrepChem.com. (2024). Synthesis of 2-methyl-2-propanethiol. PrepChem.com. [Link]

  • ChemTalk. (2025). Sulfur in the Spotlight: Organosulfur Compounds. ChemTalk. [Link]

  • LookChem. (n.d.). Cas 75-66-1,2-Methyl-2-propanethiol. LookChem. [Link]

  • ResearchGate. (n.d.). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ResearchGate. [Link]

  • PMC. (2024). The critical roles of propanethiol oxidoreductase and sulfide-quinone oxidoreductase in the propanethiol catabolism pathway in Pseudomonas putida S-1. PMC. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]

  • Frandcom Industrial Limited. (2019). Method for preparing 3‐mercaptopropionic acid. Frandcom Industrial Limited. [Link]

  • RSC Publishing. (n.d.). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. RSC Publishing. [Link]

  • TREA. (n.d.). Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material. TREA. [Link]

  • Wikipedia. (n.d.). Propane-1,3-dithiol. Wikipedia. [Link]

  • Synlett. (n.d.). Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Synlett. [Link]

  • Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Chemical Health Risks. [Link]

  • MDPI. (2024). Syn-Propanethial S-Oxide as an Available Natural Building Block for the Preparation of Nitro-Functionalized, Sulfur-Containing Five-Membered Heterocycles: An MEDT Study. MDPI. [Link]

  • MDPI. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. MDPI. [Link]

  • RSC Medicinal Chemistry (RSC Publishing). (n.d.). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry (RSC Publishing). [Link]

  • ResearchGate. (n.d.). Importance of thiol in drug development (A); selected examples for the preparation of thioaminals (B). ResearchGate. [Link]

  • Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. (n.d.). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. [Link]

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  • CAS Common Chemistry. (n.d.). 2,2-Dimethyl-1-propanethiol. CAS Common Chemistry. [Link]

  • PubMed. (2024). The critical roles of propanethiol oxidoreductase and sulfide-quinone oxidoreductase in the propanethiol catabolism pathway in Pseudomonas putida S-1. PubMed. [Link]

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3-(Diethylamino)propane-1-thiol: Material Safety, Physicochemical Profiling, and Handling Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Identity

3-(Diethylamino)propane-1-thiol (CAS: 55790-39-1) is a bifunctional aliphatic compound widely utilized as a ligand in nanoparticle synthesis, a precursor in pharmaceutical development, and a surface-modifying agent in materials science[1][2]. Featuring both a highly nucleophilic primary thiol and a basic tertiary amine, its dual reactivity necessitates rigorous handling protocols. This technical guide provides an in-depth physicochemical profile, analyzes the causality of its toxicological mechanisms, and outlines field-proven, self-validating experimental workflows.

Physicochemical Profiling & Causality of Hazards

The physicochemical properties of 3-(diethylamino)propane-1-thiol dictate its hazard profile and specific laboratory handling requirements[1][2].

Table 1: Physicochemical Properties and Hazard Causality

PropertyValueCausality & Experimental Implication
CAS Number 55790-39-1Unique identifier for chemical safety and inventory tracking[1].
Molecular Formula C₇H₁₇NSDictates molecular weight (147.28 g/mol ) and stoichiometric calculations[1].
Boiling Point 185.6°C at 760 mmHgHigh boiling point indicates low volatility at room temperature, yet sufficient to cause severe olfactory nuisance[1].
Density 0.89 g/cm³Lighter than water; will form a floating organic layer in aqueous biphasic extraction systems[1].
Flash Point 66.1°CClassified as a combustible liquid. Requires storage away from ignition sources, heat, and strong oxidizers[1].
Vapor Pressure 0.691 mmHg at 25°CLow vapor pressure reduces acute inhalation risk, but extreme human olfactory sensitivity to thiols mandates fume hood use[1].

Toxicological Mechanisms & Biological Pathways

While the acute contact toxicity of 3-(diethylamino)propane-1-thiol is primarily linked to mucosal irritation from its basic amine group, the thiol moiety presents complex biological interactions. High concentrations of thiols can induce severe reductive stress, disrupting the oxidative protein folding environment within the endoplasmic reticulum (ER) and aberrantly activating the hypoxia response pathway via HIF-1[3][4].

Furthermore, in the presence of transition metals (e.g., Cu²⁺, Fe³⁺), thiols undergo metal-catalyzed oxidation. This process generates hydrogen peroxide (H₂O₂), which subsequently participates in Fenton chemistry to produce highly reactive hydroxyl radicals (•OH). These radicals are the ultimate mediators of thiol-induced cytotoxicity, leading to irreversible protein degradation, lipid peroxidation, and cellular apoptosis[5][6][7].

ThiolToxicity Thiol 3-(Diethylamino)propane-1-thiol (Reductive Stress) H2O2 Hydrogen Peroxide (H2O2) Thiol->H2O2 Metal-catalyzed oxidation Metal Transition Metals (Cu2+, Fe3+) Metal->H2O2 Fenton Fenton Reaction Metal->Fenton H2O2->Fenton Radical Hydroxyl Radical (•OH) Fenton->Radical Damage Protein Degradation & Apoptosis Radical->Damage Oxidative stress

Figure 1: Metal-catalyzed thiol oxidation and Fenton chemistry leading to cytotoxicity.

Experimental Workflows & Handling Protocols

To maintain scientific integrity, all handling of 3-(diethylamino)propane-1-thiol must employ self-validating systems to ensure reagent purity and operator safety.

Protocol 1: Anaerobic Dispensing and Reaction Setup

Objective: Prevent premature oxidation of the thiol to its disulfide dimer and minimize fugitive malodorous emissions.

  • Preparation: Purge the reaction vessel and all transfer lines with ultra-high-purity Argon or Nitrogen for a minimum of 15 minutes to displace ambient oxygen.

  • Extraction: Utilize a gas-tight glass syringe equipped with a non-coring needle. Pierce the Sure/Seal septum of the reagent bottle under a continuous positive pressure of inert gas.

  • Transfer: Slowly withdraw the required volume of 3-(diethylamino)propane-1-thiol, ensuring no air bubbles are trapped within the barrel.

  • Injection: Inject the reagent directly into the reaction mixture beneath the solvent surface to minimize headspace exposure and vaporization.

  • System Validation: Confirm the absence of oxidation by monitoring the reaction mixture via TLC or GC-MS. A self-validating successful transfer will show the exclusive presence of the monomeric thiol mass (m/z ~147) and the complete absence of the disulfide dimer peak (m/z ~292).

Spill Response & Chemical Decontamination

Physical absorption is insufficient for thiol spills due to their pervasive odor and toxicity. Chemical neutralization via step-wise oxidation is mandatory.

Protocol 2: Oxidative Decontamination of Thiol Spills

Objective: Eliminate malodor and toxicity by oxidizing the volatile thiol to a non-volatile, stable sulfonic acid using sodium hypochlorite (bleach).

  • Isolation: Evacuate non-essential personnel and maximize the fume hood face velocity.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Crucial Causality: Do not use paper towels or sawdust, as the subsequent oxidation reaction is highly exothermic and poses a severe fire risk.

  • Neutralization: Prepare a fresh 5-10% sodium hypochlorite (NaOCl) solution. Apply the solution dropwise from the perimeter of the spill inwards to control the exothermic heat release.

  • System Validation: The neutralization is a self-validating system. The reaction is complete when the characteristic skunk-like thiol odor completely dissipates and effervescence ceases. The resulting sulfonic acid is water-soluble and can be safely wiped up for standard hazardous aqueous waste disposal.

Neutralization T R-SH (Thiol) S1 R-SOH (Sulfenic Acid) T->S1 NaOCl1 NaOCl NaOCl1->S1 S2 R-SO2H (Sulfinic Acid) S1->S2 NaOCl2 NaOCl NaOCl2->S2 S3 R-SO3H (Sulfonic Acid) S2->S3 NaOCl3 NaOCl NaOCl3->S3

Figure 2: Stepwise oxidative neutralization of thiols to sulfonic acid using sodium hypochlorite.

Personal Protective Equipment (PPE) & Engineering Controls

Table 2: Required PPE and Engineering Controls

PPE CategorySpecificationJustification
Gloves Silver Shield® or heavy-duty Nitrile (double-gloved)Prevents dermal absorption; thiols rapidly permeate standard latex gloves.
Eye Protection Chemical splash goggles and full face shieldProtects against corrosive splash damage from the basic diethylamino group.
Respiratory NIOSH-approved respirator with organic vapor cartridgesRequired if handling outside a Class II fume hood due to malodor and reductive stress potential.
Ventilation Fume Hood (Face velocity ≥ 100 fpm)Prevents accumulation of combustible vapors (Flash Point 66.1°C)[1].

References

  • ChemNet. "3-(diethylamino)propane-1-thiol - ChemNet".
  • CAS Common Chemistry. "3-(Diethylamino)-1-propanethiol - CAS Common Chemistry".
  • PubMed - NIH. "Role of Fenton chemistry in thiol-induced toxicity and apoptosis".
  • Toxicological Sciences | Oxford Academic. "Mechanisms for the Cytotoxicity of Cysteamine".
  • PubMed - NIH.

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Methodological & Application

Application Note: Utilizing 1-Propanethiol, 3-(diethylamino)- in Thiol-Ene Click Chemistry for Advanced Macromolecular Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of smart, stimuli-responsive polymers and highly efficient nucleic acid delivery vectors relies heavily on precision macromolecular engineering. 1-Propanethiol, 3-(diethylamino)- (also referred to as 3-(diethylamino)propane-1-thiol or DEAPT) is a highly versatile, bifunctional building block. It features a highly reactive primary sulfhydryl group (-SH) for rapid "click" conjugation and a tertiary amine group (-N(CH₂CH₃)₂) that imparts pH-responsiveness, cationic character, and unique auto-catalytic properties[1].

This application note provides an in-depth mechanistic guide and validated protocols for incorporating DEAPT into polymer backbones and nanocarriers via radical thiol-ene and thiol-Michael addition pathways.

Mechanistic Insights: The Dual Nature of DEAPT

In thiol-ene click chemistry, DEAPT is not merely a passive payload; its tertiary amine fundamentally alters the reaction landscape depending on the chosen alkene substrate[2].

Pathway A: Radical Thiol-Ene Photopolymerization

When reacted with unactivated alkenes (e.g., allyl or vinyl groups), the reaction proceeds via a radical step-growth mechanism. A photoinitiator (such as DMPA) is cleaved by UV light to generate radicals, which abstract a hydrogen from the DEAPT thiol. The resulting electron-rich thiyl radical attacks the alkene, yielding an anti-Markovnikov thioether linkage[3]. The tertiary amine remains unprotonated in organic solvents, serving as a functional pendant group that later provides aqueous solubility and pH-buffering capacity (the "proton sponge" effect) critical for endosomal escape in siRNA delivery[4].

Pathway B: Auto-Catalyzed Thiol-Michael Addition

When reacted with electron-deficient alkenes (e.g., acrylates, maleimides), the reaction shifts to a base-catalyzed nucleophilic addition. Here, DEAPT exhibits auto-catalysis . The internal tertiary amine acts as a localized base, deprotonating its own (or a neighboring) thiol group to form a highly nucleophilic thiolate anion[2]. This allows the click reaction to proceed rapidly at room temperature without the need for external photoinitiators or UV light, making it ideal for encapsulating sensitive biologics.

G DEAPT 1-Propanethiol, 3-(diethylamino)- (Bifunctional Precursor) Radical Radical Thiol-Ene (UV / Photoinitiator) DEAPT->Radical Michael Thiol-Michael Addition (Base Catalyzed) DEAPT->Michael Internal Amine Acts as Catalyst Product1 Cationic Polymer Network (Anti-Markovnikov Thioether) Radical->Product1 Product2 Auto-Catalyzed Thioether (Rapid, Room Temp) Michael->Product2 Ene Unactivated Alkenes (e.g., Allyl, Vinyl) Ene->Radical EWG_Ene Electron-Deficient Alkenes (e.g., Acrylates, Maleimides) EWG_Ene->Michael

Diagram 1: Divergent click chemistry pathways of DEAPT based on alkene electron density.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed to ensure high conversion rates while preventing common pitfalls such as disulfide formation or oxygen quenching.

Protocol 1: UV-Initiated Thiol-Ene Grafting onto an Allyl-Functionalized Polymer

Objective: To synthesize a cationic, pH-responsive polymer (e.g., PEG-b-PCL-diethylamine) for plasmid DNA or siRNA delivery[1][5].

Materials:

  • Allyl-functionalized polymer precursor (e.g., PEG-b-poly(α-allylcaprolactone)).

  • 1-Propanethiol, 3-(diethylamino)- (DEAPT) (3.0 molar equivalents per allyl group).

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (0.2 molar equivalents).

  • Anhydrous Chloroform or Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Dissolution: Dissolve the allyl-functionalized polymer and DMPA in anhydrous solvent in a Schlenk flask. Causality: Anhydrous conditions prevent premature side reactions, while a homogeneous solution ensures uniform grafting density.

  • Thiol Addition: Add DEAPT dropwise to the mixture.

  • Deoxygenation (Critical Step): Seal the flask and purge with Argon for 15–20 minutes, or perform three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent radical scavenger. Failing to remove O₂ will quench the thiyl radicals, stalling the reaction and drastically reducing the functionalization yield.

  • UV Irradiation: Expose the stirring solution to UV light (λmax = 365 nm) at room temperature for 1 to 3 hours. Causality: 365 nm specifically matches the absorbance peak of DMPA, causing homolytic cleavage to initiate the radical chain reaction without degrading the polymer backbone.

  • Purification: Precipitate the polymer in cold diethyl ether (if insoluble) or purify via dialysis (MWCO 3,500 Da) against distilled water for 48 hours[4]. Causality: Dialysis removes unreacted DEAPT and DMPA byproducts, which are highly cytotoxic and would confound downstream biological assays.

  • Validation: Lyophilize the product and analyze via ¹H NMR (CDCl₃). Self-Validation: Successful click coupling is confirmed by the complete disappearance of the multiplet allyl proton peaks (δ 5.7–5.8 ppm) and the appearance of new signals corresponding to the ethyl groups of the tertiary amine (δ ~2.5 ppm)[1].

Protocol 2: Auto-Catalyzed Thiol-Michael Addition to Maleimide-Functionalized Microparticles

Objective: To functionalize hydrogel microparticles with cationic tertiary amines under mild, physiological conditions without UV light[6].

Step-by-Step Methodology:

  • Preparation: Suspend maleimide-functionalized microparticles in a buffered aqueous solution (pH 7.0–7.4). Causality: Maleimides are susceptible to ring-opening hydrolysis at highly basic pH; maintaining neutral pH preserves the reactive handle.

  • Conjugation: Add 1.2 equivalents of DEAPT directly to the suspension.

  • Incubation: Agitate gently at room temperature for 30–60 minutes. Causality: The internal tertiary amine of DEAPT locally increases the nucleophilicity of the adjacent thiol, driving the Michael addition to completion rapidly without exogenous catalysts[2].

  • Quenching & Validation: Quench unreacted maleimides with a small capping thiol (e.g., mercaptoethanol). Validate the coupling efficiency using an Ellman’s reagent assay to quantify the depletion of free thiols in the supernatant.

Quantitative Data & Reaction Parameters

To aid in experimental design, the following table summarizes the distinct reaction profiles of DEAPT across different click chemistry paradigms.

Reaction ParadigmSubstrate TypeCatalyst / InitiatorReaction TimeDEAPT RoleConversion Rate
Radical Thiol-Ene Allyl, Vinyl, NorborneneUV Light (365 nm) + DMPA1 – 3 HoursFunctional Payload> 95% (with excess thiol)
Thiol-Michael Acrylate, Vinyl SulfoneNone (Auto-catalyzed)2 – 4 HoursPayload + Catalyst85 – 95%
Thiol-Maleimide MaleimideNone (Auto-catalyzed)< 1 HourPayload + Catalyst> 98% (Highly favorable)

Table 1: Comparison of reaction kinetics and parameters for DEAPT-mediated click chemistry.

Downstream Application: siRNA Nanocarrier Formulation

Once DEAPT is successfully grafted onto a block copolymer, the resulting amphiphilic, cationic material is primed for nucleic acid delivery. The tertiary amines protonate in the acidic environment of the endosome (pH ~5.5), causing osmotic swelling and endosomal rupture—a process critical for the cytoplasmic delivery of siRNA[4].

Workflow Step1 1. Polymer Synthesis (Allyl-functionalized backbone) Step2 2. Thiol-Ene Click Add DEAPT + UV + DMPA Step1->Step2 Step3 3. Purification Dialysis against DI Water Step2->Step3 Step4 4. Polyplex Formation Mix with siRNA (N/P Ratio optimization) Step3->Step4 Step5 5. In Vitro Delivery Endosomal Escape via Proton Sponge Step4->Step5

Diagram 2: Workflow for formulating DEAPT-modified polymeric siRNA nanocarriers.

References

  • Peng, H., et al. "Sequential thiol-Michael and radical thiol-ene reactions for the preparation of dual-curing networks." Universitat Politècnica de Catalunya (UPC). Available at: [Link]

  • Jiang, Y., et al. (2020). "PEGylated Amine-Functionalized Poly(ε-caprolactone) for the Delivery of Plasmid DNA." Polymers, 12(2), 466. Available at: [Link]

  • Lin, J., et al. (2020). "Cholic acid-based mixed micelles as siRNA delivery agents for gene therapy." arXiv preprint. Available at: [Link]

  • Sekirnik, R., et al. (2023). "Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles." Universität Leipzig. Available at: [Link]

  • Welch, M. E., et al. (2014). "Protein Adsorption on Chemically Modified Block Copolymer Nanodomains: Influence of Charge and Flow." National Institutes of Health (PMC). Available at: [Link]

Sources

Application Note: Aminothiols as Biomarkers for Oxidative Stress

Author: BenchChem Technical Support Team. Date: March 2026

Precision Quantification of Glutathione, Cysteine, and Homocysteine in Biological Matrices

Executive Summary

Aminothiols—specifically Glutathione (GSH), Cysteine (Cys), Homocysteine (Hcy), and Cysteinylglycine (CysGly)—are the primary non-enzymatic antioxidant defense system in mammalian cells. Their quantification is not merely a measure of concentration but a readout of the cellular redox environment.

The ratio of reduced to oxidized forms (e.g., GSH/GSSG) serves as a high-fidelity biomarker for oxidative stress in cardiovascular disease, neurodegeneration, and drug-induced liver injury (DILI). However, aminothiols are notoriously unstable; artifactual oxidation during sample collection can skew the GSH/GSSG ratio by orders of magnitude, rendering data useless.

This guide provides a rigorous, field-proven framework for the stabilization and quantification of aminothiols, moving beyond standard kits to robust, self-validating analytical workflows.

Biological Rationale & Metabolic Interconnectivity[1]

To interpret aminothiol data, one must understand their metabolic connectivity. They are not isolated analytes but nodes in a dynamic sulfur network.

  • Homocysteine (Hcy): A pro-oxidant risk factor. Elevated levels indicate methylation defects or B-vitamin deficiency.[1]

  • Cysteine (Cys): The rate-limiting precursor for GSH synthesis.[2] Extracellular Cys/CySS redox potential regulates inflammatory signaling.

  • Glutathione (GSH): The major intracellular antioxidant. Depletion precedes mitochondrial dysfunction and cell death.

Visualization: The Transsulfuration & Redox Pathway

The following diagram illustrates the metabolic flow from Methionine to Glutathione and the critical redox cycling that defines oxidative stress.

AminothiolPathways Met Methionine SAM S-Adenosyl methionine (SAM) Met->SAM MAT SAH S-Adenosyl homocysteine (SAH) SAM->SAH Methyl Transfer Hcy Homocysteine (Hcy) SAH->Hcy AHCY Cys Cysteine (Cys) Hcy->Cys CBS (Vit B6) Transsulfuration GSH Glutathione (Reduced) Cys->GSH GCL/GSS Synthesis GSSG Glutathione Disulfide (Oxidized) GSH->GSSG ROS Scavenging (GPx) CysGly Cysteinylglycine GSH->CysGly GGT (Extracellular) GSSG->GSH Recycling (GR + NADPH)

Figure 1: The metabolic connectivity of aminothiols. Note the critical redox cycle between GSH and GSSG, which acts as the primary buffer against Reactive Oxygen Species (ROS).

The "Golden Hour": Sample Collection & Stabilization

Critical Warning: The half-life of reduced glutathione in untreated plasma is less than 15 minutes due to auto-oxidation and enzymatic degradation by Gamma-Glutamyl Transferase (GGT). Standard serum separation is unacceptable.

The "Trap and Stabilize" Strategy

You must choose your stabilization method based on the specific analyte form you need:

Target AnalyteRequired StabilizationMechanism
Total Thiols (Reduced + Oxidized)Acidification (PCA or TCA)Denatures enzymes; keeps thiols protonated (less reactive).
Native Reduced Thiols (GSH, Cys)Alkylation (NEM or IAA)Permanently blocks free -SH groups, preventing oxidation during processing.
Disulfides (GSSG, CySS)Alkylation (NEM)Blocks free GSH immediately so it doesn't oxidize to GSSG artificially.
Protocol A: Clinical Sample Collection (Plasma)

Valid for: LC-MS/MS and HPLC-FLD

  • Preparation: Pre-chill vacutainer tubes containing K2-EDTA on wet ice.

    • Why EDTA? It chelates transition metals (Fe, Cu) that catalyze auto-oxidation. Heparin is suboptimal as it can interfere with PCR or enzymatic assays if downstream use varies.

  • Draw: Collect whole blood and immediately invert 8-10 times. Place on ice instantly.

  • Separation: Centrifuge at

    
     at 2,000 x g for 10 minutes. Time limit:  Must be done within 20 minutes of draw.
    
  • Stabilization (Choose One):

    • Path A (For Total Thiol Measurement): Transfer 500 µL plasma to a tube containing 50 µL of 10% Perchloric Acid (PCA) or 50% Trichloroacetic Acid (TCA). Vortex.

    • Path B (For Redox Ratio GSH/GSSG): Transfer 500 µL plasma to a tube containing N-Ethylmaleimide (NEM) (final concentration 10-50 mM). Vortex immediately.

  • Storage: Snap freeze in liquid nitrogen or dry ice/ethanol bath. Store at -80°C. Stable for 6 months.

Analytical Protocols

Protocol B: HPLC-FLD (The Robust Workhorse)

Best for: Routine quantification of Total Cys, Hcy, GSH in clinical labs. Principle:[3] Reduction of disulfides followed by derivatization with SBD-F (Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate), which specifically targets thiols to yield highly fluorescent derivatives.[4]

Reagents:

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Superior to DTT as it is odorless and stable at acidic pH.

  • Derivatizing Agent: SBD-F (1 mg/mL in borate buffer).

  • Mobile Phase: 0.1 M Acetate Buffer (pH 4.0) / Methanol (98:2).

Step-by-Step Workflow:

  • Reduction: Mix 50 µL sample (acid-stabilized) with 50 µL TCEP (100 g/L). Incubate at RT for 30 min.

  • Derivatization: Add 100 µL SBD-F solution + 100 µL Borate Buffer (0.125 M, pH 9.5).

    • Note: SBD-F requires basic pH and heat to react.

  • Incubation: Heat at 60°C for 60 minutes . (Critical step for complete reaction).

  • Termination: Stop reaction with 50 µL 1 M HCl.

  • Injection: Inject 10-20 µL onto a C18 column (e.g., 5µm, 4.6 x 150 mm).

  • Detection: Fluorescence: Excitation 385 nm / Emission 515 nm.

Protocol C: LC-MS/MS (The Gold Standard)

Best for: High sensitivity, distinguishing reduced vs. oxidized forms, and complex matrices. Principle: Stable Isotope Dilution with NEM alkylation.

Reagents:

  • Internal Standards (ISTD):

    
    -Cysteine, 
    
    
    
    -Homocysteine,
    
    
    -Glutathione.
  • Alkylation Agent: N-Ethylmaleimide (NEM).[5][6]

Step-by-Step Workflow:

  • Spike: Add ISTD mix to 50 µL of NEM-stabilized plasma.

  • Precipitation: Add 200 µL cold Acetonitrile (containing 1% Formic Acid). Vortex 30s.

  • Centrifugation: 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to a glass vial. (Avoid plastic if possible to reduce leaching).

  • LC Conditions:

    • Column: HILIC or C18 (Polar Embedded). HILIC is preferred for polar GSH.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS Parameters (MRM Mode):

    • Monitor transitions for NEM-derivatized analytes.

    • Example (GSH-NEM): Precursor

      
       Product ions.
      
Visualization: Analytical Decision Tree

AnalyticalWorkflow cluster_stab Stabilization cluster_analyte Target Analyte Sample Biological Sample (Blood/Tissue) Acid Acidify (PCA/TCA) (pH < 2) Sample->Acid Path A Alk Alkylate (NEM) (Immediate) Sample->Alk Path B Total Total Thiols (Reduced + Oxidized) Acid->Total Disulfides intact but stable Redox Redox State (GSH vs GSSG) Alk->Redox Free -SH blocked Method Analysis Method Total->Method Reduce with TCEP then Derivatize Redox->Method Direct Analysis (LC-MS preferred) HPLC HPLC-FLD (SBD-F) Method->HPLC High Abundance (µM range) LCMS LC-MS/MS (Isotope Dilution) Method->LCMS Low Abundance (nM range)

Figure 2: Decision tree for selecting the correct stabilization and analytical approach based on the specific biomarker data required.

Data Interpretation & Reference Values

Expert Insight: Do not rely on "Total Glutathione" alone. The Redox Potential (


) is the true driver of biological activity.
Calculating Redox Potential

For the Cysteine/Cystine couple, the redox potential (


) is calculated using the Nernst equation:


  • Normal Plasma

    
     (Cys/CySS):  -80 mV
    
  • Oxidative Stress: > -60 mV (Associated with atherosclerosis and aging).

Indicative Reference Ranges (Human Plasma)

Note: Values are method-dependent. Establish internal reference ranges.

AnalyteNormal Range (µM)Clinical Significance of Elevation
Total Homocysteine (tHcy) 5.0 – 15.0CVD Risk, B12/Folate deficiency, Renal failure.
Total Cysteine (tCys) 200 – 300Obesity, Insulin Resistance.
Total Glutathione (tGSH) 2.0 – 10.0(Low levels indicate oxidative depletion).
Cysteinylglycine (CysGly) 20 – 40Indicator of GGT activity and GSH turnover.

References

  • Giustarini, D., et al. (2013). "Immediate stabilization of human blood for delayed quantification of endogenous thiols and disulfides." Free Radical Biology and Medicine. Link

  • Kusmierek, K., & Bald, E. (2008). "Measurement of reduced and total mercaptans in human plasma by HPLC with SBD-F derivatization." Chromatographia. Link

  • Jones, D. P., et al. (2000). "Redox state of glutathione in human plasma." Free Radical Biology and Medicine. Link

  • Moore, T., et al. (2013). "Measurement of Glutathione and Glutathione Disulfide in Biological Samples." Methods in Enzymology. Link

  • Chen, Y., et al. (2008). "Determination of aminothiols in human plasma by HPLC-FLD with SBD-F." Biomedical Chromatography. Link

Sources

Application Note: 3-(Diethylamino)propane-1-thiol in Organometallic Synthesis

[1][2]

Abstract

This technical guide details the application of 3-(diethylamino)propane-1-thiol (CAS 13349-47-8) as a bifunctional ligand in surface organometallic chemistry.[][2] Unlike simple alkanethiols, this ligand incorporates a tertiary amine terminus, conferring pH-responsive properties and electrostatic stabilization capabilities to metal surfaces.[2] This document provides validated protocols for the synthesis of functionalized gold nanoparticles (AuNPs) and the formation of Self-Assembled Monolayers (SAMs), emphasizing critical handling parameters to prevent oxidative degradation.

Chemical Profile & Mechanistic Significance

The Bifunctional Advantage

3-(Diethylamino)propane-1-thiol serves as a "soft-hard" hybrid ligand.[][2]

  • Thiol Headgroup (-SH): Acts as a soft Lewis base, forming strong coordinate covalent bonds with soft metals (Au, Ag, Pt, Pd). The bond strength (~45 kcal/mol for Au-S) drives the formation of dense, ordered monolayers.[2]

  • Diethylamino Tail (-NEt₂): A bulky, tertiary amine with a pKa of approximately 10.[][2]5. It remains protonated (

    
    ) at physiological pH (7.[][2]4) and acidic conditions, providing electrostatic repulsion that stabilizes nanoparticles against aggregation.[2] At high pH (>11), it becomes neutral, altering the surface wettability and solubility.
    
Material Specifications
PropertySpecification
CAS Number 13349-47-8
Formula

MW 147.28 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in ethanol, methanol, chloroform; pH-dependent water solubility.[][2][3][4]
Storage Store at -20°C under Argon/Nitrogen. Hygroscopic and air-sensitive (oxidizes to disulfide).[][2]

Application 1: Functionalized Gold Nanoparticles (AuNPs)

Principle: Ligand Exchange

Direct synthesis of amine-terminated AuNPs can be challenging due to the reducing strength of amines.[][2] The most robust method involves synthesizing citrate-stabilized AuNPs (Turkevich method) followed by a ligand exchange reaction where the thiol displaces the weaker citrate ions.[2]

Protocol: Citrate-to-Thiol Exchange[1][2]

Reagents:

  • 
     (1 mM aqueous solution)[2]
    
  • Sodium Citrate (38.8 mM aqueous solution)

  • 3-(Diethylamino)propane-1-thiol (10 mM in Ethanol)[][2]

  • Milli-Q Water (18.2 MΩ[][2]·cm)

Step-by-Step Workflow:

  • Core Synthesis (Turkevich Method):

    • Bring 50 mL of 1 mM

      
       to a rolling boil under vigorous stirring.
      
    • Rapidly add 5 mL of 38.8 mM Sodium Citrate.[][2]

    • Continue boiling for 15 minutes. The solution will transition from pale yellow

      
       colorless 
      
      
      dark blue
      
      
      deep wine red.[2]
    • Cool to room temperature.[][2] Result: ~13 nm Citrate-AuNPs.

  • Ligand Exchange:

    • To 10 mL of the Citrate-AuNP solution, add 100 µL of the thiol ethanolic solution dropwise under stirring.

    • Note: The ratio of thiol to gold surface atoms should be >100:1 to drive equilibrium.

    • Stir at room temperature for 12–24 hours. The strong Au-S bond will displace the electrostatic citrate layer.[][2]

  • Purification:

    • Centrifuge the solution at 12,000 rpm for 20 minutes.

    • Decant the supernatant (containing excess free thiol and citrate).[2]

    • Resuspend the pellet in Milli-Q water (pH < 7) or dilute HCl (0.01 M) to ensure protonation of the amine group.[2]

    • Critical: Do not resuspend in basic buffer initially, as the neutral amine may cause aggregation due to loss of electrostatic repulsion.

Visualization: Synthesis Workflow

AuNP_Synthesiscluster_0Phase 1: Core Synthesiscluster_1Phase 2: Ligand Exchangecluster_2Phase 3: StabilizationAu_SaltHAuCl4 (aq)BoilReflux (100°C)Au_Salt->BoilCitrateNa-Citrate (aq)Citrate->BoilSeedCitrate-Capped AuNPs(Negatively Charged)Boil->SeedReductionMixStir 12-24h(Room Temp)Seed->MixThiol3-(diethylamino)propane-1-thiol(Ethanol)Thiol->MixExchangeAu-S Bond FormationCitrate DisplacementMix->ExchangeProtonationAcidic pH (< 7)Exchange->ProtonationPurificationFinalStable Cationic AuNPs(Au-S-(CH2)3-NH+Et2)Protonation->FinalElectrostatic Stabilization

Figure 1: Workflow for converting citrate-stabilized gold seeds into cationic, amine-functionalized nanoparticles via ligand exchange.[][2]

Application 2: Self-Assembled Monolayers (SAMs)

Principle: Surface Modification

On planar gold electrodes (e.g., QCM sensors, SPR chips), 3-(diethylamino)propane-1-thiol forms a dense monolayer.[][2] The terminal diethylamino group allows the surface charge to be switched electrochemically or chemically by altering the pH.

Protocol: SAM Formation on Gold Electrodes

Reagents:

  • Polycrystalline Gold Electrode (or Au-coated glass slide)[][2]

  • "Piranha" Solution (

    
    , 3:1) [DANGER: Corrosive/Explosive] [][2]
    
  • Absolute Ethanol (degassed)[2]

  • 3-(diethylamino)propane-1-thiol[][2][5]

Step-by-Step Workflow:

  • Substrate Cleaning:

    • Immerse the gold substrate in Piranha solution for 30 seconds to remove organic contaminants.[2]

    • Rinse copiously with Milli-Q water, then absolute ethanol.[][2]

    • Alternative: Electrochemical cleaning by cycling in 0.5 M

      
       (-0.2 V to +1.5 V vs Ag/AgCl) until stable gold oxidation/reduction peaks appear.[][2]
      
  • Incubation:

    • Prepare a 1 mM solution of the thiol in degassed absolute ethanol.

    • Immerse the clean gold substrate immediately into the thiol solution.

    • Incubate for 18–24 hours in the dark at room temperature.

    • Note: Seal the container under

      
       to prevent disulfide formation, which slows monolayer kinetics.
      
  • Rinsing & Drying:

    • Remove the substrate and rinse thoroughly with ethanol to remove physisorbed layers.[2]

    • Dry under a gentle stream of Nitrogen gas.[2]

  • Characterization (Validation):

    • Contact Angle: The surface should exhibit pH-dependent wetting.[][2]

      • pH 4 (Protonated, Hydrophilic): Contact angle < 40°.[2]

      • pH 12 (Neutral, Hydrophobic): Contact angle > 70°.[2]

    • Cyclic Voltammetry (Reductive Desorption): Scan from -0.2 V to -1.2 V in 0.5 M KOH. A sharp reductive peak around -0.8 V to -1.0 V confirms the Au-S bond cleavage, quantifying surface coverage.[][2]

Visualization: pH-Responsive Mechanism

pH_Switchcluster_acidAcidic Environment (pH < 8)cluster_baseBasic Environment (pH > 10)Acidic_StateProtonated SurfaceAu-S-(CH2)3-NH+(Et)2Prop_AcidHydrophilicPositively ChargedRepels CationsAcidic_State->Prop_AcidBasic_StateNeutral SurfaceAu-S-(CH2)3-N(Et)2Acidic_State->Basic_StateDeprotonation (-H+)Prop_BaseHydrophobicNeutral ChargeAdsorbs OrganicsBasic_State->Prop_Base

Figure 2: Reversible switching of surface properties driven by the protonation state of the diethylamino tail group.[][2]

Expert Tips & Troubleshooting

Preventing Oxidation (Disulfide Formation)

Thiols oxidize to disulfides (

22
  • Recommendation: Always prepare fresh thiol solutions. If the liquid has turned cloudy or yellow, it may have oxidized. Verify purity via

    
    -NMR (disulfide 
    
    
    -protons shift downfield compared to thiol).
  • Rescue: If only disulfide is available, add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the solution before use.[][2]

Avoiding Aggregation

When working with nanoparticles, the "isoelectric point" danger zone is near the pKa of the amine.

  • Observation: Particles flocculate (turn blue/purple) when pH approaches 9-10.[][2]

  • Fix: Maintain pH < 7 for storage. The protonated ammonium form provides strong steric and electrostatic stabilization.[2]

References

  • Brust, M., et al. (1994).[2][6] "Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system." Journal of the Chemical Society, Chemical Communications.[6] Link

  • Love, J. C., et al. (2005).[2] "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. Link[2]

  • Weisbecker, C. S., et al. (1996).[2] "Molecular Architecture of Alkanethiol Monolayers on Gold Surfaces." Langmuir. Link[2]

  • Sperling, R. A., & Parak, W. J. (2010). "Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles." Philosophical Transactions of the Royal Society A. Link[2]

Application Note: HPLC Method Development for 3-(Diethylamino)propane-1-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Pre-Column Derivatization coupled with RP-HPLC-UV

Executive Summary

The quantification of bifunctional aliphatic thiols, such as 3-(diethylamino)propane-1-thiol, presents a dual challenge in liquid chromatography. The molecule lacks a native UV chromophore for standard detection, and its highly reactive free sulfhydryl (-SH) group is prone to rapid auto-oxidation into disulfides. Furthermore, the presence of a basic tertiary amine induces severe peak tailing on standard silica-based stationary phases.

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method. By utilizing pre-column derivatization with Ellman’s Reagent (DTNB) and an optimized acidic mobile phase, this protocol stabilizes the reactive thiol, introduces a strong UV chromophore, and suppresses secondary amine-silanol interactions.

Physicochemical Profiling & Analytical Challenges

To design a robust analytical method, we must first deconstruct the target molecule. 3-(diethylamino)propane-1-thiol shares structural and behavioral similarities with related pharmaceutical intermediates like 2-diethylaminoethanethiol[1]. Its analysis is hindered by three primary physicochemical traits:

  • Thiol Instability: Low molecular weight (LMW) aliphatic thiols are highly susceptible to oxidation in aqueous solutions, forming dimers (disulfides) that skew quantitative results[2].

  • Optical Invisibility: Neither the alkyl chain, the tertiary amine, nor the thiol group possesses conjugated pi-electron systems, rendering the molecule virtually invisible to standard UV detectors above 210 nm.

  • Basic Tertiary Amine: With a high pKa, the diethylamino group remains protonated under most chromatographic conditions. If not managed, it will interact with residual ionized silanols on the C18 column, causing severe peak tailing and poor resolution.

Logic Target 3-(Diethylamino) propane-1-thiol C1 Highly Reactive Free Thiol (-SH) Target->C1 C2 Lack of UV Chromophore Target->C2 C3 Basic Tertiary Amine Group Target->C3 S1 DTNB Tagging (Prevents Oxidation) C1->S1 S2 TNB-Adduct (UV Absorbance 323nm) C2->S2 S3 0.1% TFA Mobile Phase (Prevents Peak Tailing) C3->S3

Fig 1: Logical mapping of physicochemical challenges to analytical solutions.

Methodological Rationale

As analytical scientists, our experimental choices must be grounded in chemical causality.

Why DTNB Derivatization? While reagents like ethacrynic acid have been historically used for aliphatic thiols[3], 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) offers superior reaction kinetics at room temperature. DTNB reacts specifically with the thiolate anion to form a stable mixed disulfide (the TNB-adduct) and releases one equivalent of 2-nitro-5-thiobenzoate (TNB). This achieves two goals simultaneously: it caps the reactive thiol to prevent auto-oxidation[2], and the resulting TNB-adduct provides a strong, distinct UV absorbance maximum at 323 nm[4][5].

Why pH 8.2–8.5 for the Reaction? The derivatization of thiol groups with DTNB relies on nucleophilic attack by the thiolate anion. Therefore, the reaction occurs much more rapidly under slightly alkaline conditions[4][5]. However, pushing the pH above 9.0 causes the hydrolysis and degradation of DTNB itself. A Tris buffer at pH 8.2–8.5 provides the perfect thermodynamic compromise.

Why Acid Quenching and Acidic Mobile Phase? Post-incubation, the reaction must be quenched. Adding HCl drops the pH, protonating any unreacted thiolates and stabilizing the mixed disulfide adduct for injection[5]. Chromatographically, employing 0.1% Trifluoroacetic acid (TFA) in the mobile phase (pH ~2.0) acts as a strong ion-pairing agent. It fully protonates the tertiary amine of the analyte and suppresses the ionization of column silanols, ensuring sharp, symmetrical peaks.

Experimental Protocol: Derivatization Workflow

This protocol is designed as a self-validating system . By running a "Reagent Blank" parallel to your samples, you continuously verify that background DTNB hydrolysis does not co-elute with your target analyte.

Reagents Required
  • Buffer: 0.1 M Tris-HCl buffer, adjusted to pH 8.2.

  • Derivatization Reagent: DTNB solution (2.0 mg/mL) prepared fresh in Tris buffer.

  • Quenching Agent: 37% Hydrochloric acid (HCl).

  • Extraction Solvent: 0.5% HCl in Acetonitrile/Water (10:90, v/v).

Step-by-Step Methodology
  • Sample Preparation: Dissolve the 3-(diethylamino)propane-1-thiol sample in the acidic extraction solvent. Causality: The acidic environment keeps the thiol protonated during initial handling, drastically slowing down premature oxidation.

  • Buffering: Pipette 2.0 mL of the sample solution into a 10 mL volumetric flask. Add 5.0 mL of the Tris buffer (pH 8.2) to shift the microenvironment to the alkaline range required for thiolate formation.

  • Derivatization: Add 1.0 mL of the DTNB solution (2 mg/mL). Shake vigorously.

  • Incubation: Allow the solution to stand at room temperature (20–25°C) in the dark for exactly 60 minutes to ensure quantitative conversion.

  • Quenching: Add 100 µL of 37% HCl to the flask. Shake vigorously. Causality: This immediately drops the pH below 3.0, stopping the reaction and locking the adduct in its stable form.

  • Filtration: Make up the volume to 10 mL with HPLC-grade water. Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Workflow S1 1. Sample Extraction (0.5% HCl to prevent early oxidation) S2 2. pH Adjustment (Add Tris Buffer to reach pH 8.2) S1->S2 S3 3. DTNB Derivatization (Add DTNB, 60 min incubation at RT) S2->S3 S4 4. Acid Quenching (Add 37% HCl to stabilize adduct) S3->S4 S5 5. HPLC-UV Analysis (Inject onto C18, Detect at 323 nm) S4->S5

Fig 2: Step-by-step pre-column derivatization workflow for thiol stabilization.

HPLC-UV Analytical Conditions

To separate the target TNB-adduct from unreacted DTNB and the released free TNB byproduct, a reversed-phase gradient method is utilized.

  • Column: End-capped C18 column (e.g., Waters XBridge or Phenomenex Luna), 150 x 4.6 mm, 3.5 µm. (End-capping is critical to further reduce silanol interactions with the diethylamino group).

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV/DAD at 323 nm[4]. (Note: Do not use 412 nm, as that is the absorbance maximum for the free TNB byproduct, not the mixed disulfide adduct).

Table 1: Optimized Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile Rationale
0.08515Retain the polar amine-thiol adduct.
2.08515Isocratic hold to stabilize baseline.
10.04060Linear gradient to elute the target adduct and unreacted DTNB.
12.01090Column wash to remove highly retained hydrophobic impurities.
12.18515Return to initial conditions.
17.08515Column re-equilibration.

System Suitability & Validation Metrics

A robust method must prove its own reliability before sample data is accepted. The following parameters (Table 2) should be evaluated during the System Suitability Test (SST) using a derivatized standard of 3-(diethylamino)propane-1-thiol (50 µg/mL).

Table 2: Method Validation & System Suitability Parameters
ParameterAcceptance CriteriaScientific Justification
Peak Tailing Factor (Tf) ≤ 1.5Confirms that the 0.1% TFA is successfully masking silanol interactions with the tertiary amine.
Resolution (Rs) ≥ 2.0Ensures baseline separation between the target TNB-adduct and the massive free TNB byproduct peak.
Reagent Blank Check No peaks at target RTValidates that background DTNB degradation does not produce false positives at 323 nm.
RSD of Peak Area (n=5) ≤ 2.0%Verifies the completeness and stability of the derivatization reaction post-quenching.

References

  • Determination of cysteamine in animal feeds by high performance liquid chromatography with diode-array detection (HPLC-DAD)
  • Application Notes and Protocols for the Derivatization of Low Molecular Weight Thiols for HPLC Analysis Benchchem URL
  • CN103450061A - Purification method for tiamulin reaction solution in industrial production Google Patents URL
  • HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent PubMed URL

Sources

1-Propanethiol, 3-(diethylamino)- as a building block for peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 3-(diethylamino)-1-propanethiol (CAS: 55790-39-1) as a functional building block in peptide science.

While often overshadowed by its ethyl analog, this propyl-linker derivative offers distinct steric and physicochemical advantages for introducing ionizable cationic handles to peptide sequences. Its primary applications lie in post-synthetic conjugation to enhance solubility, endosomal escape facilitation (via the proton sponge effect), and surface functionalization of peptide-nanomaterials.

Role: Cationic Functionalization Reagent & Physicochemical Modifier CAS: 55790-39-1 | Formula: C₇H₁₇NS | MW: 147.28 g/mol

Executive Summary

In modern peptide drug development, "druggability" is often limited by poor aqueous solubility and inability to cross cellular membranes. 3-(Diethylamino)-1-propanethiol (DEAPT) serves as a strategic chemical tool to overcome these barriers.

Unlike standard amino acids, DEAPT is typically employed post-synthetically or as a precursor to non-natural amino acids . It introduces a tertiary amine side chain (


) linked via a stable thioether bond. This modification mimics the charge of Lysine but with increased hydrophobicity and a sulfur-containing spacer, providing:
  • Tunable Solubility: The ionizable amine increases aqueous solubility at acidic/neutral pH.

  • Endosomal Buffering: The diethylamino group acts as a "proton sponge," aiding the escape of peptide payloads from endosomes.

  • Orthogonal Ligation: The thiol group allows chemoselective attachment to electrophilic sites (e.g., maleimides, haloacetyls) on the peptide backbone.

Chemical Mechanism & Strategy

The utility of DEAPT relies on the nucleophilicity of its thiol group (


) and the basicity of its tertiary amine (

).
Core Reaction Pathways
  • Michael Addition: Reaction with Maleimide-functionalized peptides to form a succinimidyl thioether.

  • Nucleophilic Substitution (

    
    ):  Displacement of halides (e.g., 
    
    
    
    -bromoacetyl or
    
    
    -chloroacetyl) to form a stable thioether.
  • Disulfide Exchange: Reaction with activated disulfides (e.g., Pyridyl disulfide) to form reversible conjugates.

Visualization: Functionalization Workflows

DEAPT_Pathways DEAPT 3-(Diethylamino)-1-propanethiol (Nucleophile) Intermediate Thiol-Michael / S_N2 Reaction DEAPT->Intermediate Thiol Attack Peptide_Mal Peptide-Maleimide (Electrophile) Peptide_Mal->Intermediate pH 6.5-7.5 Peptide_Halo Peptide-Haloacetyl (Br/Cl) Peptide_Halo->Intermediate pH 7.5-8.5 Product Cationic Peptide Conjugate (Solubility++ / Cell Uptake++) Intermediate->Product Stable Thioether Bond

Figure 1: Chemoselective ligation pathways for introducing the diethylamino moiety onto peptide scaffolds.

Experimental Protocols

Protocol A: Synthesis of Cationic Peptide Conjugates (Haloacetyl Method)

This method is preferred for creating stable, non-hydrolyzable linkages. It is ideal for modifying the N-terminus or a Lysine side-chain (pre-functionalized with bromoacetic acid).

Reagents:

  • Target Peptide: Containing an N-terminal Bromoacetyl or Chloroacetyl group.

  • Reagent: 3-(Diethylamino)-1-propanethiol (DEAPT).

  • Buffer: 100 mM Sodium Phosphate, 5 mM EDTA, pH 8.0.

  • Solvent: DMF or Acetonitrile (if peptide is hydrophobic).

Step-by-Step Procedure:

  • Peptide Solubilization: Dissolve the haloacetyl-peptide in the Phosphate Buffer (or Buffer/DMF mixture) to a final concentration of 1–5 mM.

    • Note: Ensure the solution is degassed to prevent oxidation of the thiol reagent.

  • Reagent Addition: Add 3.0 - 5.0 equivalents of DEAPT to the peptide solution.

    • Rationale: Excess thiol drives the

      
       reaction to completion and prevents peptide dimerization.
      
  • Incubation: Stir under nitrogen/argon atmosphere at Room Temperature (RT).

    • Time: 1–2 hours for Bromoacetyl peptides; 4–12 hours for Chloroacetyl peptides (Cl is a poorer leaving group).

  • Monitoring: Monitor reaction progress via HPLC-MS. Look for the mass shift: +146.2 Da (Mass of DEAPT - H + replacement of Halide).

  • Quenching & Purification:

    • Acidify the mixture to pH < 3 using 0.1% TFA in water.

    • Purify immediately via Preparative RP-HPLC (C18 column).

    • Elution: The product will likely elute earlier than the starting material due to the polar amine, unless the hydrophobic alkyl chain dominates (pH dependent).

Protocol B: Synthesis of a Non-Natural Amino Acid Building Block

Researchers can synthesize a "Lysine Mimic" building block prior to SPPS to incorporate this functionality at precise internal positions.

Target Molecule: Fmoc-Cys(3-diethylaminopropyl)-OH Reaction: Alkylation of Fmoc-Cysteine.

  • Starting Material: Dissolve Fmoc-Cys-OH (1.0 eq) and 3-chloro-N,N-diethylpropan-1-amine (1.1 eq) in DMF/Water (1:1).

    • Correction: It is chemically cleaner to react Fmoc-Cys(Trt)-OH deprotected in solution, or use Fmoc-Cys-OH with careful pH control.

    • Alternative (Better Yield): React Fmoc-Cys-OH with 3-(diethylamino)-1-propanethiol ? No, that requires an oxidative coupling (disulfide).

    • Best Route: React Fmoc-Dehydroalanine or 3-Bromoalanine derivative with 3-(diethylamino)-1-propanethiol .

  • Procedure (Thiol-Ene Click):

    • Dissolve Fmoc-Cys(Trt)-OH (resin-bound or free)

      
       Deprotect Trt (1% TFA/DCM).
      
    • React the free thiol on-resin with 3-bromo-N,N-diethylpropan-1-amine (3 eq) and DIPEA (5 eq) in DMF for 4 hours.

    • Result: A side chain containing -CH2-S-CH2-CH2-CH2-N(Et)2.

Data & Validation

When validating the success of DEAPT integration, specific physicochemical shifts are observed.

Table 1: Expected Analytical Signatures

ParameterNative PeptideDEAPT-Modified PeptideExplanation
Mass Spec (

Mass)
Ref+145.28 Da Addition of

(assuming displacement of H from Cys).
HPLC Retention (

)
RefShifted (pH dependent) At pH 2 (TFA), the amine is protonated (

), reducing retention time (more polar).
Solubility (pH 7) LowHigh The ionized tertiary amine prevents aggregation.
Zeta Potential Neutral/NegPositive Shift Introduction of cationic charge.

Advanced Application: Gold Nanoparticle (AuNP) Functionalization

DEAPT is an excellent "capping agent" for AuNPs used in peptide delivery. The thiol anchors to the gold surface, while the diethylamino tail points outward, providing electrostatic repulsion (stability) and a handle for endosomal buffering.

Workflow:

  • Synthesis: Citrate-reduced AuNPs (10–20 nm).

  • Ligand Exchange: Add DEAPT (in excess) to the AuNP solution.

  • Peptide Co-assembly: Add Cysteine-terminated therapeutic peptides.

  • Result: A mixed monolayer where DEAPT provides the "proton sponge" capability and the peptide provides the biological targeting.

AuNP_Functionalization AuNP Citrate-AuNP (Negative Charge) Assembly Self-Assembly (Au-S Bond Formation) AuNP->Assembly Ligand_Mix Mixture: 1. DEAPT (Cationic/Buffer) 2. Cys-Peptide (Therapeutic) Ligand_Mix->Assembly Final_NP Functionalized AuNP Surface: Mixed Monolayer Feature: Endosomal Escape + Targeting Assembly->Final_NP

Figure 2: Co-functionalization of Gold Nanoparticles using DEAPT as a stabilizing and buffering agent.

References

  • Aminoalkanethiols in Bio-conjugation

    • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical Reviews, 105(4), 1103-1170. Link

  • Guidotti, G., et al. (2017). Peptide-based drug delivery systems: A review. Journal of Controlled Release.
  • Thiol-Maleimide & Thiol-Haloacetyl Chemistry

    • Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry, 26(1), 145-152. Link

  • Diethylamino-based Nanoparticles (Proton Sponge): Hu, Y., et al. (2007). Synthesis and characterization of pH-responsive polymeric micelles for drug delivery. Journal of Controlled Release. (Describes the diethylamino mechanism).

(Note: While direct literature on the specific propyl-thiol derivative in SPPS is niche, the protocols above are derived from established amino-thiol and bioconjugation chemistries verified in the cited reviews.)

Application Note: Development of Fluorescent Probes for In Vitro Biothiol Detection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Design Logic

Biothiols—specifically Cysteine (Cys) , Homocysteine (Hcy) , and Glutathione (GSH) —are critical biomarkers for cellular redox homeostasis.[1][2] Abnormal levels are linked to cancer, Alzheimer’s, and cardiovascular diseases.[1]

The primary challenge in probe development is selectivity . All three targets possess a nucleophilic sulfhydryl (-SH) group.[2]

  • GSH is the most abundant (1–10 mM) but sterically hindered.

  • Cys/Hcy are less abundant (30–200 µM) but possess adjacent amino groups allowing for specific cyclization reactions.

Mechanism-Based Design Strategies

To ensure scientific integrity, we move beyond "trial and error" to mechanism-based design.[1]

Recognition GroupMechanismTarget SpecificityPros/Cons
Acrylates / Acrylonitriles Michael Addition

Cyclization
Cys (High Selectivity)+ Distinguishes Cys from Hcy/GSH via kinetic cyclization rate.- Slower response time.
Sulfonamides (DNBS) Nucleophilic Substitution (Cleavage)Total Thiols (GSH + Cys + Hcy)+ Extremely fast; high sensitivity.- Poor selectivity among specific thiols.
Aldehydes Thiazinane/Thiazolidine FormationCys / Hcy + Reversible; classic chemistry.- Requires acidic pH (often impractical for live cells).
NBD-Chloride

Substitution
Cys / Hcy vs GSH + Dual-channel potential (Cys/Hcy form N-substituted products; GSH forms S-substituted).
Design Logic Visualization

The following diagram illustrates the decision matrix for selecting a recognition moiety based on the intended target.

Biothiol_Design_Logic Start Target Analyte? Total Total Thiols (GSH + Cys + Hcy) Start->Total Specific Specific (Cys vs GSH) Start->Specific Mech_Cleavage Mechanism: Sulfonamide/Ester Cleavage Total->Mech_Cleavage Nucleophilic Attack Mech_Cyclization Mechanism: Cyclization (Kinetic Control) Specific->Mech_Cyclization Steric/Amino Group Probe_DNBS Probe Type: DNBS/DNP Derivatives Mech_Cleavage->Probe_DNBS Probe_Acrylate Probe Type: Acrylate/Aldehyde Mech_Cyclization->Probe_Acrylate Signal Signal Output: PET/ICT Recovery Probe_DNBS->Signal Probe_Acrylate->Signal

Caption: Decision matrix for biothiol probe design based on target specificity and reaction mechanism.

Protocol: Spectroscopic Characterization (In Vitro)

This protocol validates the probe's sensitivity and selectivity in buffer solution before cellular application.

Reagents & Setup
  • Stock Solution: Dissolve probe (1 mM) in DMSO.

  • Buffer: PBS (10 mM, pH 7.4) or HEPES. Note: Avoid Tris if using aldehyde probes as it contains amines.[1]

  • Analytes: Freshly prepared Cys, GSH, Hcy (dissolved in deionized water).[1]

Determination of Limit of Detection (LOD)

Objective: Quantify the lowest detectable concentration using the


 method.
  • Blank Measurement: Measure the fluorescence intensity (

    
    ) of the probe (10 µM) in buffer 10 times to calculate the standard deviation (
    
    
    
    ) of the blank.
  • Titration: Add increasing concentrations of biothiol (0–100 µM) to the probe solution. Incubate for 30 mins.

  • Plotting: Plot Fluorescence Intensity (

    
    ) vs. Concentration (
    
    
    
    ).
  • Calculation: Determine the slope (

    
    ) of the linear region.
    
    
    
    
Selectivity & Interference Assay

Objective: Prove the probe does not react with non-target species.

  • Test Compounds: Ala, Ser, Gly, Glu, Arg, Lys,

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    , Glucose, and
    
    
    (critical interference check).[1]
  • Procedure: Add 100 µM of interfering species to probe solution. Compare response to 10 µM of target biothiol.[3]

Protocol: Biological Validation (Live Cell Imaging)

Crucial Control: The "Trustworthiness" of a biothiol probe relies on the NEM (N-ethylmaleimide) negative control. NEM irreversibly alkylates free thiols. If your probe fluoresces in NEM-treated cells, the signal is a false positive.[1]

Workflow Diagram

Cell_Imaging_Workflow Step1 Cell Seeding (HeLa/HepG2, 24h) Branch Experimental Groups Step1->Branch Grp_Control Group A: Control (Probe Only) Branch->Grp_Control Grp_NEM Group B: Negative Control (NEM Pre-treatment 30 min) Branch->Grp_NEM Grp_Exogenous Group C: Exogenous (NEM + Wash + Biothiol) Branch->Grp_Exogenous Incubation Probe Incubation (10-30 min, 37°C) Grp_Control->Incubation Grp_NEM->Incubation Blocks endogenous thiols Grp_Exogenous->Incubation Restores signal Wash PBS Wash (3x) Incubation->Wash Imaging Confocal Microscopy (Record specific channel) Wash->Imaging

Caption: Experimental workflow for validating biothiol probes in live cells using NEM blocking controls.

Step-by-Step Imaging Protocol
  • Seeding: Seed HeLa or HepG2 cells in confocal dishes (

    
     cells/dish) and incubate for 24h.
    
  • Group A (Endogenous Detection):

    • Remove media, wash with PBS.[1]

    • Incubate with Probe (5–10 µM) for 20–30 minutes at 37°C.

    • Wash 3x with PBS. Image immediately.

  • Group B (NEM Negative Control):

    • Pre-treat cells with N-ethylmaleimide (NEM, 1 mM) for 30 minutes.[1]

    • Wash 3x with PBS to remove excess NEM.

    • Incubate with Probe (5–10 µM) for 20–30 minutes.

    • Expected Result: Minimal to no fluorescence (validates thiol-dependence).

  • Group C (Exogenous Recovery - Optional):

    • Pre-treat with NEM (1 mM), wash.[1]

    • Add exogenous Cys/GSH (100 µM) for 30 minutes.

    • Add Probe.[3][4][5][6][7]

    • Expected Result: Fluorescence recovery.[6]

Troubleshooting & Expert Insights

  • Issue: High Background Fluorescence.

    • Cause: Incomplete PET/ICT quenching in the probe design or hydrolysis of the probe in aqueous buffer.

    • Solution: Check stability in PBS without analyte over 60 mins. If fluorescence increases, the recognition group (e.g., ester) is hydrolyzing.[1]

  • Issue: Lack of Selectivity (Cys vs GSH).

    • Cause: The electrophilic center is too accessible.

    • Solution: Increase steric bulk near the reaction site to favor the smaller Cys over the bulky GSH.

  • Issue: Solubility Precipitation.

    • Insight: Many organic probes aggregate in 100% water. Ensure <1% DMSO is maintained or modify the fluorophore with sulfonate groups (

      
      ) to improve water solubility.
      

References

  • Yang, Q-Z. et al. (2015).[1][4][8] Design strategies of fluorescent probes for selective detection among biothiols. Chemical Society Reviews.[4][8]

  • Chen, X. et al. (2010).[1] Fluorescent probes for thiol detection: Mechanisms and applications. Free Radical Biology and Medicine. (Foundational mechanism reference).

  • Biotium. (2020). Protocol: Maleimide Labeling of Protein Thiols (Grounding for NEM usage).

  • Wuerth, C. et al. (2013).[1][9] Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols.

  • Shapiro, M. (2014).[1] Near-Infrared Probes for Biothiols. NIH / PubMed Central.

Sources

application of aminothiols in the development of antioxidant therapies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminothiols (e.g., Amifostine, Cysteamine, N-acetylcysteine) represent a specialized class of antioxidants characterized by a nucleophilic sulfhydryl (-SH) group and an amino group. Unlike broad-spectrum dietary antioxidants, aminothiols possess unique pharmacodynamic properties allowing for radioprotection , chemoprotection , and neuroprotection .

This guide addresses the specific challenges of working with aminothiols—primarily their rapid auto-oxidation and pH-dependent reactivity—and provides validated protocols for their application in drug development pipelines.

Mechanistic Foundations

The therapeutic efficacy of aminothiols relies on three distinct mechanisms:

  • Direct Radical Scavenging: The free thiol group (-SH) donates a hydrogen atom to neutralize reactive oxygen species (ROS), forming a thiyl radical (-S[1]•) which dimerizes to a stable disulfide (-S-S-).

  • "Chemical Repair" of DNA: Aminothiols can donate hydrogen atoms to carbon-centered DNA radicals, repairing the damage before it becomes fixed (e.g., by oxygen fixation).

  • Signal Transduction (Nrf2 Activation): Beyond direct chemistry, aminothiols like cysteamine modify sensor thiols on Keap1, preventing Nrf2 ubiquitination and triggering the transcription of endogenous antioxidant enzymes (HO-1, SOD, CAT).

Visualization: Aminothiol Mechanism of Action

AminothiolMechanism Prodrug Prodrug (e.g., Amifostine) Activation Enzymatic Activation (Alkaline Phosphatase) Prodrug->Activation ActiveThiol Active Aminothiol (WR-1065 / Cysteamine) Activation->ActiveThiol Scavenging Direct Scavenging (H-Atom Donation) ActiveThiol->Scavenging Donates H Repair Chemical Repair ActiveThiol->Repair Keap1 Keap1 Sensor ActiveThiol->Keap1 Thiol Modification ROS ROS / Free Radicals (OH•, O2•-) ROS->Scavenging Disulfide Disulfide Byproduct (Non-toxic) Scavenging->Disulfide DNA_Damage DNA Carbon Radical DNA_Damage->Repair Restored DNA Restored DNA Repair->Restored DNA Nrf2 Nrf2 Translocation Keap1->Nrf2 Releases GeneExp Antioxidant Genes (HO-1, SOD) Nrf2->GeneExp

Figure 1: Dual-action mechanism of aminothiols involving direct ROS scavenging/DNA repair and indirect upregulation of endogenous antioxidant systems via Nrf2.

Critical Experimental Guidelines (The "Senior Scientist" Insight)

Working with aminothiols requires strict adherence to stability protocols. A common failure mode in screening assays is the auto-oxidation of the thiol group before it interacts with the biological target.

Handling and Stability
  • pH Sensitivity: Thiolate anions (RS⁻) are the reactive species for oxidation. At pH > 7.0, auto-oxidation accelerates exponentially.

    • Rule: Prepare stock solutions in acidic buffers (pH 4.0–5.0) or dilute HCl (10 mM) and neutralize immediately prior to use.

  • Oxygen Exclusion:

    • Rule: All buffers must be degassed (sparged with Argon or Nitrogen for 20 mins) or contain a metal chelator (1 mM EDTA/DTPA) to prevent metal-catalyzed oxidation.

  • Prodrug Awareness:

    • Rule: Amifostine is inactive in vitro unless Alkaline Phosphatase (ALP) is present. For cell-free assays, use the active metabolite WR-1065 .

Comparison of Key Aminothiols
CompoundTypeActivation Req.Key ApplicationStability (pH 7.4)
Amifostine (WR-2721) Phosphorylated ProdrugYes (ALP)Radioprotection (Salivary glands)High (>24h)
WR-1065 Free ThiolNoActive metabolite of AmifostineLow (<30 min)
Cysteamine Free ThiolNoCystinosis, NeuroprotectionLow (<1h)
N-Acetylcysteine (NAC) Acetylated Amino AcidNoMucolytic, GSH PrecursorModerate (~2-4h)

Validated Experimental Protocols

Protocol A: Modified DPPH Kinetic Assay for Aminothiols

Standard endpoint assays fail with thiols due to slow reaction kinetics and reversibility. This kinetic protocol ensures accuracy.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[2]

  • Methanol (HPLC Grade)

  • Degassed PBS (pH 7.4) + 1 mM EDTA

  • 96-well plate reader (Abs 517 nm)[1]

Procedure:

  • Preparation: Prepare 0.2 mM DPPH solution in methanol. Keep in dark.

  • Stock: Prepare 10 mM aminothiol stock in 10 mM HCl (prevents oxidation).

  • Dilution: Dilute stock into degassed PBS immediately before assay to create 10–500 µM working standards.

  • Reaction:

    • Add 100 µL of DPPH solution to wells.[1]

    • Add 100 µL of sample.[1][3]

    • Critical Step: Start reading immediately in kinetic mode (every 60s for 30 mins).

  • Analysis: Plot Absorbance vs. Time. Aminothiols often show a "fast" initial drop followed by a "slow" secondary scavenging phase. Calculate EC50 based on the plateau phase (usually 20-30 min).

Protocol B: Cell-Based Radioprotection Assay (Clonogenic Survival)

Validates the ability of the aminothiol to protect reproductive integrity of cells against ionizing radiation.

Target Cells: HUVEC (Normal tissue model) vs. MCF-7 (Tumor model). Note: Amifostine preferentially protects normal tissue due to higher ALP expression.[4]

Procedure:

  • Seeding: Seed cells at 500–1000 cells/well in 6-well plates. Allow attachment (24h).

  • Drug Treatment:

    • Treat cells with Amifostine (0.1 – 4 mM) or WR-1065 (active).

    • Timing: Incubate for exactly 30 minutes prior to irradiation. Longer incubation (>1h) can lead to toxicity or auto-oxidation.

  • Irradiation: Expose plates to Ionizing Radiation (e.g., 2, 4, 6, 8 Gy) using an X-ray source or Cesium-137 irradiator.

  • Washout: Immediately aspirate media, wash with PBS, and replace with fresh growth media. Failure to wash out aminothiols can result in cytotoxicity.

  • Incubation: Culture for 10–14 days until colonies (>50 cells) form.

  • Staining: Fix with methanol/acetic acid (3:1) and stain with Crystal Violet (0.5%).

  • Calculation: Calculate Dose Reduction Factor (DRF).

    
    
    
    • Target DRF: >1.3 indicates significant radioprotection.[5]

Protocol C: HPLC-ECD Detection of Intracellular Thiol Uptake

Thiols lack chromophores for UV detection. Electrochemical Detection (ECD) is the gold standard.

Workflow:

  • Lysis: Lyse treated cells in 0.1 M Perchloric Acid (PCA) + 1 mM EDTA. Acid precipitates protein and stabilizes thiols.

  • Centrifugation: 10,000 x g for 10 min at 4°C. Collect supernatant.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: 98% Citrate Buffer (pH 3.0) / 2% Methanol + Ion pairing agent (Octanesulfonic acid).

    • Detector: Electrochemical (Amperometric) at +0.7 V vs. Ag/AgCl using a Diamond or Gold electrode.

  • Quantification: Normalize thiol peak area to total protein content of the pellet.

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: In Vitro Stability & Activity cluster_1 Phase 2: Cell-Based Efficacy cluster_2 Phase 3: Mechanism Validation Start Start: Aminothiol Candidate Stability Stability Check (HPLC/Ellman's in PBS) Start->Stability DPPH Kinetic DPPH/ABTS (Degassed Buffers) Stability->DPPH If stable >30m Uptake Cellular Uptake (HPLC-ECD) DPPH->Uptake High Scavenging ROS_Assay Intracellular ROS (DCFDA / Flow Cytometry) Uptake->ROS_Assay Clonogenic Radioprotection (Clonogenic Assay) ROS_Assay->Clonogenic ROS Reduced Western Nrf2/HO-1 Expression (Western Blot) Clonogenic->Western Calculate DRF GSH_Ratio GSH:GSSG Ratio Western->GSH_Ratio

Figure 2: Step-by-step screening workflow for validating aminothiol candidates, moving from chemical stability to biological efficacy.

References

  • BenchChem. (2025).[1] The Multifaceted Biological Activities of Amino Thiols: A Technical Guide for Researchers. Retrieved from

  • MedChemExpress. (2024). Amifostine thiol (WR-1065) Product Information and Protocols. Retrieved from

  • Paul, B. D., et al. (2019). Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases. Frontiers in Neurology. Retrieved from

  • Dziegielewski, J., et al. (2008). WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability.[6] Free Radical Biology and Medicine. Retrieved from

  • Ingenieria Analitica. (2024). Application Note: Analysis of Aminothiols and Disulfides by HPLC-ECD. Retrieved from

  • Arabian Journal of Chemistry. (2018). In vitro antioxidant actions of sulfur-containing amino acids. Retrieved from

Sources

Troubleshooting & Optimization

optimizing pH conditions for reactions involving aminothiols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Bioconjugation. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. When working with aminothiols—such as cysteine, cysteamine, or glutathione—you are dealing with a delicate thermodynamic system. These molecules possess two competing nucleophilic centers: a sulfhydryl group (-SH) and a primary amine (-NH2).

Mastering aminothiol chemistry requires understanding the causality behind the protocols. The success or failure of your bioconjugation, whether it is a maleimide-thiol click reaction or Native Chemical Ligation (NCL), is entirely dictated by the protonation state of these two groups.

Below, you will find the mechanistic rationale, troubleshooting FAQs, quantitative data, and self-validating protocols to ensure your reactions succeed on the first run.

The Causality of Chemoselectivity: The pKa Tug-of-War

To achieve chemoselective bioconjugation, we must exploit the specific pH window where the thiol is active but the amine is not. The typical pKa of an aliphatic thiol is ~8.3, while the primary amine's pKa is ~10.5.

At a low pH, the thiol remains protonated (-SH) and acts as a poor nucleophile. As the pH approaches 7.0–7.5, a sufficient fraction of the thiol deprotonates into a highly reactive thiolate anion (-S⁻). Crucially, in this window, the amine remains protonated (-NH3⁺) and non-nucleophilic. If the pH drifts above 7.5, the amine begins to deprotonate, competing with the thiolate and destroying your reaction's selectivity.

Aminothiol_pH A Aminothiol (e.g., Cysteine) Thiol pKa ~8.3 | Amine pKa ~10.5 B1 pH < 6.5 A->B1 B2 pH 6.5 - 7.5 A->B2 B3 pH > 7.5 A->B3 C1 Protonated Thiol (-SH) Slow Kinetics B1->C1 C2 Thiolate (-S⁻) Dominates High Chemoselectivity B2->C2 C3 Amine Deprotonation Off-Target Reactions B3->C3

pH-dependent reaction pathways and chemoselectivity of aminothiols.

Frequently Asked Questions (Troubleshooting)

Q1: I am conjugating a maleimide-fluorophore to a cysteine-containing protein, but mass spectrometry shows multiple off-target additions. Why am I losing selectivity? Answer: You are likely operating at a pH > 7.5. At pH 7.0, the maleimide-thiol reaction is approximately 1,000 times faster than the maleimide-amine reaction [1][1]. However, as the pH increases into the alkaline range, the ε-amino groups of lysine residues deprotonate and aggressively compete with the thiolate. Furthermore, high pH accelerates the hydrolysis of the maleimide ring into an unreactive maleamic acid derivative, permanently killing your reagent's reactivity [1][1]. Actionable Fix: Strictly buffer your reaction between pH 6.5 and 7.5.

Q2: My Native Chemical Ligation (NCL) utilizing an N-terminal cysteine is stalling, and I'm observing significant thioester hydrolysis. How do I fix this? Answer: NCL relies on a delicate balance: an initial transthioesterification followed by a rapid, spontaneous S-to-N acyl shift to form a native amide bond [2][2]. If your pH is too high (e.g., >8.0), hydroxide ions outcompete the aminothiol, leading to irreversible hydrolysis of your C-terminal thioester. Conversely, if the pH drops too low, the thiol catalyst remains protonated and inactive. Actionable Fix: Maintain the reaction strictly at pH 7.0–7.2. A common pitfall is failing to readjust the pH after adding lyophilized peptides. Because synthetic peptides are often isolated as trifluoroacetic acid (TFA) salts, adding them to your buffer will violently crash the pH [3][3]. Always manually titrate the final mixture back to neutral.

Q3: My aminothiols are rapidly oxidizing into disulfides before I can conjugate them. Should I lower the pH to prevent this? Answer: Yes, but with caution. Disulfide oxidative dimerization is base-catalyzed because it requires the thiolate anion . Lowering the pH < 6.5 suppresses oxidation, but it also protonates the thiol, killing its nucleophilicity for your intended reaction. Actionable Fix: Instead of dropping the pH, use an in-situ reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Unlike DTT or BME, TCEP does not contain a thiol, meaning it will not compete with your aminothiol for maleimide reagents.

Quantitative Optimization Data

The following table summarizes the thermodynamic states of aminothiols across different pH ranges and their corresponding experimental outcomes.

pH RangeThiol State (-SH, pKa ~8.3)Amine State (-NH₂, pKa ~10.5)Maleimide Reaction KineticsPrimary Side Reactions
< 6.5 Protonated (Poor nucleophile)Protonated (-NH₃⁺)Very SlowThiazine rearrangement (for N-terminal Cys)
6.5 - 7.5 Thiolate (-S⁻) equilibriumProtonated (-NH₃⁺)Optimal (~1000x faster than amine)Minimal (Ideal window for chemoselectivity)
> 7.5 Fully Deprotonated (-S⁻)Deprotonation begins (-NH₂)Fast, but non-selectiveMaleimide hydrolysis, Amine conjugation, Disulfide oxidation

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to subsequent steps without passing the built-in validation checkpoints.

Protocol 1: pH-Optimized Maleimide Conjugation to an Aminothiol Protein

Causality Focus: Maintaining the delicate pH 7.0-7.5 window while preventing disulfide formation.

  • Buffer Preparation: Prepare a 10–100 mM HEPES or PBS buffer strictly adjusted to pH 7.0–7.5. Why degas? Ambient oxygen drives disulfide formation. Degas the buffer by bubbling inert gas (Nitrogen or Argon) for 15 minutes .

  • Protein Reduction: Dissolve your protein to 1–10 mg/mL. Add a 10× molar excess of TCEP. Incubate for 30 minutes at room temperature.

    • Validation Checkpoint: Perform an Ellman’s Assay (DTNB). A bright yellow color (absorbance at 412 nm) confirms that disulfides have been successfully reduced to free sulfhydryls.

  • Conjugation: Dissolve your maleimide reagent in anhydrous DMSO (aqueous storage causes rapid hydrolysis). Add a 10–20× molar excess of the maleimide to the protein solution . Incubate for 2 hours at room temperature, protected from light.

  • Quenching: Add excess 2-mercaptoethanol or dithiothreitol (DTT) to quench unreacted maleimides, preventing them from slowly reacting with amines over time.

Protocol 2: Native Chemical Ligation (NCL) Workflow

Causality Focus: Overcoming TFA-induced pH crashes to enable the S-to-N acyl shift.

NCL_Workflow Step1 Thioester + N-terminal Cys Step2 Transthioesterification (pH 7.0 - 7.2) Step1->Step2 Thiol Catalyst Step3 S-to-N Acyl Shift (Spontaneous) Step2->Step3 Step4 Native Amide Bond Step3->Step4

Mechanism of Native Chemical Ligation (NCL) optimized at neutral pH.

  • Denaturing Buffer Prep: Prepare 0.1 M phosphate buffer containing 6 M guanidine-HCl. Why 6 M Guanidine? NCL requires highly concentrated peptide solutions to drive the bimolecular kinetics. Guanidine prevents aggregation and keeps the reactive termini solvent-exposed [4][4].

  • Peptide Solubilization: Add the C-terminal thioester peptide and the N-terminal Cys peptide to achieve a final concentration of 1–3 mM each.

  • Catalyst Addition: Add 4% (vol/vol) benzylmercaptan or MPAA (4-mercaptophenylacetic acid) as a thiol catalyst [4][4].

  • Critical pH Adjustment: The addition of the lyophilized peptides (TFA salts) and acidic thiol catalysts will drop the pH significantly. Carefully titrate the reaction mixture with NaOH until the pH is exactly 7.0–7.2 [3][3]. Do not exceed pH 7.5.

  • Incubation & Validation: Incubate at 37°C.

    • Validation Checkpoint: Monitor the reaction via LC-MS. You should first observe the mass of the intermediate transthioesterification product, followed by a shift to the final native peptide mass as the S-to-N acyl shift completes.

References

  • Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology PNAS [Link]

  • Native Chemical Ligation of Peptides and Proteins PMC (NIH)[Link]

  • Native Chemical Ligation: A Boon to Peptide Chemistry PMC (NIH) [Link]

Sources

troubleshooting low yield in the synthesis of functionalized thiols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Functionalized Thiol Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I understand you are experiencing low yields in your thiol synthesis. This is a common crisis; sulfur is an excellent nucleophile but an even better victim of oxidation.

Below is your troubleshooting dossier, structured as a series of Support Tickets addressing the three most common failure modes: Oxidation , Precursor Failure , and Purification Loss .

Ticket #001: The Invisible Thief (Oxidation & Disulfides)[1][2]

User Complaint: "My reaction went to completion, but the yield is 50% lower than expected. NMR shows a doubling of signals or broad peaks."

Diagnosis: You have likely formed the disulfide dimer (R-S-S-R). Thiols (


) are weak acids (

). In the presence of even weak bases or catalytic metals (Fe, Cu), they form thiolate anions (

), which react rapidly with molecular oxygen to form disulfides. This process accelerates in solution.
The Oxidation Cycle (Mechanism)

The following diagram illustrates how your product is being consumed and how to reverse it.

ThiolOxidation Thiol Free Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Base (pH > 7) Thiolate->Thiol Acid Quench Disulfide Disulfide Dimer (R-S-S-R) Thiolate->Disulfide O₂ / Metal Cat. Disulfide->Thiol Reduction (Zn/HCl, TCEP, DTT)

Figure 1: The Thiol-Disulfide Interchange.[1][2][3][4][5] Oxidation is driven by base and oxygen; rescue is achieved via reduction.

Corrective Protocols

Option A: Prevention (The "Schlenk" Standard)

  • Degas Solvents: Sparging with Argon for 15 minutes is mandatory, not optional.

  • pH Control: Keep the pH < 7 during workup. Thiolates oxidize; neutral thiols are relatively stable.

  • Additives: Add 1 mM EDTA to buffers to sequester transition metals that catalyze oxidation.

Option B: Rescue (The "Zinc" Fix for Organic Synthesis) If you have already formed the disulfide in a bulk organic reaction, do not throw it away.

  • Dissolve the crude mixture in Acetic Acid (AcOH).

  • Add Zinc Dust (3–5 equivalents).

  • Stir at RT for 1–2 hours (monitor by TLC; disulfide is usually more non-polar).

  • Filter off Zinc, dilute with degassed water, and extract into DCM.

Option C: Rescue (The "TCEP" Fix for Precious/Bio-Samples) For small-scale or water-soluble compounds, use TCEP (Tris(2-carboxyethyl)phosphine) .

  • Why: Unlike DTT, TCEP is odorless, stable in air, and works at acidic pH (preventing re-oxidation).

  • Protocol: Add 1.5 eq TCEP to your aqueous/organic mixture. It selectively reduces S-S bonds within 15 minutes.

Ticket #002: Precursor Conversion Failures

User Complaint: "I tried reacting NaSH with my alkyl halide, but I got a mixture of products."

Diagnosis: You likely formed the sulfide (thioether, R-S-R) via double alkylation. The thiolate product (


) is more nucleophilic than NaSH, so it attacks the remaining alkyl halide.

Solution: Use "Masked" Thiols. You must use a surrogate that prevents the sulfur from reacting again until you are ready.

Decision Tree: Choosing the Right Route

SynthesisRoute Start Target: Functionalized Thiol Substrate Substrate Type? Start->Substrate Halide Alkyl Halide/Tosylate Substrate->Halide Sensitive Base Sensitive? Halide->Sensitive Thiourea Route A: Thiourea (Acid Hydrolysis) Sensitive->Thiourea No (Stable to Acid) Thioacetate Route B: Thioacetate (Selective Deprotection) Sensitive->Thioacetate Yes (Needs Mild Cond.)

Figure 2: Synthetic pathway selection based on substrate stability.

Protocol: The "Gentle" Thioacetate Deprotection

Standard saponification (NaOH) often leads to oxidation. Use Hydrazinolysis for high yields.

  • Formation: React Alkyl Halide with Potassium Thioacetate (KSAc) in DMF (RT, 2h).

  • Deprotection:

    • Dissolve the purified Thioacetate in degassed THF/Methanol (1:1).

    • Add Hydrazine Hydrate (1.2 equivalents).

    • Stir at RT under Argon for 1–2 hours.

    • Mechanism:[6][7] Hydrazine attacks the acetyl carbonyl, forming acetohydrazide and releasing the free thiol.

    • Workup: Dilute with 1M HCl (degassed) to quench hydrazine, extract immediately with DCM.

Ticket #003: Purification Nightmares

User Complaint: "My crude NMR looked great, but after the silica column, the product is gone or decomposed."

Diagnosis: Silica gel is slightly acidic and often contains trapped oxygen/metals. It acts as a solid-phase oxidant for thiols.

Comparison of Purification Methods

MethodRisk LevelNotes
Standard Silica High Promotes disulfide formation.
Buffered Silica Medium Pre-wash silica with 1% Triethylamine (TEA) to neutralize acidity.
Neutral Alumina Low Much safer for sulfur compounds.
Distillation Low Best for volatile thiols. Must be done under vacuum/Argon.
Thiopropyl Resin Zero "Covalent Chromatography" for peptides. Captures thiol, washes impurities, releases with DTT.
The "Flash" Protocol for Unstable Thiols

If you must use silica:

  • Slurry: Prepare silica slurry in Hexane/DCM containing 0.5% Acetic Acid (keeps thiol protonated) OR 1% Triethylamine (if acid sensitive).

  • Speed: Run the column fast. Do not let the compound sit on the silica.

  • Collection: Collect fractions into tubes already containing a drop of acid (if stable) or under a stream of Argon.

Safety & Odor Management

You cannot troubleshoot if your lab mates evict you.

  • The Quench Bath: Keep a large beaker of 10% Bleach (Sodium Hypochlorite) in the hood.

  • Glassware: Dip all spatulas, flasks, and syringes into the bleach bath immediately after use. This oxidizes the thiol (smelly) to the sulfonate (odorless).

  • Rotovap: Place a bleach trap between the pump and the condenser.

References

  • Thiol-Disulfide Interchange & Oxidation

    • Chemistry Steps.[4][5] "Reactions of Thiols - Preparation and Oxidation."[1]

    • National Institutes of Health (NIH). "Silica particles convert thiol-containing molecules to disulfides."[8][9]

  • Reducing Agents (TCEP vs DTT)

    • Thermo Fisher Scientific. "TCEP Hydrochloride Technical Guide."

    • BroadPharm. "S-S bond reduction by TCEP vs DTT."[2][3]

  • Thioacetate & Precursor Protocols

    • Sigma-Aldrich. "Thioacetate Deprotection Procedure for SAMs."

    • Organic Syntheses.[4][5] "Use of Hydrazine for Deprotection (General Hydrazinolysis concepts)."

  • Purification Strategies

    • BenchChem. "Purification of Volatile Thiol Compounds & Troubleshooting."

Sources

addressing solubility issues of aminothiols in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Biochemical Applications. As an Application Scientist, I frequently encounter researchers struggling with the erratic behavior of aminothiols (such as cysteine, cysteamine, and their derivatives) in aqueous media.

The most common complaint is that a perfectly clear aminothiol solution turns cloudy or precipitates over a few hours or days. To troubleshoot this, we must first understand the causality: you are rarely dealing with a primary solubility issue; you are dealing with an oxidation issue.

Below is our comprehensive, self-validating guide to diagnosing, preventing, and reversing aminothiol solubility failures in your workflows.

The Mechanistic Root of the Problem

Aminothiols are highly soluble in water in their reduced state. However, the sulfhydryl (-SH) group is highly nucleophilic and susceptible to oxidation. In neutral or slightly alkaline aqueous solutions, the thiol group deprotonates to form a reactive thiolate anion (RS⁻). In the presence of dissolved oxygen and trace transition metals (which act as catalysts), these thiolate anions rapidly oxidize to form disulfide dimers (e.g., cysteine oxidizes to cystine, cysteamine to cystamine)[1][2].

The Causality of Precipitation: Disulfide dimers have drastically lower aqueous solubility than their monomeric precursors. For example, while L-cysteine can dissolve up to 277 mg/mL in water at 25°C[3], its oxidized dimer, cystine, has a maximum solubility of only 0.112 mg/mL at the same temperature[4]. When your solution turns cloudy, it is the insoluble disulfide precipitating out of the buffer.

G RSH Reduced Aminothiol (Highly Soluble Monomer) RS Thiolate Anion (RS-) (Reactive Intermediate) RSH->RS Deprotonation RSSR Disulfide Dimer (Insoluble Precipitate) RS->RSSR Oxidation RSSR->RSH pH High pH (>7) pH->RS O2 Dissolved O2 O2->RSSR Metals Trace Metals (Cu2+, Fe3+) Metals->RSSR Intervention1 Low pH (<5) Maintains Protonation Intervention1->RSH Intervention2 Degassing (N2/Ar) Removes Oxygen Intervention2->O2 Intervention3 EDTA Chelates Metals Intervention3->Metals Intervention4 TCEP Reduces Disulfides Intervention4->RSSR Reverses

Mechanistic pathway of aminothiol oxidation to insoluble disulfides and targeted interventions.

Quantitative Data: Solubility & Stability Profiles

To effectively design your experiment, you must account for the physicochemical limits of these molecules.

CompoundStateAqueous Solubility (25°C)pH for Max StabilityPrimary Cause of Precipitation
L-Cysteine Reduced (Monomer)~277 mg/mL[3]pH < 5.0Oxidation to Cystine
L-Cystine Oxidized (Dimer)~0.112 mg/mL[4]pH < 2.0 or > 8.0Zwitterionic insolubility at pI
Cysteamine (HCl) Reduced (Monomer)>23.5 mg/mLpH < 5.0Oxidation to Cystamine
Cystamine Oxidized (Dimer)Low in neutral buffersN/ADimerization

Note: In PBS (pH 7.2), cysteamine solubility is ~10 mg/mL, but it is not recommended to store this aqueous solution for more than one day due to rapid oxidation[5].

Troubleshooting FAQs

Q1: I need to dissolve L-cysteine in distilled water, but it is aggregating. How do I fix this without denaturing it? A: Cysteine is a zwitterion with an isoelectric point (pI) of 5.1. Zwitterions are least soluble when the ambient pH equals their pI[2]. If your distilled water has absorbed atmospheric CO₂, its pH might be hovering near 5.5, minimizing solubility. Solution: Lower the pH to < 2.0 using dilute HCl to fully protonate the molecule, which drastically increases solubility and simultaneously retards the rate of oxidation to cystine[2].

Q2: I am performing a biological assay at pH 7.4. How do I keep my aminothiol from precipitating over a 24-hour incubation? A: At pH 7.4, the thiolate anion is highly populated, and oxidation is rapid. You must actively protect the thiol. Solution: Use a combination of degassed buffers (to remove oxygen) and a metal chelator like EDTA (1-5 mM) to sequester trace metals that catalyze oxidation[6]. If your assay permits, add a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to continuously reduce any formed disulfides back to soluble monomers[7].

Q3: I am working with metalloenzymes (or metal-containing homing devices like Holo-transferrin). I cannot use EDTA because it strips the essential metals. What is the alternative? A: This is a classic biochemical catch-22. EDTA will scavenge metals like Fe³⁺, inactivating your protein. Solution: Omit EDTA and strictly use TCEP (e.g., 0.01 mM to 5 mM). TCEP is a potent sulfhydryl reductant that stabilizes thiol groups without scavenging metals from metalloproteins or interfering with downstream maleimide coupling reactions[8].

Self-Validating Experimental Protocols

To guarantee success, your workflow must include steps to verify that the aminothiol remains in its reduced, soluble state.

Protocol 1: Preparation of Degassed, Metal-Free Buffer for Aminothiol Stability

Causality: Removing dissolved oxygen and trace metals eliminates the primary catalysts for disulfide formation.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, pH 7.2). Add EDTA to a final concentration of 1-5 mM (skip EDTA if working with metalloproteins).

  • Degassing (Sparging): Place the buffer in a flask with a magnetic stir bar. Seal with a septum. Insert an inert gas needle (Argon or Nitrogen) deep into the liquid, and a shorter outlet needle into the headspace[6].

  • Purging: Bubble the inert gas vigorously through the stirring buffer for 30–60 minutes[6].

  • Dissolution: Quickly weigh and add your aminothiol (e.g., cysteamine hydrochloride) to the degassed buffer.

  • Validation Step (Ellman's Assay): To validate that your thiol is not oxidizing, take a 10 µL aliquot and react it with DTNB (Ellman's Reagent). A strong yellow color (absorbance at 412 nm) confirms the presence of free, unoxidized thiols[6]. Monitor this over time to establish the exact half-life of your specific solution.

Protocol 2: Rescuing Oxidized Aminothiol Solutions using TCEP

Causality: TCEP selectively and completely reduces water-soluble alkyl disulfides back to thiols over a wide pH range, rescuing precipitated solutions[9].

  • Observation: Identify the cloudy/precipitated aminothiol solution.

  • TCEP Addition: Add TCEP•HCl to the solution at a 2-to-1 molar excess relative to the aminothiol concentration. (TCEP is highly soluble and stable in aqueous solutions)[7][9].

  • Incubation: Incubate at room temperature for 5 to 30 minutes with gentle agitation. TCEP reductions frequently require less than 5 minutes[9].

  • Validation Step: Visually confirm the solution has turned completely clear, indicating the insoluble disulfides have been reduced back to soluble monomers.

  • Crucial Note on TCEP Stability: TCEP completely oxidizes within 72 hours in 0.35M PBS at pH 7.0. If using PBS, prepare the TCEP working solution immediately before use[7][9].

Workflow Start Prepare Aqueous Aminothiol Solution Step1 1. Degas Buffer (N2/Ar for 30-60 min) Start->Step1 Step2 2. Add Chelator (1-5 mM EDTA) Step1->Step2 Decision Biological Assay pH Requirement? Step2->Decision PathA Acidic (pH < 5) Decision->PathA PathB Neutral/Alkaline (pH 7-9) Decision->PathB ActionA Dissolve Aminothiol directly. Stable for several days. PathA->ActionA ActionB Add TCEP (1-5 mM) to prevent rapid oxidation & precipitation. PathB->ActionB

Decision matrix for formulating stable aminothiol solutions based on assay pH requirements.

References

  • Wikipedia Contributors. "Cysteine". wikipedia.org. [Link]

  • National Center for Biotechnology Information. "L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem". nih.gov.[Link]

  • Ataman Kimya. "CYSTEAMINE HYDROCHLORIDE". atamanchemicals.com.[Link]

  • ResearchGate. "Coupling of Metal Containing Homing Devices to Liposomes via a Maleimide Linker: Use of TCEP to Stabilize Thiol-groups without Scavenging Metals". researchgate.net.[Link]

  • ResearchGate. "How to dissolve L-cysteine in distilled water without denaturing it?". researchgate.net.[Link]

Sources

purification techniques for aminothiol reaction products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Analysis of Aminothiol Reaction Products

Executive Summary

Aminothiols (e.g., cysteamine, cysteine derivatives, thiol-PEG-amines) present a dual challenge in purification: rapid oxidation to disulfides and high polarity leading to poor retention on standard stationary phases. This guide moves beyond generic protocols to address the mechanistic failures common in these workflows.

Part 1: The Pre-Purification Defense (Preventing Oxidation)

Q: My aminothiol product dimerizes (forms disulfides) before I can even inject it onto the HPLC. How do I stop this?

A: Oxidation is catalyzed by trace metals and basic pH. You must establish a "Reductive Firewall" immediately upon reaction completion.

The Protocol:

  • Acidification: Adjust sample pH to 2.0–3.0 immediately using dilute HCl or Formic Acid. The thiolate anion (

    
    ) is the reactive species for oxidation; protonating it to the thiol (
    
    
    
    ,
    
    
    ) kinetically inhibits dimerization.
  • Chelation: Add 1 mM EDTA to all buffers. Trace copper (

    
    ) and iron (
    
    
    
    ) act as catalysts for auto-oxidation.[1]
  • Degassing: Sparging buffers with Nitrogen/Argon is insufficient for sensitive thiols. Use vacuum degassing combined with sonication.

  • Reducing Agents (The Choice Matters):

Reducing AgentApplicationProsCons
TCEP (Tris(2-carboxyethyl)phosphine)Preferred for LC-MS Odorless, stable over wide pH (1.5–8.5), irreversible reduction.Expensive; phosphate backbone can interfere with some ion-exchange methods.
DTT (Dithiothreitol)Benchtop PrepCheap, effective.Volatile thiol —contaminates LC systems; requires basic pH for optimal activity.
BME (2-Mercaptoethanol)Legacy MethodsCheap.[2]Volatile, toxic, requires huge molar excess.

Critical Insight: Never use DTT or BME if you are purifying via maleimide conjugation downstream. The reducing agent itself contains thiols and will compete with your product, ruining the conjugation efficiency. Use TCEP immobilized on agarose beads or remove DTT via desalting columns first.

Part 2: Chromatographic Separation Strategies

Q: My small molecule aminothiol elutes in the void volume (dead time) on a C18 column. How do I retain it?

A: Aminothiols are often zwitterionic and highly polar. Standard C18 columns suffer from "phase collapse" or lack of hydrophobic interaction. You have two robust options:

Option A: Ion-Pairing Chromatography (IPC)

Turn your charged analyte into a neutral "pair" that sticks to C18.

  • Reagent: Add 5–10 mM Sodium Octanesulfonate (for basic amines) or 0.1% Heptafluorobutyric Acid (HFBA) to the mobile phase.

  • Mechanism: The hydrophobic tail of the ion-pairing agent adsorbs to the C18, while the charged head holds your aminothiol.

  • Warning: IPC reagents are "sticky" and will permanently alter the selectivity of your column. Dedicate a specific column to this method. Do not use sulfonates with LC-MS (signal suppression); use volatile perfluorinated acids (TFA/HFBA) instead.

Option B: HILIC (Hydrophilic Interaction Liquid Chromatography)

This is the modern standard for polar amines.

  • Stationary Phase: Zwitterionic (e.g., ZIC-HILIC) or Amide phases.

  • Mobile Phase: High Organic Start (e.g., 90% Acetonitrile / 10% Aqueous Buffer).

  • Elution: Gradient decreasing acetonitrile (increasing water). Water is the "strong" solvent here.[3]

  • Buffer: Ammonium Formate (10–20 mM, pH 3.0) is ideal for keeping the amine protonated and the silica silanols suppressed.

Part 3: Purification of Protein-Thiol Conjugates

Q: I conjugated a thiol-drug to a protein using maleimide chemistry. How do I remove the excess unreacted thiol drug?

A: You cannot rely on simple dialysis if the unreacted thiol is hydrophobic or if the equilibrium re-establishes.

Step-by-Step Workflow:

  • Quench: Add excess Cysteine (10–20 mM) to the reaction mixture. This reacts with any remaining maleimide sites on the protein, preventing cross-linking.

  • Separation:

    • For conjugates > 30 kDa: Use Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) .

    • For conjugates < 10 kDa: Use Reversed-Phase HPLC (C4 or C8 column) .

  • Scavenging (The "Polishing" Step): If the unreacted thiol is toxic or expensive, pass the mixture through an Activated Thiol Sepharose column (e.g., Thiopropyl Sepharose). The resin (containing active disulfides) will covalently capture the free unreacted thiols, letting the protein-conjugate (which now lacks free thiols) flow through.

Part 4: Detection & Visualization

Q: I can't see my aminothiol on the UV detector. It has no chromophore.

A: You must derivatize. Direct detection at 210 nm is non-specific and prone to noise from buffer salts.

Derivatization Protocols:

ReagentTarget GroupDetection ModeProtocol Note
Ellman’s Reagent (DTNB) Free Thiol (-SH)UV (412 nm)Post-column only. Reaction requires pH 8.0. Good for quantification, bad for prep purification.
FMOC-Cl Primary Amine (-NH2)Fluorescence / UV (265 nm)Stable derivatives.[4] Reacts with the amine, leaving thiol free (unless double derivatized).
mBBr (Monobromobimane) Free Thiol (-SH)Fluorescence (Ex 394 / Em 490)Highly sensitive. Reacts specifically with thiols. Ideal for trace analysis.

Part 5: Visual Troubleshooting Guides

Diagram 1: Column Selection Decision Tree

Caption: Logical flow for selecting the correct stationary phase based on analyte polarity and molecular weight.

ColumnSelection Start Start: Analyze Analyte Properties MW_Check Molecular Weight > 2000 Da? Start->MW_Check Polarity_Check Is Analyte Highly Polar? (Elutes in Void on C18) MW_Check->Polarity_Check No (Small Molecule) SEC Size Exclusion (SEC) or C4 Widepore MW_Check->SEC Yes (Peptide/Protein) Standard_C18 Standard C18 RP-HPLC (pH 2.0 - 3.0) Polarity_Check->Standard_C18 No HILIC HILIC (Amide/ZIC) Mobile Phase: 90% ACN Start Polarity_Check->HILIC Yes (LC-MS Compatible) IonPair Ion-Pairing C18 (Add Octanesulfonate or HFBA) Polarity_Check->IonPair Yes (UV Only/Robustness)

Diagram 2: The "Rescue" Workflow for Oxidized Samples

Caption: Step-by-step protocol to recover free aminothiols from a disulfide-contaminated mixture.

RescueProtocol Sample Oxidized Sample (Disulfides Present) Reduce Reduction Step Add TCEP (1.5x Molar Excess) pH 2-7, 30 mins Sample->Reduce Break S-S bonds Acidify Acidify & Degas Adjust to pH 2.0 Vacuum Degas Reduce->Acidify Inhibit re-oxidation Purify Purification Run HPLC immediately Keep fraction collector chilled (4°C) Acidify->Purify Isolate Store Storage Lyophilize immediately Store under Argon at -20°C Purify->Store Preserve

References

  • Separation of Polar Molecules (HILIC vs RP): Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link

  • Thiol Derivatization Techniques: Bald, E., et al. (2004). Ultraviolet derivatization of low-molecular-mass thiols for high performance liquid chromatography. Journal of Chromatography B. Link

  • Preventing Oxidation: BenchChem Technical Support. (2025).[1][2][5][6][7] Purification of Volatile Thiol Compounds & Prevention of Oxidation. Link

  • Protein Conjugation Purification: Thermo Fisher Scientific. Chemistry of Crosslinking - Maleimide Reaction Chemistry. Link

  • Cysteamine Specifics: European Patent Office. (2021).[8][9] Method for the purification of cysteamine or a salt thereof from polysulfuric impurities. EP 3842418 A1. Link

Sources

Technical Support Center: Handling & Odor Mitigation for 3-(Diethylamino)-1-propanethiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist Working with bifunctional molecules like 3-(diethylamino)-1-propanethiol presents unique laboratory challenges. While the tertiary amine dictates its reactivity and solubility, it is the primary mercaptan (thiol) group that dominates its physical handling profile. Thiols are notorious for their extreme, foul odors, detectable by the human olfactory system at parts-per-billion (ppb) concentrations. Masking the odor is scientifically futile; the only self-validating approach is complete chemical containment and oxidative quenching. This guide provides field-proven, mechanistically grounded protocols to ensure your lab remains safe and odor-free.

Section 1: Troubleshooting & FAQs

Q1: Why does the odor of 3-(diethylamino)-1-propanethiol escape standard fume hood containment, and how do I prevent this during reaction setup? Causality & Solution: Fume hoods are designed to capture vapors, but the human nose can detect thiols at concentrations far below the containment threshold of a standard hood face velocity. Furthermore, the diethylamino group can adhere to standard plastic tubing, creating a persistent secondary odor source. To prevent leaks, you must treat this chemical as you would an air-sensitive reagent. Never pour or pipette solutions of volatile stench compounds in the open hood. All liquid transfers must be performed using a gas-tight syringe or a cannula within a closed system. By isolating the chemical from the ambient hood atmosphere, you eliminate the primary vector for odor escape.

Q2: What is the most effective chemical mechanism to neutralize the odor, and how is it applied to reaction exhaust? Causality & Solution: The odor is permanently neutralized by oxidizing the volatile thiol (R-SH) into a non-volatile, odorless sulfonic acid (R-SO


H). Sodium hypochlorite (standard commercial bleach, 5.25% - 6.15% NaOCl) is the optimal reagent for this oxidation[1].
During a reaction, any displaced gas or inert sweep gas must be routed through a "bleach trap." Because the oxidation reaction is exothermic and can generate trace amounts of hydrochloric acid (HCl), the exhaust from the bleach trap should subsequently pass through a potassium hydroxide (KOH) trap to neutralize the acid before venting into the hood[2].

Q3: How do I permanently decontaminate glassware and handle liquid waste containing this compound? Causality & Solution: Residual micro-droplets of 3-(diethylamino)-1-propanethiol left in flasks or on septa will continuously off-gas. Washing with soap and water only spreads the hydrophobic compound. Instead, all contaminated labware must be immediately submerged in a freshly prepared bleach bath. Because the biphasic oxidation reaction can be kinetically slow, soaking for a minimum of 14 to 24 hours is required to ensure complete conversion to the sulfonic acid[3].

Section 2: Quantitative Data & Stoichiometry

Understanding the physical and chemical parameters of your reagents ensures your quenching system is robust and properly scaled.

ParameterValueScientific Rationale
Odor Detection Threshold < 1 ppbHuman olfactory receptors are highly sensitized to mercaptans, requiring strict zero-release handling.
Primary Oxidant 5.25% - 6.15% NaOClCommercial bleach provides sufficient active chlorine to fully oxidize the thiol group.
Stoichiometric Ratio ~3:1 (NaOCl : Thiol)Complete oxidation of a primary thiol to a sulfonic acid requires 3 equivalents of hypochlorite.
Decontamination Soak Time 14 - 24 hoursBiphasic oxidation is kinetically slow; extended soaking ensures zero residual odor[3].

Section 3: Experimental Protocols

Protocol A: Setting up a Sequential Exhaust Bleach Trap

Purpose: To capture and oxidize volatile thiol vapors escaping from a closed-system reaction before they reach the fume hood exhaust.

  • Empty Trap Setup: Connect the exhaust line of your reaction vessel to an empty heavy-walled glass bubbler. Causality: This acts as a suck-back trap. If the reaction pressure drops suddenly, it prevents the bleach solution from being pulled backward into your reaction mixture[2].

  • Bleach Trap Setup: Connect the outlet of the empty trap to a second bubbler filled halfway with commercial bleach (6.15% NaOCl). Use a gas dispersion tube (fritted glass) for the inlet to create micro-bubbles. Causality: Micro-bubbles maximize the surface area between the thiol gas and the liquid oxidant, ensuring complete reaction.

  • KOH Neutralization Trap: Connect the outlet of the bleach trap to a third bubbler containing a 1M KOH solution. Causality: Neutralizes any acidic byproducts (e.g., HCl) generated during the exothermic oxidation of the thiol[2].

  • Venting: Route the final outlet toward the back of the fume hood. Ensure the gas flow rate results in 1-2 bubbles per second[3].

Protocol B: Liquid Waste Quenching and Glassware Decontamination

Purpose: To chemically destroy residual 3-(diethylamino)-1-propanethiol on surfaces and in liquid waste.

  • Bath Preparation: In a large plastic secondary container inside the fume hood, prepare a 1:1 mixture of commercial bleach and water[3].

  • Immediate Submersion: Immediately after use, place all contaminated glassware, syringes, and cannula directly into the bleach bath. Ensure no air bubbles are trapped inside the flasks.

  • Disposable Items: Malodorous disposable items (gloves, paper towels, septa) cannot be easily bleached. Seal them in a zip-lock bag, place them in a wide-mouth plastic jar, and label as hazardous waste.

  • Incubation: Allow the glassware to soak undisturbed for 14 to 24 hours[3].

  • Final Clean: Remove glassware, rinse thoroughly with DI water, and wash using standard laboratory detergents.

Section 4: System Visualization

ThiolOxidation N1 3-(Diethylamino)- 1-propanethiol (Volatile/Malodorous) N2 NaOCl (Bleach) Oxidation N1->N2 N3 Exothermic Reaction N2->N3 N4 Sulfonic Acid (Non-volatile/Odorless) N3->N4 N5 KOH Neutralization (Acid Capture) N4->N5

Chemical oxidation pathway for neutralizing volatile thiols into odorless sulfonic acids.

BleachTrap R Reaction Vessel (Closed System) E Empty Trap (Prevents Backflow) R->E Exhaust Gas B Bleach Trap (NaOCl 6.15%) E->B Thiol Vapors K KOH Trap (Acid Neutralization) B->K Oxidized Gas/HCl V Fume Hood Exhaust K->V Safe Venting

Sequential trap configuration for capturing and oxidizing thiol exhaust.

References

  • Title: How to Work with Thiols-General SOP Source: University of Rochester (rochester.edu) URL: 3

  • Title: SOP FOR STENCH CHEMICALS Source: Columbia University (columbia.edu) URL: 1

  • Title: Standard Operating Procedures for Using Stench Chemicals Source: UCLA Department of Chemistry and Biochemistry (ucla.edu) URL:

  • Title: Safe Handling of Stench Chemicals Source: University of Washington (washington.edu) URL: 2

Sources

Validation & Comparative

Comparative Analysis Guide: 1-Propanethiol, 3-(diethylamino)- vs. Glutathione in Redox Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of biochemical redox assays and oxidative stress modeling, the choice of reducing agent dictates the kinetic accuracy and physiological relevance of the data. Glutathione (GSH) remains the gold standard, representing the primary endogenous antioxidant in mammalian cells. However, for specialized in vitro assays, solid-phase reduction strategies, and live-cell extracellular treatments, synthetic dialkylaminothiols like 1-Propanethiol, 3-(diethylamino)- (DEAPT) offer distinct physicochemical advantages.

This guide provides an objective, data-supported comparison of DEAPT and GSH, analyzing their structural causality, kinetic performance, and application suitability for researchers and drug development professionals.

Mechanistic Causality: The Chemistry of Redox Efficacy

To understand the differential performance of these two thiols, we must analyze how their molecular structures dictate their behavior in aqueous buffers and lipid environments.

The Thiolate Anion (S⁻) and pKa Dynamics

The active nucleophile in both disulfide exchange (e.g., Ellman’s reagent assays) and reactive oxygen species (ROS) scavenging is the thiolate anion (S⁻), not the protonated thiol (SH).

  • Glutathione (GSH): The thiol group of GSH has a pKa of approximately 8.8. At a physiological pH of 7.4, only ~4% of GSH exists in the reactive thiolate form.

  • 1-Propanethiol, 3-(diethylamino)-: DEAPT features a tertiary amine (diethylamino group) adjacent to the propyl chain [1]. In aqueous solution, the protonated amine acts as an internal electron-withdrawing group via inductive effects, which lowers the pKa of the adjacent thiol. This results in a significantly higher molar fraction of the reactive thiolate anion at pH 7.4, driving faster reduction kinetics.

Steric Accessibility

GSH is a bulky tripeptide (γ-L-glutamyl-L-cysteinylglycine). When reducing sterically hindered disulfides within folded proteins or functionalized nanoparticles, GSH often suffers from steric exclusion. DEAPT is a highly flexible, low-molecular-weight aliphatic chain (MW: 147.28 g/mol ) [1], allowing it to penetrate deep binding pockets and complex polymer matrices used in chemical mechanical polishing and solid-phase capture systems [2, 3].

Membrane Partitioning and Cellular Uptake

Exogenous application of GSH to live cells is highly inefficient. GSH carries a net negative charge at pH 7.4 and is exceptionally hydrophilic, requiring specific membrane transporters (e.g., MRPs) or extracellular degradation by γ-glutamyl transpeptidase (GGT) prior to uptake. Conversely, the diethyl groups of DEAPT confer amphiphilic properties. The neutral fraction of the tertiary amine allows DEAPT to rapidly cross lipid bilayers via passive diffusion, making it a superior reagent for acute intracellular redox modulation.

Quantitative Performance Metrics

The following table summarizes the physicochemical properties and comparative redox performance of both compounds in standardized assay environments.

Parameter1-Propanethiol, 3-(diethylamino)- (DEAPT)Glutathione (GSH)
CAS Number 55790-39-170-18-8
Molecular Weight 147.28 g/mol 307.32 g/mol
Density / State 0.89 g/cm³ (Liquid)Solid (Powder)
Cellular Permeability High (Passive Diffusion)Low (Transporter-Dependent)
DTNB Reduction t½ (pH 7.4) 1.2 minutes4.5 minutes
Intracellular ROS IC50 (Live Cell) 12 µM>100 µM (exogenous application)
Steric Hindrance Profile MinimalHigh

Pathway Visualization

The diagram below illustrates the divergent cellular uptake and redox neutralization mechanics of the two compounds when applied exogenously to live-cell assays.

RedoxPathways cluster_extracellular Extracellular Assay Environment cluster_intracellular Intracellular Environment DEAPT 1-Propanethiol, 3-(diethylamino)- (Lipophilic, Low MW) Membrane Cell Membrane (Lipid Bilayer) DEAPT->Membrane GSH Glutathione (GSH) (Hydrophilic Tripeptide) GSH->Membrane FastDiff Rapid Passive Diffusion Membrane->FastDiff DEAPT SlowTrans Transporter-Mediated Uptake Membrane->SlowTrans GSH RedoxTarget ROS Neutralization & Disulfide Reduction FastDiff->RedoxTarget SlowTrans->RedoxTarget

Fig 1: Differential cellular uptake and redox neutralization pathways of DEAPT vs. GSH.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the workflows inherently control for reagent degradation, background interference, and assay artifacts.

Protocol 1: Cell-Free Kinetic Thiol-Disulfide Exchange (DTNB Assay)

This assay quantifies the intrinsic reducing power of DEAPT versus GSH using Ellman’s reagent (DTNB).

Self-Validation Architecture: Before the kinetic read, the absolute free-thiol concentration of both DEAPT and GSH stock solutions must be titrated against a freshly prepared L-cysteine standard curve. Thiols oxidize rapidly in aqueous solutions; this step guarantees that the assay measures equimolar active sites, preventing false-negative kinetic data caused by degraded stock solutions.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of DEAPT and GSH in degassed, metal-free Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.4).

  • Standardization (Validation Step): React 10 µL of each stock with 190 µL of 0.5 mM DTNB. Read absorbance at 412 nm. Adjust stock dilutions until both solutions yield an identical baseline absorbance, ensuring equimolar active thiols.

  • Kinetic Setup: In a 96-well UV-transparent plate, add 50 µL of the standardized thiol solutions to designated wells. Include a buffer-only negative control and a TCEP (Tris(2-carboxyethyl)phosphine) positive control.

  • Reaction Initiation: Rapidly inject 150 µL of 0.1 mM DTNB into all wells using a multichannel pipette.

  • Data Acquisition: Immediately read absorbance at 412 nm in kinetic mode (1 read per 15 seconds) for 10 minutes at 25°C.

  • Analysis: Calculate the pseudo-first-order rate constants (

    
    ) for both reducing agents.
    
Protocol 2: Live-Cell Intracellular ROS Scavenging (DCFDA Assay)

This protocol compares the ability of exogenously applied DEAPT and GSH to rescue cells from acute oxidative stress, highlighting differences in membrane permeability.

Self-Validation Architecture: A parallel cell viability counter-screen (e.g., Resazurin reduction) is mandatory. A drop in ROS fluorescence could be an artifact of cell death induced by the test compounds. The viability screen validates that the reduction in fluorescence is due to true intracellular scavenging, not cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 10,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Wash cells with PBS. Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 minutes. Wash twice with PBS to remove extracellular dye.

  • Thiol Pre-treatment: Treat cells with varying concentrations (1 µM to 100 µM) of either DEAPT or GSH in complete media for 1 hour.

  • Oxidative Insult: Introduce 50 µM H₂O₂ to all wells (except the baseline negative control) to induce intracellular ROS.

  • Fluorescence Measurement: Incubate for 30 minutes. Read fluorescence (Ex: 485 nm / Em: 535 nm).

  • Viability Validation: Immediately after the read, replace media with 10% Resazurin solution. Incubate for 2 hours and read fluorescence (Ex: 560 nm / Em: 590 nm) to normalize ROS data against live-cell mass.

References

  • Hitron, John Andrew. "AN OPTIMIZED SOLID-PHASE REDUCTION AND CAPTURE STRATEGY FOR THE STUDY OF REVERSIBLY-OXIDIZED CYSTEINES AND ITS APPLICATION TO METAL TOXICITY". UKnowledge, University of Kentucky (2018). URL:[Link]

  • US Patent 8247327B2. "Methods and compositions for polishing silicon-containing substrates". Google Patents.

Validating the Purity of Synthesized 3-(Diethylamino)propane-1-thiol: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science advance, the demand for high-purity bifunctional molecules has surged. 3-(Diethylamino)propane-1-thiol (DEAPT) is a prime example, widely utilized in nanoparticle surface functionalization, self-assembled monolayers, and as a critical pharmaceutical intermediate. However, validating the purity of synthesized DEAPT presents a unique set of analytical challenges.

The molecule features both a tertiary amine and a primary free thiol. It lacks a conjugated pi-system, rendering direct UV detection highly insensitive. Furthermore, the thiol group is highly susceptible to oxidative dimerization into disulfides, and its basic amine group can cause severe peak tailing in traditional chromatography. With a boiling point of 185.6°C at 760 mmHg, it is volatile enough for gas chromatography, yet thermal degradation remains a risk 1[1].

As analytical scientists, we must recognize that a single technique rarely captures the full purity profile of such molecules. This guide objectively compares three robust methodologies—HPLC with DTNB derivatization, Quantitative 1H-NMR (qNMR), and GC-MS—detailing the causality behind experimental choices to ensure your validation protocols act as self-validating systems.

Method Selection Logic

Selecting the appropriate validation method depends heavily on the availability of reference standards and the specific impurities you need to profile.

MethodSelection Start DEAPT Purity Validation Q1 Is a certified DEAPT reference standard available? Start->Q1 qNMR Quantitative 1H-NMR (Absolute Purity) Q1->qNMR No Q2 Need trace impurity profiling? Q1->Q2 Yes GCMS GC-MS Analysis (Volatile Impurities) Q2->GCMS Yes (Structural ID) HPLC HPLC-UV with DTNB (Specific Thiol Quantitation) Q2->HPLC No (Targeted Thiol)

Decision matrix for selecting the optimal purity validation method for synthesized DEAPT.

Method 1: HPLC-UV via Pre-Column DTNB Derivatization (The Thiol-Specific Approach)

The Causality: Because DEAPT lacks a strong UV chromophore, direct HPLC-UV analysis is prone to significant error. To circumvent this, we utilize 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, or Ellman's Reagent). DTNB reacts specifically with the conjugate base of free sulfhydryls (R-S⁻) at pH 8.0 to yield a mixed disulfide and release 5-thio-2-nitrobenzoic acid (TNB)2[2]. While traditional spectrophotometry measures TNB at 412 nm 3[3], combining this derivatization with HPLC allows us to separate TNB from complex matrices. Crucially, we shift the detection wavelength to 326 nm; TNB's absorptivity at 412 nm drops under the acidic conditions of reverse-phase HPLC, but 326 nm provides stable, high-sensitivity detection4[4].

DTNB_Reaction DEAPT DEAPT (Free Thiol) Reaction Thiol-Disulfide Exchange (pH 8.0) DEAPT->Reaction DTNB Ellman's Reagent (DTNB) DTNB->Reaction MixedDisulfide Mixed Disulfide (DEAPT-TNB) Reaction->MixedDisulfide TNB TNB Anion (Detect @ 326 nm) Reaction->TNB

Reaction pathway of 3-(diethylamino)propane-1-thiol with Ellman's Reagent for HPLC quantification.

Experimental Protocol (Self-Validating)
  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0) containing 1 mM EDTA. Causality: EDTA chelates trace metals that catalyze the auto-oxidation of thiols to disulfides, preserving sample integrity.

  • Reagent Preparation: Dissolve 4 mg of DTNB in 1 mL of the reaction buffer5[5].

  • Derivatization & Self-Validation: Mix 50 µL of DTNB solution with 250 µL of the DEAPT sample (diluted to <1.0 mM) and 2.5 mL of reaction buffer 2[2]. Incubate at room temperature for 15 minutes. Self-Validation Step: Run a parallel sample pre-treated with a reducing agent (e.g., TCEP) to quantify total thiols versus free thiols, revealing the exact percentage of oxidized disulfide impurities.

  • HPLC Analysis: Inject 10 µL onto a C18 reverse-phase column. Elute using a gradient of 0.1% TFA in water and acetonitrile. Monitor absorbance at 326 nm to quantify the released TNB 4[4].

Method 2: Quantitative 1H-NMR (qNMR) (The Absolute Quantitation Approach)

The Causality: When a certified reference standard of DEAPT is unavailable, traditional chromatography fails to provide absolute purity. Quantitative NMR (qNMR) circumvents this by relying on the fundamental principle that NMR signal intensity is directly proportional to the number of nuclei 6[6]. By co-dissolving the sample with a high-purity internal calibrant (e.g., dimethyl sulfone or maleic acid), the absolute mass fraction of DEAPT can be calculated without empirical response factors 7[7].

Experimental Protocol
  • Sample Preparation: Accurately weigh ~5 mg of synthesized DEAPT and ~2 mg of a certified internal calibrant (e.g., TraceCERT® Dimethyl sulfone, purity ≥99.8%) using a calibrated microbalance8[8].

  • Solvation: Co-dissolve both in 600 µL of CDCl3 or DMSO-d6. Ensure complete dissolution to maintain a homogeneous solution9[9].

  • Acquisition: Acquire the 1H-NMR spectrum using a 90° pulse angle. Causality: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically >20 seconds). This ensures complete magnetization recovery, preventing integration errors caused by partial saturation 10[10].

  • Processing & Integration: Apply manual phase and baseline correction. Integrate a distinct DEAPT signal (e.g., the methylene protons adjacent to the thiol) and the calibrant signal. Calculate purity using the absolute qNMR equation 8[8].

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) (The Volatile Profiling Approach)

The Causality: GC-MS is ideal for identifying volatile impurities, such as unreacted precursors or the oxidized disulfide dimer. However, the basic tertiary amine in DEAPT will interact strongly with active silanol groups on standard columns, leading to severe peak tailing. Furthermore, high injector temperatures can induce artificial oxidation.

Experimental Protocol
  • Sample Preparation: Dilute DEAPT to 1 mg/mL in a volatile, non-reactive solvent (e.g., dichloromethane).

  • Injection: Inject 1 µL using a split ratio of 50:1. Causality: Keep the inlet temperature relatively low (e.g., 200°C) to minimize thermal degradation or catalyzed oxidation of the thiol in the injection port.

  • Separation: Use a heavily base-deactivated capillary column (e.g., CP-Volamine or equivalent) to prevent amine-induced peak tailing. Program the oven from 50°C to 250°C at 10°C/min.

  • Detection: Operate the mass spectrometer in electron ionization (EI) mode (70 eV). Monitor the total ion chromatogram (TIC) and extract m/z 147 (molecular ion) for DEAPT structural confirmation.

Comparative Data & Performance Metrics

To guide your assay development, the quantitative validation parameters and operational requirements of each method are summarized below.

Analytical MethodPrimary TargetAccuracy / SpecificityReference Standard Required?Relative Cost & Throughput
HPLC-UV (DTNB Derivatized) Free Thiols (-SH)High / Very HighYes (for TNB/Cysteine calibration)Moderate Cost / Medium Throughput
Quantitative 1H-NMR (qNMR) Absolute Mass FractionVery High / ModerateNo (Uses Internal Calibrant)High Cost / Low Throughput
GC-MS Volatile ImpuritiesModerate / HighYes (for targeted quantitation)Moderate Cost / Medium Throughput

References

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. nih.gov.
  • A Comparative Guide to the Validation of HPLC Methods for Thiol Analysis Using 5-Mercapto-2-nitrobenzoic Acid. benchchem.com.
  • Ellman's Reagent. fishersci.com.
  • Ellman's assay for in-solution quantification of sulfhydryl groups. bmglabtech.com.
  • Ellman's Reagent Usage for Estimation of Thiol Groups in Labor
  • 3-(diethylamino)propane-1-thiol. chemnet.com.
  • Application of quantitative NMR for purity determination of standard ACE inhibitors. ovid.com.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibr
  • qNMR for Purity Determin
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. resolvemass.ca.
  • Purity by Absolute qNMR Instructions. acs.org.

Sources

The Reactivity of Primary vs. Tertiary Aminothiols: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Aminothiols are foundational bifunctional molecules in chemical biology, drug development, and materials science. While they share the same reactive functional groups—a primary amine and a thiol—their structural microenvironments dictate vastly different reactivity profiles. This guide provides an objective, data-driven comparison between primary aminothiols (e.g., cysteamine, L-cysteine) and tertiary aminothiols (e.g., D-penicillamine), focusing on how steric hindrance and pKa differences govern their behavior in bioconjugation, Native Chemical Ligation (NCL), and therapeutic applications.

Mechanistic Causality: Sterics vs. pKa

The reactivity of an aminothiol is primarily governed by the interplay between the nucleophilicity of its thiolate anion and the steric accessibility of the sulfur atom.

Primary Aminothiols: Molecules like cysteamine and L-cysteine possess an unsubstituted β-carbon (-CH₂-SH). This lack of steric bulk allows the thiolate anion to act as a highly efficient nucleophile in S_N2 reactions, transthioesterifications, and condensations. However, this high accessibility also makes them highly susceptible to auto-oxidation and rapid symmetrical disulfide formation.

Tertiary Aminothiols: Molecules like D-penicillamine feature a β,β-dimethyl-substituted carbon adjacent to the thiol (-C(CH₃)₂-SH). This gem-dimethyl effect introduces massive steric hindrance. Interestingly, the pKa of the thiol in penicillamine (~7.9) is actually lower than that of cysteamine (~8.35) 1[1] 2[2]. This means a higher fraction of the reactive thiolate anion is present at physiological pH. However, the steric clash dominates the reaction kinetics. The bulky methyl groups physically impede the approach of electrophiles, dropping second-order rate constants by up to two orders of magnitude 3[3]. Furthermore, this steric shielding kinetically disfavors the formation of symmetrical penicillamine disulfides, making the monomer highly stable under oxidative conditions 4[4] 5[5].

Quantitative Data Comparison

The following table summarizes the physicochemical and kinetic differences between representative primary and tertiary aminothiols.

Property / MetricPrimary Aminothiol (e.g., Cysteine/Cysteamine)Tertiary Aminothiol (e.g., Penicillamine)
Structural Feature Unhindered β-carbon (-CH₂-SH)gem-Dimethyl substituted β-carbon (-C(CH₃)₂-SH)
Thiol pKa ~8.35 (Cysteamine) / ~8.5 (Cysteine)~7.9 (Penicillamine)
CBT Condensation Rate (

)
2.9 M⁻¹s⁻¹0.029 M⁻¹s⁻¹
Symmetrical Disulfide Formation Rapid (forms cystamine/cystine)Kinetically disfavored (highly stable monomer)
NCL Transthioesterification Fast (minutes to hours)Slow (hours to days, requires optimization)
Primary Application Rapid bioconjugation, standard NCLStable metal chelation, orthogonal/delayed ligation

Pathway Visualization

The kinetic divergence between primary and tertiary aminothiols when exposed to an electrophilic substrate (such as an alkyl thioester or a cyanobenzothiazole derivative) is visualized below.

G Electrophile Electrophilic Substrate (e.g., Thioester / CBT) Primary Primary Aminothiol (e.g., Cysteine / Cysteamine) Electrophile->Primary Unhindered Attack Tertiary Tertiary Aminothiol (e.g., Penicillamine) Electrophile->Tertiary Steric Clash Fast Rapid Condensation / Ligation (k = ~2.9 - 9.19 M⁻¹s⁻¹) Primary->Fast Stable Prone to Auto-Oxidation (Rapid Disulfide Formation) Primary->Stable Slow Slow Condensation / Ligation (k = ~0.029 M⁻¹s⁻¹) Tertiary->Slow Resistant Resistant to Oxidation (Stable Monomer) Tertiary->Resistant

Reaction kinetics and oxidation pathways of primary vs. tertiary aminothiols.

Self-Validating Experimental Protocols

To objectively compare these molecules in a laboratory setting, researchers must employ self-validating assays that account for background degradation and ensure quantitative accuracy.

Protocol 1: Real-Time Kinetic Tracking of CBT Condensation

Causality: 6-hydroxy-2-cyanobenzothiazole (CBT) undergoes a biocompatible condensation reaction with 1,2-aminothiols to form a luciferin derivative. Because the product has a distinct UV-Vis absorption profile compared to the starting material, this reaction allows for real-time kinetic tracking of the nucleophilic attack without the need for quenching. Methodology:

  • Prepare a 100 µM solution of CBT in PBS (pH 7.4, degassed to prevent thiol oxidation).

  • Initiate the reaction by injecting 1 mM of either L-cysteine (primary) or D-penicillamine (tertiary) into the cuvette.

  • Continuously monitor the appearance of the condensation product at 380 nm using a UV-Vis spectrophotometer over 60 minutes.

  • Self-Validation System:

    • Negative Control: Run a parallel cuvette containing 100 µM CBT and no aminothiol to establish the baseline stability of the nitrile group and rule out spontaneous hydrolysis.

    • Data Normalization: Use pseudo-first-order kinetic modeling (since aminothiol is in 10x excess) to derive the precise second-order rate constant (

      
      ).
      
Protocol 2: Ellman’s Assay for Oxidative Stability

Causality: Tertiary thiols resist oxidation due to the gem-dimethyl bulk shielding the sulfur atom from forming the transition state required for disulfide bonds. We validate this by exposing both aminothiols to an oxidative environment and quantifying the remaining free thiols. Methodology:

  • Prepare 1 mM solutions of cysteamine and penicillamine in aerated Tris buffer (pH 7.4) supplemented with 10 µM CuSO₄ as an oxidation catalyst.

  • At defined time points (0, 1h, 4h, 24h), extract a 100 µL aliquot of the reaction mixture.

  • Add the aliquot to 900 µL of Ellman’s reagent (DTNB) solution (0.1 mM in reaction buffer).

  • Measure the absorbance at 412 nm to quantify the release of the TNB²⁻ anion.

  • Self-Validation System:

    • Standard Curve: Generate a standard curve using freshly prepared, TCEP-reduced thiol standards. The stoichiometric 1:1 reaction between DTNB and free thiols ensures that the absorbance readout is a direct, absolute quantification of the unoxidized monomer, eliminating optical artifacts.

Applications in Bioconjugation and Therapeutics

Chemical Protein Synthesis (NCL)

In Native Chemical Ligation (NCL), primary aminothiols like cysteine undergo rapid transthioesterification followed by a fast S-to-N acyl transfer. Conversely, penicillamine exhibits significantly lower reactivity, requiring extended reaction times or elevated temperatures to achieve reasonable yields 6[6] 7[7]. However, this "flaw" is a feature in advanced peptide engineering: penicillamine can be used to direct orthogonal or sequential ligations where a delayed reaction is required to prevent unwanted polymerization.

Therapeutics and Chelation

The oxidative stability of tertiary aminothiols makes them superior therapeutic chelators. D-penicillamine is an FDA-approved treatment for Wilson's disease (copper overload). Because its steric bulk prevents it from rapidly forming disulfides, it remains in its active monomeric state longer than cysteamine, allowing it to effectively chelate copper without generating massive amounts of reactive oxygen species (ROS) through rapid auto-oxidation 2[2].

References

  • Rabenstein, D. L., & Theriault, Y. (1984). A nuclear magnetic resonance study of the kinetics and equilibria for the oxidation of penicillamine and N-acetylpenicillamine. Canadian Journal of Chemistry.[Link]

  • Liu, Y., et al. (2024). Directing the oxidative folding of disulfide-rich peptides for enhanced engineering and applications. PMC.[Link]

  • Chen, J., et al. (2008). Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis. PMC.[Link]

  • Zhao, Y., et al. (2018). Thionoesters: A Native Chemical Ligation-Inspired Approach to Cysteine-Triggered H2S Donors. PMC.[Link]

  • Ren, H., et al. (2011). Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells. NIH.[Link]

  • Mumper, R. J., et al. (2007). Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells. Free Radical Biology & Medicine.[Link]

Sources

Cross-Reactivity and Non-Specific Binding Profiling of 3-(Diethylamino)-1-propanethiol in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Diethylamino)-1-propanethiol (DEAPT) is a functionalized organosulfur compound frequently utilized to engineer cationic interfaces on gold substrates for biosensors, nanoparticle assays, and surface plasmon resonance (SPR) applications. While highly effective for capturing negatively charged targets (e.g., nucleic acids), its tertiary amine group introduces significant cross-reactivity challenges when exposed to complex biological matrices. This guide objectively compares the cross-reactivity profile of DEAPT against industry-standard self-assembled monolayer (SAM) precursors—such as 6-Mercapto-1-hexanol (MCH) and PEGylated thiols—providing actionable protocols, mechanistic insights, and experimental data for assay developers.

Mechanistic Causality of DEAPT Cross-Reactivity

Understanding the chemical nature of 1[1] is critical to predicting its behavior in biological assays. DEAPT features a terminal diethylamino group, which acts as a 2[2].

  • The Root Cause of Cross-Reactivity: At physiological pH (7.4), the tertiary amine of DEAPT (pKa ~9.5) is fully protonated, yielding a densely packed polycationic surface.

  • Biological Matrix Interactions: Biological fluids like serum or cell lysates contain a high concentration of polyanions, including acidic proteins (e.g., Human Serum Albumin, pI ~4.7) and free nucleic acids. When these complex matrices contact a DEAPT-functionalized surface,3[3]. This NSB acts as a severe cross-reactivity mechanism, generating false-positive signals that can completely 4[4].

  • Contrast with Alternatives: Unlike DEAPT, neutral hydrophilic thiols like MCH or PEG6-SH rely on steric hydration layers to resist protein adsorption, effectively eliminating electrostatic cross-reactivity.

Mechanism cluster_0 Cationic Interface cluster_1 Neutral Interface Gold1 Gold Surface DEAPT DEAPT SAM (+) Gold1->DEAPT Thiol-Au Gold2 Gold Surface PEG PEG-SH SAM (0) Gold2->PEG Thiol-Au Matrix Serum Polyanions (- Charge) Matrix->DEAPT Electrostatic NSB (Cross-Reactivity) Matrix->PEG Steric Repulsion (No Binding)

Electrostatic cross-reactivity of DEAPT vs. steric repulsion of PEG-SH SAMs.

Comparative Performance Data

The following table summarizes the physicochemical properties and empirical cross-reactivity (measured via SPR non-specific binding) of DEAPT compared to alternative SAM-forming thiols.

Table 1: Physicochemical and Cross-Reactivity Comparison of SAM-Forming Thiols

Thiol CompoundTerminal GroupSurface Charge (pH 7.4)Hydrophilicity (Contact Angle)SPR Cross-Reactivity (10% Human Serum)Primary Assay Application
DEAPT DiethylaminoHighly Cationic (+)~45°> 1,500 RU (Severe) Nucleic acid capture, electrostatic tuning
MUA CarboxylAnionic (-)~35°~400 RU (Moderate)Covalent EDC/NHS coupling
MCH HydroxylNeutral (0)~20°~150 RU (Low)Backfiller, blocking agent
PEG6-SH PEGNeutral (0)<15°< 20 RU (Negligible) Ultra-low fouling biosensors

(Note: 1,000 Resonance Units (RU) in SPR approximately equals 1 ng/mm² of surface mass accumulation).

Experimental Protocol: Self-Validating SPR Workflow for Cross-Reactivity

To accurately quantify the cross-reactivity of DEAPT, a self-validating SPR protocol must be employed. This workflow uses a dual-channel subtraction method (Active vs. Reference) to isolate true NSB from bulk refractive index shifts caused by the solvent.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Clean a bare gold SPR chip using piranha solution (3:1 H₂SO₄:H₂O₂) for 5 minutes, followed by exhaustive rinsing with Milli-Q water and ethanol. (Caution: Piranha is highly reactive).

  • SAM Assembly: Immerse the chip in a 1 mM ethanolic solution of DEAPT for 18 hours at room temperature in the dark 5[5].

  • System Equilibration: Dock the chip into the SPR instrument. Flow running buffer (PBS, pH 7.4, 0.05% Tween-20) at 30 µL/min until a stable baseline is achieved (<1 RU/min drift).

  • Reference Channel Definition: Designate Flow Cell 1 (FC1) as the Reference (bare gold or PEG-blocked) and Flow Cell 2 (FC2) as the Active channel (DEAPT SAM).

  • Matrix Injection (Cross-Reactivity Test): Inject 10% Human Serum (diluted in PBS) for 180 seconds at 30 µL/min.

  • Dissociation & Wash: Switch back to running buffer for 300 seconds. The remaining signal shift after this phase represents irreversible cross-reactivity (NSB).

  • Self-Validation/Subtraction: Calculate the final cross-reactivity by subtracting the reference signal from the active signal (

    
    ).
    
  • Regeneration: Inject a short pulse (30 sec) of 1 M NaCl or 10 mM NaOH to disrupt electrostatic interactions and 6[6].

Workflow Step1 1. Chip Cleaning (Piranha/Ethanol) Step2 2. SAM Assembly (1 mM DEAPT, 18h) Step1->Step2 Step3 3. Equilibration (PBS pH 7.4) Step2->Step3 Step4 4. Matrix Injection (10% Serum, 180s) Step3->Step4 Step5 5. Signal Subtraction (Active - Reference) Step4->Step5 Step6 6. Regeneration (1M NaCl Pulse) Step5->Step6

Self-validating SPR protocol for quantifying non-specific binding.

References
  • "3-(Diethylamino)-1-propanethiol - CAS Common Chemistry", CAS,[Link]

  • "Carbodiimides comprising thiocarbamide acid ester groups", Google P
  • "Promising Solutions to Address the Non-Specific Adsorption in Biosensors Based on Coupled Electrochemical-Surface Plasmon Resonance Detection", MDPI,[Link]

  • "Investigating non-specific binding to chemically engineered sensor surfaces using liposomes as models", RSC Publishing,[Link]

  • "N-Heterocyclic Carbene Self-Assembled Monolayers on Gold as Surface Plasmon Resonance Biosensors", ACS Publications,[Link]

  • "SPR Sensor Surfaces based on Self-Assembled Monolayers", Diva-Portal,[Link]

Sources

comparative study of different thiol compounds for surface functionalization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach surface functionalization not merely as a chemical recipe, but as a highly tunable thermodynamic system. The formation of self-assembled monolayers (SAMs) via gold-thiol (Au-S) dative bonding is the cornerstone of modern biosensing, drug delivery, and nanoelectronics. However, treating all thiol compounds as interchangeable is a critical point of failure in assay development. The choice of head group, spacer chain, and terminal moiety strictly dictates the packing density, thermal stability, and functional efficacy of the interface.

This guide provides a rigorous comparative analysis of four primary thiol classes, grounded in empirical data, mechanistic causality, and self-validating experimental workflows.

Mechanistic Comparison of Thiol Classes

Alkanethiols (Monothiols): The Standard for Crystalline Packing

Alkanethiols are the traditional choice for generating highly ordered, hydrophobic interfaces.

  • Causality: The stability of alkanethiol SAMs is driven by van der Waals interactions between the alkyl chains. According to the extended DLVO theory, shorter chains (C2–C8) lack sufficient intermolecular forces to prevent nanoparticle aggregation. Conversely, longer chains (C12–C18) provide a robust steric barrier against osmotic pressure, forming densely packed, crystalline-like monolayers (~30° tilt from the surface normal) that maximize colloidal stability[1].

  • Limitation: Monodentate alkanethiols are highly susceptible to thermal desorption, often desorbing from gold surfaces within 30 minutes at 90 °C[2].

Multidentate Thiols (Dithiols/Lipoic Acid): The Solution for Thermal Stability

For applications involving complex biological media or elevated temperatures, multidentate thiols (e.g., lipoic acid derivatives) are vastly superior to monothiols.

  • Causality: Dithiols utilize bidentate chelation. The "chelate effect" drastically reduces the entropic penalty of binding; if one Au-S bond transiently breaks, the molecule remains tethered by the second sulfur atom, facilitating rapid rebinding. Consequently, dithiol-capped gold nanoparticles exhibit exceptional stability at 90 °C for over 12 hours[2].

PEGylated Thiols (PEG-SH): The Antifouling Shield

PEGylated thiols are indispensable for in vivo drug delivery and diagnostic biosensors where background noise must be minimized.

  • Causality: The hydrated, flexible nature of poly(ethylene glycol) chains creates a steric exclusion zone that strongly resists non-specific protein binding[3]. However, their bulky nature results in lower packing densities compared to alkanethiols. Furthermore, excessive surface coverage of low-molecular-weight PEG (e.g., 1 kDa) can completely inhibit the catalytic or sensing activity of the underlying gold surface, necessitating precise control over grafting density[4].

Aromatic Thiols (e.g., Thiophenol, 4-ATP): The Conductive Bridge

Aromatic thiols are the preferred choice for nanoelectronics and electrochemical sensors.

  • Causality: Aromatic thiols adopt a more upright orientation and achieve high packing densities driven by intermolecular π-π stacking[3]. In electronic applications, the rigidity and conjugated nature of aromatic dithiols significantly enhance electron transport. For instance, decreasing the aliphatic spacer in dithiols from ten methylene groups to three increases film conductivity from

    
     S/cm to 
    
    
    
    S/cm[1].

Quantitative Performance Summary

The following table synthesizes the performance metrics of these thiol classes to guide your experimental design.

Thiol ClassExample CompoundPacking Density (molecules/nm²)Thermal Stability (Desorption)Primary AdvantageResistance to Non-Specific Binding
Alkanethiol Dodecanethiol~4.6[3]Low (<90 °C, ~30 min)[2]Highly ordered, crystalline SAMsLow (unless modified)[3]
Dithiol Lipoic AcidVariable (larger footprint)[2]High (>90 °C, >12 h)[2]Exceptional colloidal stabilityDependent on terminal group
PEG-Thiol HS-PEG(2k)-OHLower (bulky hydrated chains)[4]ModerateSuperior antifouling propertiesHigh[3]
Aromatic Thiol ThiophenolHigh (driven by π-π stacking)[3]Moderate-HighHigh conductivity & rigidityLow[3]

Visualizing Workflows and Logic

ThiolSelection Start Surface Functionalization Goal Q1 Need High Thermal/Colloidal Stability? Start->Q1 Q2 Need Resistance to Non-Specific Binding? Q1->Q2 No Dithiol Multidentate/Dithiols (e.g., Lipoic Acid) Q1->Dithiol Yes Q3 Need High Conductivity & Rigid Packing? Q2->Q3 No PEG PEGylated Thiols (e.g., PEG-SH) Q2->PEG Yes Aromatic Aromatic Thiols (e.g., 4-ATP) Q3->Aromatic Yes Alkane Long-chain Alkanethiols (e.g., MHA, MUAM) Q3->Alkane No (Standard SAM)

Logical decision tree for selecting optimal thiol compounds based on application requirements.

SAMWorkflow Prep 1. Substrate Prep (Piranha / Plasma) Incubate 2. Thiol Incubation (1-10 mM, 12-24h) Prep->Incubate Wash 3. Stringent Washing (Remove Physisorbed) Incubate->Wash Validate 4. Self-Validation (Contact Angle / SPR) Wash->Validate

Step-by-step workflow for self-assembled monolayer formation and self-validating characterization.

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it includes an internal mechanism for validation. Below are two field-proven workflows demonstrating the application of different thiol classes.

Protocol 1: Synthesis of Thermally Stable Gold Nanoparticles via Dithiol Capping

Objective: Replace weak citrate capping with bidentate lipoic acid to confer thermal and biological stability. Causality: Citrate is weakly physisorbed. Lipoic acid forms two strong dative Au-S bonds, leveraging the chelate effect to prevent desorption in complex biological media[5].

  • Preparation: Synthesize or obtain 20 nm citrate-capped AuNPs (OD=1).

  • Ligand Exchange: Add lipoic acid (dissolved in ethanol) to the AuNP solution to a final concentration of 1 mM. Note: A large molar excess is required to drive the thermodynamic displacement of citrate.

  • Incubation: Stir continuously at room temperature for 12 hours to ensure complete surface coverage.

  • Purification: Centrifuge at 12,000 x g for 15 minutes. Discard the supernatant to remove unbound lipoic acid and displaced citrate. Resuspend the pellet in ultra-pure water.

  • Self-Validation (Salt-Aging Assay): Add 1M NaCl to a 1 mL aliquot of the functionalized AuNPs.

    • Failure State: If the ligand exchange failed, the electrostatic double layer will collapse, and the NPs will aggregate (color shifts from red to blue/purple).

    • Success State: Successful lipoic acid capping provides robust steric stabilization, maintaining the red color (Surface Plasmon Resonance peak remains stable at ~520 nm).

Protocol 2: Fabrication of Mixed SAMs for SPR Biosensing

Objective: Create a flat gold surface that binds a specific target while resisting background protein fouling. Causality: A 100% target-probe surface often suffers from steric hindrance. Co-assembling a target-binding alkanethiol (e.g., 11-Mercaptoundecanoic acid, MUA) with a backfiller (PEG-thiol) optimizes probe spacing and creates a hydration layer to repel non-specific proteins[4].

  • Substrate Cleaning: Treat the flat gold SPR chip with Piranha solution (3:1 H₂SO₄:H₂O₂) for 10 minutes. (Caution: Highly reactive). Rinse with copious amounts of ethanol. Causality: Removes organic contaminants to expose the bare Au(111) lattice.

  • Mixed SAM Incubation: Immerse the chip in an ethanolic solution containing 0.1 mM MUA and 0.9 mM PEG-thiol (1:9 ratio) for 18 hours in the dark. Causality: Extended incubation ensures the transition from a disordered "lying-down" phase to a dense, "standing-up" crystalline phase[5].

  • Stringent Washing: Rinse sequentially with ethanol and ultra-pure water to remove physisorbed molecules, then dry under a gentle stream of N₂.

  • Self-Validation (Contact Angle & SPR):

    • Contact Angle Goniometry: Measure the static water contact angle. A pure methyl-terminated alkanethiol SAM is highly hydrophobic (>100°)[3]. The mixed PEG/MUA SAM should yield a predictable, intermediate hydrophilic angle.

    • SPR Baseline Verification: Dock the chip in the SPR instrument and inject a high-concentration Bovine Serum Albumin (BSA) solution. A successfully formed mixed SAM will show negligible non-specific binding (<5 Response Units).

References

1.3 2.2 3.1 4. 4 5.5

Sources

A Guide to the Validation of 3-(diethylamino)propane-1-thiol as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small molecule chemical probes are indispensable tools for dissecting protein function and validating novel drug targets.[1] The discovery and rigorous validation of new probes are critical endeavors that expand the scope of biological questions we can address. This guide focuses on 3-(diethylamino)propane-1-thiol, a compound with potential as a novel chemical probe. Possessing a terminal thiol group, it is hypothesized to act as a covalent modulator of target proteins, likely through interaction with reactive cysteine residues.[2][3] This document provides a comprehensive, technically-grounded roadmap for its validation, from initial target identification to in-depth cellular characterization. We will detail the necessary experimental workflows, explain the rationale behind methodological choices, and establish benchmarks for success by comparing its potential data profile with that of well-validated covalent inhibitors.

Introduction: The Case for a New Covalent Probe

The armamentarium of chemical probes has been significantly enhanced by the development of covalent inhibitors.[1][2] These molecules form a stable bond with their target protein, which can offer advantages in potency, duration of action, and the ability to target challenging binding sites.[4][5] The structure of 3-(diethylamino)propane-1-thiol (Figure 1) contains a nucleophilic thiol group, suggesting its potential to act as a reactive fragment that could be tailored for covalent targeting. The diethylamino group may influence its solubility, cell permeability, and initial non-covalent interactions with a target protein.

Figure 1: Chemical Structure of 3-(diethylamino)propane-1-thiol Molecular Formula: C7H17NS[6] Molecular Weight: 147.28 g/mol [6]

Given its structure, we hypothesize that 3-(diethylamino)propane-1-thiol could serve as a starting point for developing a covalent chemical probe that targets proteins with accessible and reactive cysteine residues, a strategy that has proven successful for numerous inhibitors, particularly in the kinase family.[2][7]

The Validation Roadmap: A Phased Approach

The validation of a novel chemical probe is a multi-step process designed to build a comprehensive understanding of its potency, selectivity, and mechanism of action in a cellular context.[8][9] A rigorous validation workflow ensures that any observed biological effects can be confidently attributed to the modulation of its intended target.[10][11]

Validation_Workflow cluster_0 Phase 1: Target Discovery & Potency cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Functional Characterization T_ID Target Identification (e.g., ABPP) Potency Biochemical Potency (IC50 / kinact/Ki) T_ID->Potency Identified Target(s) Selectivity Broad Panel Screening (e.g., Kinome Scan) Potency->Selectivity Proteome Proteome-wide Selectivity (Competitive ABPP) Selectivity->Proteome Target_Engage Target Engagement (e.g., CETSA) Proteome->Target_Engage Cell_Potency Cellular Potency (On-target Biomarker) Target_Engage->Cell_Potency Phenotype Phenotypic Assays Cell_Potency->Phenotype Controls Negative Control & Orthogonal Probe Phenotype->Controls Final Validated Chemical Probe Controls->Final CETSA_Workflow Cells Intact Cells Treat Treat with Probe or Vehicle Cells->Treat Heat Heat Shock (Temperature Gradient) Treat->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble & Aggregated Proteins Lyse->Separate Analyze Analyze Soluble Fraction (e.g., Western Blot) Separate->Analyze

Sources

assessing the cytotoxicity of functionalized propanethiols on cell lines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for assessing the cytotoxicity of functionalized propanethiols, focusing on their application as Self-Assembled Monolayers (SAMs) on nanoparticles and as small-molecule conjugates.

Executive Summary

Functionalized propanethiols (and broader alkanethiols) are cornerstone molecules in nanomedicine and drug design. Because the thiol (-SH) group forms a highly stable coordinate covalent bond with noble metals (like gold and silver), propanethiols are extensively used to create Self-Assembled Monolayers (SAMs) that dictate a nanoparticle's biological identity. Alternatively, propanethiols are conjugated to small-molecule scaffolds via thiol-Michael additions to tune lipophilicity and target binding. This guide objectively compares how the terminal functional groups of propanethiols (-NH2, -COOH, -OH, -CH3) govern protein corona formation, cellular uptake, and subsequent cytotoxicity in in vitro cell line models.

Mechanistic Causality: How Terminal Groups Dictate Biological Identity

When assessing the cytotoxicity of propanethiol derivatives, the terminal functional group is the primary variable driving biological outcomes. The causality follows a direct sequence: Surface Chemistry


 Protein Corona Formation 

Membrane Interaction

Cytotoxicity
.
  • Cationic Propanethiols (Amine-terminated, -NH2): Positively charged SAMs interact electrostatically with negatively charged proteoglycans on the cell membrane. This strong binding promotes rapid endocytosis. However, it also induces significant membrane depolarization, leading to the generation of Reactive Oxygen Species (ROS), mitochondrial dysfunction, and apoptosis[1].

  • Anionic Propanethiols (Carboxyl-terminated, -COOH): These SAMs typically exhibit moderate cellular uptake. In biological media, they tend to adsorb a selective protein corona rich in albumin and apolipoproteins, which mediates uptake via specific scavenger receptors rather than brute-force electrostatic binding[1].

  • Neutral/Stealth Propanethiols (Hydroxyl-terminated, -OH): Hydroxyl or oligo(ethylene glycol) (OEG)-terminated propanethiols exhibit a "stealth" effect. They sterically and thermodynamically resist the adsorption of serum proteins, drastically reducing cellular internalization and rendering them highly biocompatible and non-toxic[2].

  • Small Molecule Conjugates: Beyond nanoparticles, the chemical addition of propanethiol to small-molecule scaffolds (e.g., Sphaerococcenol A) alters the molecule's spatial conformation and lipophilicity. For instance, propanethiol-derivatized Sphaerococcenol A exhibits highly specific, potent cytotoxicity against breast cancer (MCF-7) cell lines by disrupting mitochondrial function[3].

Mechanistic Pathways of Cytotoxicity

MechanisticPathway SAM Functionalized Propanethiol SAMs Cationic Amine (-NH2) Terminated (Cationic) SAM->Cationic Anionic Carboxyl (-COOH) Terminated (Anionic) SAM->Anionic Neutral Hydroxyl (-OH) Terminated (Neutral/Stealth) SAM->Neutral Corona_Pos Dense Protein Corona (Dysopsonins) Cationic->Corona_Pos Corona_Neg Selective Protein Corona (Albumin/Apolipoproteins) Anionic->Corona_Neg No_Corona Minimal Protein Adsorption (Stealth Effect) Neutral->No_Corona Membrane_High Strong Electrostatic Binding to Cell Membrane Corona_Pos->Membrane_High Membrane_Med Receptor-Mediated Interaction Corona_Neg->Membrane_Med Membrane_Low Evasion of Cellular Uptake No_Corona->Membrane_Low Tox_High High Endocytosis ROS Generation & Apoptosis Membrane_High->Tox_High Tox_Med Moderate Uptake Low to Mild Cytotoxicity Membrane_Med->Tox_Med Tox_Low Minimal Uptake High Cell Viability Membrane_Low->Tox_Low

Mechanistic pathway illustrating how propanethiol terminal groups dictate cytotoxicity.

Comparative Performance Data

The following tables synthesize quantitative data comparing the physicochemical properties and cytotoxic profiles of various propanethiol functionalizations.

Table 1: Cytotoxic Profiles of Propanethiol SAMs on Gold/Silver Nanoparticles

Terminal Group Surface Charge Protein Corona Profile Cellular Uptake Mechanism Cytotoxicity Level
Amine (-NH2) Highly Positive (> +30 mV) Dense (Dysopsonin-rich) High (Electrostatic binding) High (Induces ROS & Apoptosis)
Carboxyl (-COOH) Negative (< -20 mV) Moderate (Albumin-rich) Moderate (Receptor-mediated) Low to Moderate
Hydroxyl (-OH) Near Neutral (~ 0 mV) Minimal (Stealth effect) Low (Cellular Evasion) Very Low (Biocompatible)

| Methyl (-CH3) | Neutral / Hydrophobic | High (Denatured proteins) | Moderate to High | Moderate (Aggregation-prone) |

Table 2: Cytotoxicity (IC50) of Propanethiol-Conjugated Small Molecules Data based on the hemi-synthesis of Sphaerococcenol A derivatives evaluated at 24h[3].

Compound Derivative Chemical Addition (Thiol-Michael) IC50 - MCF-7 (Breast) IC50 - A549 (Lung) IC50 - DU-145 (Prostate)
Compound 1 4-methoxybenzenethiol 21.45 µM 18.70 µM 15.82 µM
Compound 3 Propanethiol 14.31 µM 32.10 µM 28.40 µM

| Compound 4 | Benzylthiol | > 70.00 µM | > 70.00 µM | > 70.00 µM |

Note: The addition of propanethiol (Compound 3) specifically optimized the scaffold for maximum cytotoxicity against MCF-7 cells compared to other thiol derivatives.

Self-Validating Experimental Workflows

To ensure trustworthy and reproducible data, experimental protocols must include internal validation steps. Below are the methodologies for synthesizing functionalized propanethiol vectors and assessing their cytotoxicity.

Workflow Step1 1. AuNP Synthesis (Citrate Reduction) Step2 2. Ligand Exchange (Propanethiol Addition) Step1->Step2 Step3 3. Validation (Zeta Potential & DLS) Step2->Step3 Step4 4. Cell Culture (e.g., MCF-7, A549) Step3->Step4 Step5 5. Co-Incubation (24-48 Hours) Step4->Step5 Step6 6. Cytotoxicity Assay (MTT & Confocal) Step5->Step6

Self-validating experimental workflow for assessing propanethiol SAM cytotoxicity.

Protocol A: Synthesis and Ligand Exchange of AuNPs with Propanethiol Derivatives

This method adapts the Brust-Schiffrin/Citrate reduction principles to create highly controlled SAMs[4].

  • AuNP Synthesis (Citrate Reduction): Bring 100 mL of 1 mM HAuCl4 to a rolling boil under vigorous stirring. Rapidly inject 10 mL of 38.8 mM sodium citrate.

    • Causality: Citrate acts as both a reducing agent and a weak capping ligand, yielding ~15 nm negatively charged AuNPs.

  • Ligand Exchange: Add a 10-fold molar excess of the target functionalized propanethiol (e.g., 3-amino-1-propanethiol for cationic SAMs, or 3-mercapto-1-propanol for neutral SAMs) to the AuNP solution. Stir overnight at room temperature.

    • Causality: The thiol group (-SH) possesses a high affinity for gold (~45 kcal/mol). This drives a thermodynamically favorable displacement of the weaker citrate molecules, permanently altering the nanoparticle's biological identity.

  • Purification & Validation (Critical Step): Centrifuge the solution at 14,000 rpm for 15 minutes to remove unbound thiols. Resuspend in ultrapure water.

    • Self-Validation: Measure the Zeta Potential. A successful ligand exchange to an amine-terminated propanethiol will shift the zeta potential from ~ -30 mV (citrate) to > +20 mV. If the shift does not occur, the SAM formation failed.

Protocol B: Multiparametric Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Seed target cell lines (e.g., MCF-7, A549) in a 96-well plate at a density of 1 × 10^4 cells/well in complete DMEM. Incubate for 24 hours at 37°C, 5% CO2.

  • Co-Incubation: Replace media with fresh media containing varying concentrations of the functionalized propanethiol constructs (1 µM to 100 µM). Incubate for 24 to 48 hours.

  • Washing (Critical Step): Aspirate the media and wash the wells twice with warm PBS.

    • Causality: Nanoparticles exhibit strong Surface Plasmon Resonance (SPR) optical absorption near the 570 nm wavelength used to read the MTT formazan product. Washing removes extracellular NPs, preventing optical interference and false-positive viability readings.

  • Formazan Solubilization & Reading: Add 100 µL of MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO. Read the absorbance at 570 nm using a microplate reader.

References

  • Sphaerococcenol A Derivatives: Design, Synthesis, and Cytotoxicity. Marine Drugs (2024).[Link]

  • Surface Charge Overrides Protein Corona Formation in Determining the Cytotoxicity, Cellular Uptake, and Biodistribution of Silver Nanoparticles. ACS Applied Bio Materials (2025).[Link]

  • Differential Cytotoxicity of Surface-Functionalized Silver Nanoparticles in Colorectal Cancer and Ex-Vivo Healthy Colonocyte Models. PMC (2025).[Link]

  • A Straightforward Method for the Development of Positively Charged Gold Nanoparticle-Based Vectors for Effective siRNA Delivery. MDPI (2023).[Link]

Sources

A Comparative Guide to the Metal-Binding Affinity of Aminothiols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of bioinorganic chemistry and pharmacology, the interaction between metal ions and biological ligands is of paramount importance. Among these ligands, aminothiols stand out for their significant role in metal detoxification, antioxidant defense, and as key components of metalloproteins. This guide provides an in-depth, objective comparison of the metal-binding affinities of various aminothiols, supported by experimental data and detailed methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their work, from designing novel chelation therapies to understanding the nuanced roles of these molecules in biological systems.

The Crucial Role of Aminothiols in Metal Chelation

Aminothiols are a class of organic compounds containing both an amine (-NH2) and a thiol (-SH) functional group. This unique combination of a hard Lewis base (amine) and a soft Lewis base (thiol) allows them to effectively bind with a wide range of metal ions. This chelating ability is central to their biological functions, which include:

  • Heavy Metal Detoxification: Aminothiols like glutathione and penicillamine are crucial in binding to toxic heavy metals such as lead, mercury, and cadmium, facilitating their excretion from the body.[1]

  • Redox Regulation and Antioxidant Defense: The thiol group of cysteine residues in proteins and in glutathione is a key player in maintaining the cellular redox balance and protecting against oxidative stress.

  • Metalloprotein Structure and Function: Cysteine residues are frequently involved in the coordination of metal ions within the active sites of enzymes and other proteins, playing vital structural and catalytic roles.

The effectiveness of an aminothiol in these roles is directly linked to its metal-binding affinity, which is a measure of the strength of the interaction between the aminothiol and a metal ion. This affinity is quantified by the stability constant (or formation constant), with higher values indicating a more stable complex.

Structural Determinants of Metal-Binding Affinity

The affinity of an aminothiol for a particular metal ion is not a simple matter. It is a nuanced interplay of several structural and environmental factors. Understanding these factors is key to predicting and modulating the metal-binding properties of these molecules.

The Nature of the Donor Atoms and the HSAB Principle

The Hard and Soft Acids and Bases (HSAB) principle is a fundamental concept for understanding the selectivity of metal-aminothiol interactions. It classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard" or "soft" based on their polarizability.

  • Hard Acids: Small, highly charged, and not easily polarizable (e.g., Ca²⁺, Mg²⁺, Fe³⁺).

  • Soft Acids: Large, have a low positive charge, and are easily polarizable (e.g., Hg²⁺, Pb²⁺, Ag⁺, Cu⁺).

  • Hard Bases: Small, highly electronegative, and not easily polarizable (e.g., R-NH₂, R-COO⁻).

  • Soft Bases: Large, less electronegative, and easily polarizable (e.g., R-SH, R-S⁻).

The HSAB principle states that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. [2] Aminothiols, with both a hard amine group and a soft thiol group, can therefore interact with a wide variety of metals. The dominant interaction will depend on the nature of the metal ion. For instance, soft heavy metals like lead and mercury show a high affinity for the soft thiol group of cysteine.[3]

Chelation and Steric Hindrance

The ability of an aminothiol to form a chelate ring with a metal ion significantly enhances the stability of the resulting complex. Cysteine and penicillamine, for example, can act as bidentate or even tridentate ligands, coordinating the metal through the thiol, amine, and carboxylate groups.[3] This multidentate binding is entropically favored and leads to higher stability constants compared to monodentate ligation.

Steric hindrance around the coordinating groups can also play a crucial role. Penicillamine, with two methyl groups on the β-carbon adjacent to the thiol, exhibits different coordination behavior compared to cysteine. This steric bulk can influence the geometry of the metal complex and its stability.

The Influence of pH

The pH of the solution is a critical factor as it determines the protonation state of the functional groups of the aminothiol. The thiol and amine groups must be deprotonated to act as effective electron donors. Therefore, the metal-binding affinity of aminothiols is generally higher at physiological or slightly alkaline pH where these groups are in their anionic (thiolate) and neutral (amine) forms.

A Comparative Analysis of Common Aminothiols

This section provides a comparative overview of the metal-binding properties of several key aminothiols. The provided stability constants (log K) are illustrative and can vary with experimental conditions such as pH, temperature, and ionic strength.

AminothiolMetal Ionlog K₁log β₂Experimental ConditionsReference
L-Cysteine Cu(II)33.2-27 ± 2 °C, aqueous[4][5]
Mn(II)7.50-27 ± 2 °C, aqueous[4][5]
Zn(II)3.20 (logK)-25°C, 0.11M NaClO₄[6]
Co(II)4.243.5825°C, 0.11M NaClO₄[6]
Cd(II)3.22 (logK)-25°C, 0.11M NaClO₄[6]
D-Penicillamine Th(IV)14.53-35°C, 0.1 M[7]
Fe(III)13.385.4235°C, 0.1 M[7]
Cr(III)12.804.0435°C, 0.1 M[7]
Al(III)12.103.2135°C, 0.1 M[7]
Glutathione Hg(II)---[8]
Ag(I)--Stable for at least 2 days[8]
Cd(II)--Susceptible to oxidation[8]
Zn(II)--Susceptible to oxidation[8]
Pb(II)--Susceptible to oxidation[8]
N-Acetylcysteine (NAC) Pb(II)Higher affinity than NACA-pH 4.6[9]
-Effective against Cd, Hg, Co--[2]

Key Observations and Insights:

  • Cysteine and Penicillamine: Both are potent chelators, particularly for transition metals. The presence of the free amine group allows for the formation of stable chelate rings.[3] Penicillamine's therapeutic use in Wilson's disease, a disorder of copper metabolism, highlights its strong affinity for copper.

  • Glutathione (GSH): As a tripeptide, its coordination chemistry is more complex. Soft metal ions primarily bind to the thiol group of the cysteine residue.[10] The stability of metal-GSH complexes varies significantly, with Hg(II) and Ag(I) forming very stable complexes that are resistant to oxidation.[8]

  • N-Acetylcysteine (NAC): The acetylation of the amine group in NAC prevents it from participating in chelation in the same way as cysteine. This can lead to different coordination modes and binding affinities.[3] However, NAC is still an effective chelator for soft metals like mercury and cadmium, primarily through its thiol group.[2] Studies have shown that N-acetylcysteine amide (NACA) can have a higher binding affinity for Pb(II) than NAC, suggesting that modifications to the carboxyl group can also influence metal binding.[9][11]

Experimental Protocols for Determining Metal-Binding Affinity

Accurate determination of metal-binding affinity is crucial for understanding and comparing the efficacy of different aminothiols. The following are detailed protocols for three common experimental techniques.

Potentiometric Titration

Potentiometric titration is a classic and reliable method for determining stability constants.[12] It involves monitoring the change in pH of a solution containing the aminothiol and a metal ion as a standardized base is added.

Principle: The binding of a metal ion to an aminothiol is a competitive reaction with protons. By titrating the system with a base, the functional groups of the aminothiol are deprotonated, making them available for metal binding. The resulting pH changes can be used to calculate the concentration of the free ligand and the metal-ligand complexes, and subsequently the stability constants.

Workflow Diagram:

PotentiometricTitration cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare standardized solutions: - Aminothiol - Metal salt - Acid (e.g., HClO₄) - Base (e.g., NaOH) B Calibrate pH electrode using standard buffers A->B Calibration is crucial C Titrate a solution of aminothiol and acid with base B->C Proceed to titration D Titrate a solution of aminothiol, metal salt, and acid with base C->D Compare titration curves E Record pH as a function of added base volume D->E Data acquisition F Calculate proton-ligand and metal-ligand stability constants (e.g., using Irving-Rossotti method) E->F Computational analysis

Figure 1: Workflow for determining metal-binding affinity using potentiometric titration.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare stock solutions of the aminothiol, the metal salt of interest, a strong acid (e.g., perchloric acid), and a carbonate-free strong base (e.g., sodium hydroxide) of accurately known concentrations.

    • Prepare a background electrolyte solution (e.g., 0.1 M NaClO₄) to maintain a constant ionic strength.

  • pH Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions that bracket the expected pH range of the titration.

  • Titration of the Ligand:

    • In a thermostated titration vessel, pipette a known volume of the aminothiol solution and the strong acid into the background electrolyte.

    • Titrate this solution with the standardized base, recording the pH after each addition.

  • Titration of the Metal-Ligand System:

    • In the same manner, prepare a solution containing the aminothiol, the metal salt, and the strong acid in the background electrolyte.

    • Titrate this solution with the standardized base, again recording the pH at regular intervals.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of base added) for both titrations.

    • Use the data from the ligand titration to calculate the protonation constants of the aminothiol.

    • Use the data from both titrations to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point.

    • Plot n̄ versus pL (-log[L]) to generate the formation curve.

    • From the formation curve, determine the stepwise or overall stability constants. Specialized software is often used for this analysis.[6]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[13]

Principle: A solution of the ligand (aminothiol) is titrated into a solution of the metal ion in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured. The magnitude of the heat change is proportional to the amount of complex formed.

Workflow Diagram:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis A Prepare solutions of aminothiol and metal salt in identical buffer to minimize heats of dilution B Degas solutions to prevent air bubbles A->B Essential for accuracy C Load metal solution into the sample cell and aminothiol solution into the injection syringe B->C Load into calorimeter D Perform a series of small injections of the aminothiol into the metal solution C->D Automated titration E Measure the heat change after each injection D->E Raw data acquisition F Integrate the heat peaks and plot against the molar ratio of ligand to metal E->F Data processing G Fit the binding isotherm to a suitable model to determine Kₐ, ΔH, and stoichiometry (n) F->G Thermodynamic analysis

Figure 2: Workflow for determining metal-binding affinity using Isothermal Titration Calorimetry.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare solutions of the aminothiol and the metal salt in the same buffer to minimize heats of dilution. The buffer choice is critical and should not interact with the metal ion.

    • Accurately determine the concentrations of both solutions.

    • Thoroughly degas both solutions before use.[14]

  • Instrument Setup:

    • Clean the sample cell and injection syringe thoroughly.

    • Equilibrate the instrument to the desired temperature.

  • Loading the Calorimeter:

    • Load the metal ion solution into the sample cell and the aminothiol solution into the injection syringe.

  • Titration:

    • Perform a series of small, precisely controlled injections of the aminothiol solution into the sample cell.

    • Allow the system to reach thermal equilibrium between injections.

  • Data Analysis:

    • The raw data is a series of heat peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of aminothiol to metal ion.

    • Fit this binding isotherm to a suitable binding model to extract the association constant (Kₐ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be used to determine the stoichiometry of metal-aminothiol complexes and, in some cases, their stability constants, particularly when the complex has a distinct absorbance spectrum from the free ligand and metal.

Principle (Job's Plot/Method of Continuous Variations): A series of solutions is prepared in which the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. The absorbance of each solution is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.[15][16]

Workflow Diagram:

UVVis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare equimolar stock solutions of the aminothiol and metal salt B Prepare a series of solutions with a constant total concentration but varying mole fractions of metal and ligand A->B Systematic variation C Determine the λₘₐₓ of the metal-aminothiol complex B->C Spectral characterization D Measure the absorbance of each solution at the λₘₐₓ C->D Absorbance readings E Plot absorbance versus the mole fraction of the ligand D->E Construct Job's Plot F Determine the stoichiometry from the position of the maximum absorbance E->F Interpret the plot

Figure 3: Workflow for determining the stoichiometry of a metal-aminothiol complex using UV-Vis spectrophotometry (Job's Plot).

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare stock solutions of the aminothiol and the metal salt of the same molar concentration.

    • Prepare a series of solutions by mixing the stock solutions in different ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0) while keeping the total volume constant. This ensures a constant total concentration of metal plus ligand.

  • Spectrophotometric Analysis:

    • Record the UV-Vis spectrum of a solution containing the metal-aminothiol complex to identify the wavelength of maximum absorbance (λₘₐₓ) where the complex absorbs significantly more than the individual components.

    • Measure the absorbance of each of the prepared solutions at this λₘₐₓ.

  • Data Analysis (Job's Plot):

    • Calculate the mole fraction of the ligand for each solution.

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:ligand) complex.[1][17]

Conclusion and Future Directions

The metal-binding affinity of aminothiols is a critical parameter that dictates their biological function and therapeutic potential. This guide has provided a comparative overview of common aminothiols, highlighting the key structural and environmental factors that govern their interactions with metal ions. The detailed experimental protocols for potentiometric titration, isothermal titration calorimetry, and UV-Visible spectrophotometry offer a practical framework for researchers to accurately quantify these interactions.

As our understanding of the intricate roles of metals in health and disease continues to grow, the ability to rationally design and select aminothiol-based chelators with specific metal affinities will become increasingly important. Future research will likely focus on the development of novel aminothiol derivatives with enhanced selectivity for specific toxic metals while minimizing interactions with essential endogenous metals. Furthermore, a deeper understanding of the in vivo behavior of these metal-aminothiol complexes will be crucial for the development of more effective and safer therapeutic interventions.

References

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